molecular formula C22H46N8O8 B8114446 N-(Amino-PEG2)-N-bis(PEG3-azide)

N-(Amino-PEG2)-N-bis(PEG3-azide)

Cat. No.: B8114446
M. Wt: 550.7 g/mol
InChI Key: UQZJMTZFOBGVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Amino-PEG2)-N-bis(PEG3-azide) is a useful research compound. Its molecular formula is C22H46N8O8 and its molecular weight is 550.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Amino-PEG2)-N-bis(PEG3-azide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Amino-PEG2)-N-bis(PEG3-azide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N8O8/c23-1-7-31-13-16-34-10-4-30(5-11-35-17-21-37-19-14-32-8-2-26-28-24)6-12-36-18-22-38-20-15-33-9-3-27-29-25/h1-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZJMTZFOBGVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to N-(Amino-PEG2)-N-bis(PEG3-azide): A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications in drug development and research.[1] Its unique architecture, featuring a terminal primary amine and two azide functionalities, offers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical consideration for therapeutic agents.[4] This guide provides an in-depth overview of its applications, experimental protocols, and the logical workflows involved in its use.

Chemical Properties and Reactivity

N-(Amino-PEG2)-N-bis(PEG3-azide) is characterized by a central nitrogen atom from which a short PEG chain terminating in a primary amine and two longer PEG chains terminating in azide groups extend.[5] This distinct arrangement of functional groups allows for orthogonal and sequential conjugation strategies.

Table 1: Physicochemical Properties of N-(Amino-PEG2)-N-bis(PEG3-azide)

PropertyValueReference
Molecular Formula C22H46N8O8[5]
Molecular Weight 550.7 g/mol [5]
CAS Number 2606952-86-5[5]
Purity Typically ≥95%[6]
Solubility Water, DMSO, DMF[5]
Storage -20°C[5]

The reactivity of the terminal groups dictates the conjugation strategy:

  • Primary Amine (-NH2): This group readily reacts with carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[7] This reaction is commonly used to attach the linker to a protein, antibody, or one of the ligands in a PROTAC.

  • Azide (-N3): The two azide groups serve as handles for "click chemistry," a set of highly efficient and bioorthogonal reactions.[2] They can participate in:

    • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes to form a stable triazole linkage.[2]

    • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst, which can be advantageous when working with sensitive biological molecules.[2]

The branched nature of this linker allows for the attachment of two molecules via the azide groups, which can be used to increase the drug-to-antibody ratio (DAR) in ADCs or to attach two different molecules in other applications.

Core Application: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker plays a crucial role in the efficacy of a PROTAC by connecting the target protein ligand and the E3 ligase ligand at an optimal distance and orientation.[]

The synthesis of a PROTAC using N-(Amino-PEG2)-N-bis(PEG3-azide) typically involves a two-step process. First, the amine group of the linker is conjugated to one of the ligands (either the E3 ligase ligand or the target protein ligand) via an amide bond. Second, the azide groups are used to attach the other ligand, which has been functionalized with an alkyne or a strained alkyne, via a click chemistry reaction. The presence of two azide groups offers the potential to create bivalent or dual-payload PROTACs.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry Amine_Linker N-(Amino-PEG2)-N-bis(PEG3-azide) Activated_Linker Ligand-Linker Intermediate Amine_Linker->Activated_Linker EDC/NHS Coupling Ligand_A E3 Ligase Ligand (with Carboxylic Acid) Ligand_A->Activated_Linker PROTAC Final PROTAC Molecule Activated_Linker->PROTAC CuAAC or SPAAC Ligand_B Target Protein Ligand (with Alkyne) Ligand_B->PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following are representative protocols for the conjugation of N-(Amino-PEG2)-N-bis(PEG3-azide). These should be optimized for specific applications.

Protocol 1: Amide Bond Formation with a Carboxylated Molecule

This protocol describes the conjugation of the amine group of the linker to a molecule containing a carboxylic acid, such as a protein or a small molecule ligand.

Materials:

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • Carboxylated molecule (e.g., E3 ligase ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylated molecule in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Linker:

    • Dissolve N-(Amino-PEG2)-N-bis(PEG3-azide) in the reaction buffer.

    • Add the activated carboxylated molecule solution to the linker solution. A molar ratio of 1:1.2 (linker to activated molecule) is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting azide-functionalized conjugate using reverse-phase HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized conjugate from Protocol 1 and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized conjugate

  • Alkyne-functionalized molecule (e.g., target protein ligand)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the alkyne-functionalized molecule in DMSO.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized conjugate with the alkyne-functionalized molecule (typically a 4-10 fold molar excess per azide group).

    • In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.

    • Add the copper catalyst complex to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using SEC to remove unreacted molecules and catalyst components.

Quantitative Data Presentation

The efficiency of the conjugation reactions and the properties of the final bioconjugate are critical for its intended application. The following table outlines key parameters that should be quantified during the development of a PROTAC or ADC using N-(Amino-PEG2)-N-bis(PEG3-azide).

Table 2: Representative Quantitative Parameters for Bioconjugate Characterization

ParameterMethod of AnalysisDesired Outcome
Reaction Yield HPLC, Mass SpectrometryHigh yield to maximize product recovery.
Purity HPLC, SDS-PAGEHigh purity with minimal unreacted starting materials and byproducts.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass SpectrometryA specific and consistent DAR for optimal efficacy and safety.
Solubility NephelometrySufficient aqueous solubility for formulation and administration.
Stability HPLC, ELISAStability in biological fluids (e.g., plasma) to ensure a sufficient half-life.
Binding Affinity Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Retention of high binding affinity of the ligands to their respective targets.
In vitro Potency Cell-based assays (e.g., cytotoxicity, protein degradation assays)High potency in relevant cellular models.

Signaling Pathway and Mechanism of Action

The ultimate function of a PROTAC synthesized with N-(Amino-PEG2)-N-bis(PEG3-azide) is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The catalytic mechanism of action for a PROTAC molecule.

Conclusion

N-(Amino-PEG2)-N-bis(PEG3-azide) is a valuable tool for the construction of complex bioconjugates, particularly PROTACs. Its branched structure and orthogonal reactive groups provide a high degree of control and versatility in the design and synthesis of novel therapeutics. The PEG component is crucial for improving the drug-like properties of the final molecule. While the specific protocols and expected quantitative outcomes will vary depending on the molecules being conjugated, the information and representative methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful linker in their work.

References

An In-depth Technical Guide to the Synthesis of N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of N-(Amino-PEG2)-N-bis(PEG3-azide), a heterotrifunctional PEG linker molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The branched architecture of this linker, featuring a central nitrogen atom with a primary amine on a diethylene glycol (PEG2) spacer and two terminal azides on triethylene glycol (PEG3) chains, allows for the precise and differential conjugation of various molecular entities.[1][2][3][4][5] The azide functionalities are amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the efficient attachment of molecules bearing alkyne or strained cyclooctyne groups.[1]

This guide details a multi-step synthetic pathway, commencing with readily available starting materials and employing well-established chemical transformations. Each step is presented with a detailed experimental protocol, supported by quantitative data where available in the literature for analogous reactions.

Overall Synthetic Strategy

The synthesis of N-(Amino-PEG2)-N-bis(PEG3-azide) can be strategically approached in a sequential manner, beginning with the formation of a core structure which is then elaborated with the desired functionalized PEG arms. The proposed pathway involves four key stages:

  • Protection of the Core: Synthesis of N-tert-butoxycarbonyl (Boc)-diethanolamine to protect the secondary amine and provide a stable intermediate for subsequent modifications.

  • PEGylation: Attachment of the two triethylene glycol (PEG3) arms to the hydroxyl groups of the protected core via Williamson ether synthesis.

  • Functional Group Transformation: Conversion of the terminal hydroxyl groups of the PEG3 arms into azide functionalities.

  • Deprotection: Removal of the Boc protecting group to furnish the final product with a free primary amine.

Synthesis_Workflow cluster_0 Core Synthesis & Protection cluster_1 PEG Arm Preparation cluster_2 Assembly & Functionalization cluster_3 Final Product A Diethanolamine B N-Boc-diethanolamine A->B Boc₂O E N-Boc-N-bis(PEG3-OH) B->E Mono-tosylated PEG3, NaH (Williamson Ether Synthesis) C Triethylene glycol D Mono-tosylated triethylene glycol C->D TsCl, Base F N-Boc-N-bis(PEG3-OMs) E->F MsCl, Et₃N G N-Boc-N-bis(PEG3-azide) F->G NaN₃ H N-(Amino-PEG2)-N- bis(PEG3-azide) G->H TFA or HCl (Deprotection)

Figure 1: Overall synthetic workflow for N-(Amino-PEG2)-N-bis(PEG3-azide). This diagram illustrates the key stages of the synthesis, from the protection of the diethanolamine core to the final deprotection step.

Experimental Protocols and Data

Step 1: Synthesis of N-tert-butoxycarbonyl (Boc)-diethanolamine

The initial step involves the chemoselective protection of the secondary amine of diethanolamine using di-tert-butyl dicarbonate (Boc₂O).[6][7] This reaction is highly efficient and proceeds with high yield, taking advantage of the greater nucleophilicity of the amine compared to the hydroxyl groups.[6]

Experimental Protocol:

  • Dissolve diethanolamine in a suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or methanol in a round-bottom flask.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (typically 1.0 to 1.1 equivalents) to the solution. The addition can be done portion-wise or as a solution in the same solvent.

  • If necessary, a mild base such as triethylamine (TEA) or sodium bicarbonate can be added to neutralize the acid formed during the reaction, although the reaction can also proceed without a catalyst.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 3 to 16 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel if necessary.[7]

ParameterValueReference
Starting Material Diethanolamine[6]
Reagent Di-tert-butyl dicarbonate (Boc₂O)[6][7]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol[7]
Reaction Time 3 - 16 hours[7]
Typical Yield ~93%[7]
Purity High[7]

Table 1: Summary of quantitative data for the synthesis of N-Boc-diethanolamine.

Step1_Transformation Reactant Diethanolamine Product N-Boc-diethanolamine Reactant->Product Nucleophilic Attack Reagent Boc₂O Reagent->Product

Figure 2: Key chemical transformation in the synthesis of N-Boc-diethanolamine, highlighting the protection of the secondary amine.

Step 2: Synthesis of Mono-tosylated Triethylene Glycol

To facilitate the subsequent PEGylation step, triethylene glycol is mono-functionalized to create a good leaving group on one end while retaining a hydroxyl group on the other. Tosylation is a common method for this purpose.[6][8]

Experimental Protocol:

  • Dissolve triethylene glycol (a large excess, e.g., 4 equivalents) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.[8]

  • Add a base, such as triethylamine (e.g., 4 equivalents), to the solution.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1 equivalent) in DCM to the cooled mixture.[8]

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 16 hours.[8]

  • Monitor the reaction by TLC.

  • Quench the reaction by adding ice water and adjust the pH to 2-3 with dilute HCl.[8]

  • Separate the organic layer and wash it with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain mono-tosylated triethylene glycol.[8]

ParameterValueReference
Starting Material Triethylene glycol[8]
Reagent p-Toluenesulfonyl chloride (TsCl)[8]
Base Triethylamine[8]
Solvent Dichloromethane (DCM)[8]
Reaction Time 18 hours[8]
Typical Yield 79%[8]

Table 2: Summary of quantitative data for the synthesis of mono-tosylated triethylene glycol.

Step 3: PEGylation of N-Boc-diethanolamine

The two PEG3 arms are attached to the N-Boc-diethanolamine core via the Williamson ether synthesis.[7][9] This reaction involves the deprotonation of the hydroxyl groups of the diol to form alkoxides, which then act as nucleophiles to displace the tosylate leaving group on the mono-tosylated triethylene glycol.[3][9]

Experimental Protocol:

  • In a flame-dried, argon-purged flask, dissolve N-Boc-diethanolamine in a dry aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, slightly more than 2 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl groups.

  • Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the dialkoxide.

  • Add a solution of mono-tosylated triethylene glycol (at least 2 equivalents) in the same dry solvent to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent, purify the crude product by column chromatography to yield N-Boc-N-bis(PEG3-OH).

Step 4: Conversion of Terminal Hydroxyls to Azides

The terminal hydroxyl groups of the PEG3 arms are converted to azides in a two-step, one-pot procedure involving mesylation followed by nucleophilic substitution with sodium azide.[10]

Experimental Protocol:

  • Mesylation:

    • Dissolve the N-Boc-N-bis(PEG3-OH) from the previous step in dry DCM in a flask under an argon atmosphere.

    • Add triethylamine (Et₃N, approximately 2.2 equivalents).

    • Cool the mixture to -10 °C in an ice-salt bath.

    • Slowly add methanesulfonyl chloride (MsCl, approximately 2.1 equivalents) and allow the reaction to warm to room temperature while stirring for 12 hours.[10]

  • Azidation:

    • Without isolating the mesylated intermediate, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethanol or DMF.

    • Add sodium azide (NaN₃, a slight excess, e.g., 1.5 equivalents per mesylate group).[10]

    • Reflux the mixture for 12 hours.[10]

    • After cooling, concentrate the solution and redissolve the residue in DCM.

    • Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to obtain N-Boc-N-bis(PEG3-azide).

ParameterValueReference
Mesylation Yield >95% (typically high)[10]
Azidation Yield High[10]
Overall Yield High[10]

Table 3: Summary of typical quantitative data for the conversion of PEG-hydroxyls to PEG-azides.

Step 5: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to expose the primary amine, yielding the target molecule. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the N-Boc-N-bis(PEG3-azide) in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The product is often obtained as the corresponding salt (e.g., TFA or HCl salt) and can be used as such or neutralized with a mild base if the free amine is required.

Conclusion

The synthesis of N-(Amino-PEG2)-N-bis(PEG3-azide) is a multi-step process that can be accomplished with high efficiency by employing a well-defined synthetic strategy. The key transformations, including Boc protection of amines, Williamson ether synthesis for PEGylation, conversion of hydroxyls to azides, and Boc deprotection, are all robust and well-documented reactions in organic chemistry. This guide provides a detailed framework and experimental protocols to aid researchers and scientists in the successful synthesis of this versatile heterotrifunctional linker for applications in drug development and bioconjugation.

References

In-Depth Technical Guide to N-(Amino-PEG2)-N-bis(PEG3-azide) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional linker, N-(Amino-PEG2)-N-bis(PEG3-azide), a critical component in the development of next-generation therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, detailed experimental protocols for its application, and a visual representation of its role in synthetic workflows.

Core Molecular Data

N-(Amino-PEG2)-N-bis(PEG3-azide) is a versatile polyethylene glycol (PEG)-based linker designed for the assembly of complex bioconjugates. Its structure features a primary amine and two terminal azide functionalities, enabling sequential or orthogonal conjugation strategies.

PropertyValueSource
Molecular Weight 550.66 g/mol
Molecular Formula C22H46N8O8
CAS Number 2606952-86-5
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Recommended storage at -20°C for long-term stability.

Application in PROTAC Synthesis: An Overview

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

N-(Amino-PEG2)-N-bis(PEG3-azide) serves as a trifunctional linker, allowing for the attachment of a ligand for an E3 ubiquitin ligase and a ligand for the protein of interest (POI). This is typically achieved through amide bond formation with the amine group and "click chemistry" reactions with the azide groups. The branched nature of this linker allows for the potential to create bivalent or dual-warhead PROTACs.

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using N-(Amino-PEG2)-N-bis(PEG3-azide). This protocol is a general guideline and may require optimization based on the specific properties of the protein of interest (POI) ligand and the E3 ligase ligand.

Part 1: Amide Coupling of E3 Ligase Ligand to the Linker

This step involves the formation of an amide bond between the primary amine of N-(Amino-PEG2)-N-bis(PEG3-azide) and a carboxylic acid on the E3 ligase ligand.

Materials:

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of N-(Amino-PEG2)-N-bis(PEG3-azide) (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker conjugate by flash column chromatography or preparative HPLC.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the POI Ligand

This step utilizes one of the azide groups on the E3 ligase-linker conjugate to attach the POI ligand, which has been functionalized with a terminal alkyne.

Materials:

  • E3 ligase-linker conjugate from Part 1

  • POI ligand with a terminal alkyne functionality

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of t-BuOH/H2O or DMSO)

Procedure:

  • Dissolve the E3 ligase-linker conjugate (1 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is typically protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude reaction mixture can be purified by preparative HPLC to yield the final PROTAC molecule.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow for the PROTAC and the general mechanism of action of the resulting molecule.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with -COOH) Intermediate E3 Ligase-Linker Conjugate E3_Ligand->Intermediate Amide Coupling (HATU, DIPEA) Linker N-(Amino-PEG2)-N-bis(PEG3-azide) Linker->Intermediate POI_Ligand POI Ligand (with alkyne) PROTAC Final PROTAC POI_Ligand->PROTAC Intermediate->PROTAC Click Chemistry (CuAAC)

Caption: Synthetic workflow for PROTAC assembly.

An In-depth Technical Guide on the Solubility of N-(Amino-PEG2)-N-bis(PEG3-azide) in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(Amino-PEG2)-N-bis(PEG3-azide) in dimethyl sulfoxide (DMSO). This information is critical for researchers utilizing this bifunctional linker in various applications, including proteomics, drug discovery, and bioconjugation.

Introduction to N-(Amino-PEG2)-N-bis(PEG3-azide)

N-(Amino-PEG2)-N-bis(PEG3-azide) is a branched, polyethylene glycol (PEG)-based molecule featuring a primary amine and two terminal azide groups. This heterobifunctional linker is extensively used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] Its primary amine allows for conjugation to molecules with activated esters or carboxylic acids, while the dual azide moieties provide sites for attaching alkyne-containing molecules.[2][3] A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit target proteins to E3 ubiquitin ligases for degradation.[1][4]

The PEG component of the linker enhances the solubility and bioavailability of the resulting conjugates.[5] Understanding its solubility in common laboratory solvents like DMSO is a prerequisite for its effective use in experimental workflows.

Solubility Data in DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in chemistry and biology for its excellent solvating power for a broad range of organic molecules. N-(Amino-PEG2)-N-bis(PEG3-azide) exhibits high solubility in DMSO.[3][6][7]

Quantitative Solubility Data:

ParameterValueNotesSource
Solubility in DMSO 100 mg/mLRequires sonication for dissolution.[1]
Molar Concentration 181.60 mMCalculated based on a molecular weight of 550.65 g/mol .[1]
Recommended Practice -Use newly opened DMSO as its hygroscopic nature can affect solubility.[1]

Other suppliers also confirm the solubility of N-(Amino-PEG2)-N-bis(PEG3-azide) in DMSO, as well as in other solvents like water and dimethylformamide (DMF).[3][7] Generally, PEGylated compounds are known for their solubility in aqueous solutions and a variety of organic solvents.[8][9][10]

Experimental Protocol for Solubilization in DMSO

This protocol outlines a standard procedure for dissolving N-(Amino-PEG2)-N-bis(PEG3-azide) in DMSO to prepare a stock solution. This method is adapted from best practices for handling hygroscopic compounds and information provided by suppliers.

Materials:

  • N-(Amino-PEG2)-N-bis(PEG3-azide) (solid)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a screw cap

  • Analytical balance

  • Calibrated micropipettes

  • Ultrasonic water bath

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of N-(Amino-PEG2)-N-bis(PEG3-azide) to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Tare the sterile amber glass vial on the analytical balance. Quickly and carefully weigh the desired amount of N-(Amino-PEG2)-N-bis(PEG3-azide) into the vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh DMSO to the vial to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO for every 100 mg of the compound).

  • Initial Mixing: Tightly cap the vial and briefly vortex the mixture to ensure the solid is wetted by the solvent.

  • Sonication: Place the vial in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved. The time required may vary, but typically 5-10 minutes is sufficient. Visually inspect the solution to ensure there are no undissolved particulates.

  • Final Mixing: After sonication, vortex the solution again to ensure homogeneity.

  • Storage: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C, protected from light and moisture.[1] For short-term use, the solution can be kept at 4°C. Avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflows

The following diagrams illustrate the role of N-(Amino-PEG2)-N-bis(PEG3-azide) in common experimental workflows.

G cluster_reactants Reactants cluster_reactions Conjugation Steps cluster_product Final Product Molecule_A Molecule A (e.g., Protein Ligand) with Carboxylic Acid (-COOH) Amide_Bond Amide Bond Formation (EDC/HATU) Molecule_A->Amide_Bond Linker N-(Amino-PEG2)-N- bis(PEG3-azide) Linker->Amide_Bond Amine end Molecule_B Molecule B (e.g., E3 Ligase Ligand) with Alkyne Group Click_Chemistry Click Chemistry (CuAAC or SPAAC) Molecule_B->Click_Chemistry Molecule_C Molecule C (e.g., Reporter Tag) with Alkyne Group Molecule_C->Click_Chemistry Intermediate Molecule A - Linker Amide_Bond->Intermediate Intermediate Conjugate PROTAC Molecule A - Linker - Molecule B Molecule C Click_Chemistry->PROTAC Azide ends Intermediate->Click_Chemistry

Caption: Workflow for PROTAC Synthesis using the Linker.

G Start Start: Weigh solid N-(Amino-PEG2)-N-bis(PEG3-azide) Equilibrate Equilibrate vial to room temperature Start->Equilibrate Add_DMSO Add fresh DMSO to desired concentration Equilibrate->Add_DMSO Vortex1 Vortex to wet the solid Add_DMSO->Vortex1 Sonicate Sonicate in water bath until fully dissolved Vortex1->Sonicate Vortex2 Vortex for homogeneity Sonicate->Vortex2 Visually confirm dissolution Store Store stock solution at -20°C or -80°C Vortex2->Store

Caption: Protocol for Preparing a DMSO Stock Solution.

Conclusion

N-(Amino-PEG2)-N-bis(PEG3-azide) is a valuable chemical tool in modern drug development and bioconjugation, and its high solubility in DMSO facilitates its use in a wide array of experimental settings. By adhering to the proper handling and solubilization protocols, researchers can ensure the integrity and reactivity of this linker, leading to more reliable and reproducible results. The provided data and methodologies serve as a foundational guide for professionals working with this versatile compound.

References

A Technical Guide to N-(Amino-PEG2)-N-bis(PEG3-azide): A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2606952-86-5

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core properties, applications, and experimental protocols for N-(Amino-PEG2)-N-bis(PEG3-azide), a key reagent in the fields of bioconjugation, proteomics, and targeted therapeutics.

Core Properties and Specifications

N-(Amino-PEG2)-N-bis(PEG3-azide) is a branched, heterobifunctional linker molecule featuring a primary amine and two terminal azide functionalities.[1][2] This unique architecture allows for the sequential or simultaneous conjugation of multiple molecules. The polyethylene glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]

Below is a summary of its key quantitative data, compiled from various suppliers.

PropertyValueSource
CAS Number 2606952-86-5[2]
Molecular Formula C22H46N8O8[2]
Molecular Weight 550.66 g/mol [2]
Purity ≥95% to >98%[2][5]
Appearance Colorless to light yellow liquidMedchemExpress
Solubility Water, DMSO, DMF[2]
Storage Conditions -20°C for long-term storage[2]

Applications in Research and Drug Development

The trifunctional nature of N-(Amino-PEG2)-N-bis(PEG3-azide) makes it a versatile tool for a range of applications, most notably in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

2.1. PROTAC Synthesis:

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3] The linker component is crucial for the proper orientation of the two ligands and the overall efficacy of the PROTAC.[3] N-(Amino-PEG2)-N-bis(PEG3-azide) can be used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.

2.2. Antibody-Drug Conjugates (ADCs):

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody. The branched nature of this linker allows for the attachment of two drug molecules to a single conjugation site on the antibody, thereby increasing the drug-to-antibody ratio (DAR).

2.3. Click Chemistry:

The two azide groups on the molecule serve as handles for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.[6] This allows for the covalent attachment of molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving N-(Amino-PEG2)-N-bis(PEG3-azide). These protocols are intended as a starting point and may require optimization for specific applications.

3.1. Protocol 1: Conjugation of N-(Amino-PEG2)-N-bis(PEG3-azide) to an Antibody via Amine Coupling

This protocol describes the attachment of the linker to an antibody by targeting the primary amines of lysine residues.

Materials:

  • Antibody (2-10 mg/mL in PBS, pH 7.4)

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a pre-activated NHS ester of the linker

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column or centrifugal filter units

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Activation of the Linker (if not using a pre-activated ester):

    • Dissolve N-(Amino-PEG2)-N-bis(PEG3-azide), NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours. The resulting solution containing the NHS-activated linker can be used directly in the next step.

  • Conjugation to the Antibody:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Add a 10-fold molar excess of the NHS-activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification:

    • Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4. Alternatively, use centrifugal filter units to exchange the buffer.

  • Characterization:

    • Determine the concentration of the azide-functionalized antibody using a spectrophotometer at 280 nm.

3.2. Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule (e.g., a cytotoxic drug) to the azide groups of the antibody-linker conjugate from Protocol 1.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO4)

  • Copper ligand (e.g., THPTA or TBTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized antibody to the reaction buffer.

    • Add the alkyne-modified molecule to the desired molar excess (e.g., 5-10 fold excess per azide).

    • Add the copper ligand to a final concentration of 5-fold molar excess over CuSO4.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using SEC to remove unreacted small molecules or Hydrophobic Interaction Chromatography (HIC) to separate based on the drug-to-antibody ratio.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of N-(Amino-PEG2)-N-bis(PEG3-azide).

experimental_workflow cluster_linker_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_click_chemistry Click Chemistry cluster_purification Purification & Analysis Linker N-(Amino-PEG2)-N-bis(PEG3-azide) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Amine Activation NHS_DCC NHS, DCC NHS_DCC->ActivatedLinker Antibody Antibody AzideAb Azide-functionalized Antibody Antibody->AzideAb Amine Coupling ADC Antibody-Drug Conjugate (ADC) AzideAb_c->ADC CuAAC Reaction AlkyneDrug Alkyne-modified Drug (x2) AlkyneDrug->ADC PurifiedADC Purified ADC ADC_c->PurifiedADC Purification Analysis Characterization (SEC, HIC, MS) PurifiedADC->Analysis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

protac_synthesis cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling (Click Chemistry) E3Ligand E3 Ligase Ligand (e.g., with amine) Intermediate E3 Ligand-Linker Intermediate (with azides) E3Ligand->Intermediate Linker N-(Amino-PEG2)-N-bis(PEG3-azide) (activated carboxyl) Linker->Intermediate Amide Bond Formation PROTAC Final PROTAC Molecule Intermediate_c->PROTAC CuAAC Reaction POILigand POI Ligand (with alkyne) POILigand->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern bioconjugation, enabling the covalent linkage of two molecular entities to create novel therapeutics, diagnostics, and research reagents. Their unique physicochemical properties, including hydrophilicity, biocompatibility, and tunable length, offer significant advantages in enhancing the stability, solubility, and pharmacokinetic profiles of conjugated biomolecules. This technical guide provides a comprehensive overview of bifunctional PEG linkers, detailing their core properties, chemical strategies for conjugation, in-depth experimental protocols, and methods for characterization. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Introduction to Bifunctional PEG Linkers

Poly(ethylene glycol) is a polymer composed of repeating ethylene oxide units. Its conjugation to biological molecules, a process known as PEGylation, can significantly improve the therapeutic efficacy of proteins, peptides, and small molecule drugs. Bifunctional PEG linkers possess reactive functional groups at both termini of the PEG chain, allowing them to act as bridges between two different molecules.

The incorporation of a PEG linker can impart several beneficial properties to the resulting bioconjugate:

  • Increased Hydrophilicity: PEG's high affinity for water molecules enhances the solubility of hydrophobic drugs and biomolecules, which can help prevent aggregation.

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in vivo.

  • Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on a protein's surface, reducing the likelihood of an immune response.

  • Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation, increasing their stability in biological environments.

Bifunctional PEG linkers are broadly classified into two main categories based on the identity of their terminal functional groups.

Homobifunctional PEG Linkers

Homobifunctional PEG linkers possess two identical reactive groups (X-PEG-X). These are primarily used for crosslinking two identical molecules or for creating intramolecular linkages. Common functional groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines, and maleimides for targeting sulfhydryl groups.

Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers have two different reactive groups (X-PEG-Y). This dual reactivity is highly advantageous for the controlled, sequential conjugation of two distinct molecules, which is a common requirement in the development of complex bioconjugates like antibody-drug conjugates (ADCs). A wide array of orthogonal reactive groups are available, enabling precise control over the conjugation process.

Chemistry of Bifunctional PEG Linkers

The choice of a bifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. The most common target on proteins are the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl group of cysteine residues.

Common Reactive Groups and Their Targets

The selection of appropriate reactive moieties is critical for a successful bioconjugation strategy. The following table summarizes some of the most frequently used functional groups on bifunctional PEG linkers and their corresponding target functionalities.

Functional GroupTarget MoietyResulting LinkageOptimal Reaction pHKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide7.0 - 8.5High reactivity, forms stable amide bonds. Susceptible to hydrolysis at high pH.
Maleimide Thiols/Sulfhydryls (-SH)Thioether6.5 - 7.5Highly selective for thiols, forms a stable covalent bond.
Aldehyde/Ketone Hydrazides, AminooxyHydrazone, Oxime4.5 - 7.0Forms a stable bond, often used for site-specific conjugation.
Alkyne/Azide Azide/AlkyneTriazole (Click Chemistry)NeutralHigh specificity and efficiency, bio-orthogonal reaction.
Carbodiimide (EDC) Carboxylic Acids (-COOH)Amide (with an amine)4.5 - 6.0Activates carboxyl groups for reaction with primary amines.

Below is a diagram illustrating the reaction between a primary amine and an NHS-ester functionalized PEG linker.

NHS_Ester_Reaction Protein Protein -NH₂ Conjugate Protein-PEG Conjugate -NH-CO-PEG Protein:nh2->Conjugate Nucleophilic Attack NHS_PEG PEG NHS Ester NHS_PEG:nhs->Conjugate NHS_leaving_group NHS Conjugate->NHS_leaving_group Release

Amine-NHS Ester Conjugation

This diagram shows the nucleophilic attack of a primary amine on the activated NHS ester, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

The following diagram illustrates the reaction between a thiol group and a maleimide-functionalized PEG linker.

Maleimide_Reaction Protein Protein -SH Conjugate Protein-PEG Conjugate -S-PEG Protein:sh->Conjugate Michael Addition Maleimide_PEG PEG Maleimide Maleimide_PEG:mal->Conjugate

Thiol-Maleimide Conjugation

This diagram depicts the Michael addition reaction where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether linkage.

Quantitative Data on the Impact of PEGylation

The decision to use a PEG linker and the choice of its specific properties are often driven by the desired improvements in the bioconjugate's performance. The following tables summarize key quantitative data from various studies.

Effect of PEGylation on Protein Half-Life

PEGylation is a well-established strategy to extend the in vivo circulation time of therapeutic proteins. The increase in hydrodynamic size reduces renal clearance, thereby prolonging the half-life.

ProteinUnmodified Half-Life (t½)PEG MoietyPEGylated Half-Life (t½)Fold IncreaseReference
Recombinant Human TIMP-1 (rhTIMP-1)1.1 hours20 kDa mPEG28 hours~25
Interferon alfa-2a~2-3 hours43 kDa trimer PEG~80-120 hours~40
Superfolder Green Fluorescent Protein (sfGFP)~2 hours20 kDa PEG14.6 hours~7.3
Superfolder Green Fluorescent Protein (sfGFP)~2 hours30 kDa PEG19 hours~9.5
Bovine Serum Albumin (BSA) Nanoparticles13.6 minutesNot specified4.5 hours>50
Comparison of Conjugation Efficiency

The efficiency of the conjugation reaction is a critical parameter in the production of bioconjugates. While direct head-to-head comparative studies are limited, the following table provides representative data on the performance of common reactive groups.

Linker TypeTarget MoietyTypical Reaction TimeConjugation YieldKey ConsiderationsReference
N-Alkyl MaleimideThiol (-SH)1-2 hours>90%Fast reaction with thiols at pH 6.5-7.5.
N-Aryl MaleimideThiol (-SH)< 1 hour>90%Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.
NHS EsterPrimary Amine (-NH₂)1-2 hoursHigh (typically >80%)Reaction efficiency is pH-dependent and susceptible to hydrolysis.
Vinyl SulfoneThiol (-SH)2-4 hours>90%Rapid and selective reaction with thiols at pH 7-9.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide step-by-step methodologies for common PEGylation procedures.

General Workflow for Protein PEGylation

The following diagram outlines a typical workflow for the PEGylation of a protein.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Protein Solution (e.g., in PBS) Reaction Mix Protein and PEG Linker Incubate (e.g., 1-2 hours at RT) Protein_Prep->Reaction PEG_Prep Prepare PEG Linker Solution (e.g., in DMSO) PEG_Prep->Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction->Purification Characterization Analyze Conjugate (e.g., SDS-PAGE, HPLC, MS) Purification->Characterization

General Protein PEGylation Workflow
Protocol for Protein PEGylation with an NHS-Ester Linker

This protocol describes the conjugation of a protein via its primary amine groups using an NHS-ester functionalized PEG linker.

Materials:

  • Protein to be PEGylated

  • NHS-Ester PEG Linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.

  • PEG Linker Preparation:

    • Allow the NHS-Ester PEG linker to warm to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the NHS-Ester PEG linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by SEC or dialysis.

  • Characterization:

    • Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification (see Section 5).

Protocol for Antibody Conjugation with a Maleimide-PEG-NHS Ester Linker

This two-step protocol describes the conjugation of a thiol-containing molecule to an antibody using a heterobifunctional Maleimide-PEG-NHS ester linker.

Materials:

  • Antibody

  • Thiol-containing molecule (e.g., drug, fluorophore)

  • Maleimide-PEG-NHS Ester Linker

  • Amine-Reactive Reaction Buffer: PBS, pH 7.2-7.5

  • Thiol-Reactive Reaction Buffer: PBS, pH 6.5-7.0, with 1-2 mM EDTA

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. Statistically, PEG and alkyl chains are the most common motifs found in published PROTAC structures, with PEG-containing linkers appearing in over half of the reported molecules.

The primary advantages of employing PEG linkers include:

  • Enhanced Solubility : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving the aqueous solubility of PROTACs.

  • Increased Flexibility : The conformational freedom of PEG chains allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a stable and productive ternary complex.

  • Tunable Length : The length of the PEG linker can be systematically and synthetically varied, enabling empirical optimization of the distance between the POI and the E3 ligase for efficient ubiquitination.

  • Improved Pharmacokinetics : By increasing hydrophilicity, PEG linkers can modulate the pharmacokinetic (PK) profile of a PROTAC, for instance, by reducing renal clearance.

Impact on Physicochemical Properties

Enhancing Solubility

A major hurdle in PROTAC development is overcoming poor aqueous solubility, which can impede formulation and limit bioavailability. The incorporation of PEG chains is a well-established strategy to mitigate this issue. The hydrophilic nature of the ethylene glycol repeats improves the overall polarity of the molecule, leading to better solubility in physiological environments.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar transient structure that is more amenable to traversing the cell membrane, a phenomenon sometimes referred to as the "chameleon effect". However, an excessive number of PEG units can lead to decreased cellular uptake. Therefore, the optimal linker length must be determined empirically for each PROTAC system to strike a balance between solubility and permeability.

Role in Ternary Complex Formation and Degradation Efficacy

The cornerstone of PROTAC action is the formation of a stable and productive ternary complex involving the POI, the PROTAC, and the E3 ligase. The linker plays a pivotal role in orchestrating this interaction.

  • Linker Length and Geometry : The length of the linker is a critical parameter that must be optimized. A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long may lead to an excessive entropic penalty upon binding or fail to bring the two proteins into the required proximity for efficient ubiquitin transfer, resulting in unproductive binding modes. Studies have repeatedly shown that there is an optimal linker length for a given POI-E3 ligase pair, which is often identified through systematic screening.

  • Flexibility and Cooperativity : The flexibility of PEG linkers allows the two binding heads of the PROTAC to orient themselves favorably to engage their respective protein partners. This can facilitate positive cooperativity, where the binding of one protein enhances the affinity for the second, leading to a more stable ternary complex and more efficient degradation. The linker itself can form crucial interactions within the ternary complex, burying itself and stabilizing the overall structure in a way that cannot be predicted from binary binding interactions alone.

Quantitative Analysis: Impact of Linker Composition

The optimization of linker length and composition is a critical step in PROTAC development. The following tables summarize data from published studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation (Data derived from a study by Cyrus et al.)

PROTACLinker CompositionLinker Length (atoms)Cellular Potency (IC50 in MCF-7 cells)
PROTAC 1Alkyl9140 µM
PROTAC 2 Alkyl 16 26 µM
PROTAC 3Alkyl>16> 200 µM

This study highlights a clear optimal linker length for ERα degradation, with the 16-atom linker demonstrating significantly higher potency.

Table 2: Impact of PEG Linker Length on BRD4 Degradation and Physicochemical Properties (Illustrative data based on trends described in the literature for VHL-based BRD4 degraders)

PROTACLinker CompositionDC50 (nM)Dmax (%)cLogPTPSA (Ų)
BRD4-Degrader-12 PEG units50~903.5180
BRD4-Degrader-2 4 PEG units 15 >95 2.8 205
BRD4-Degrader-36 PEG units45~902.1230

This illustrative table shows how increasing PEG units can decrease lipophilicity (cLogP) and increase polar surface area (TPSA), with an optimal linker length (e.g., 4 PEG units) achieving the best degradation potency (DC50) and efficacy (Dmax).

Visualizing PROTAC Mechanisms and Development

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

An In-depth Technical Guide to Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a powerful and versatile set of biocompatible reactions utilized for the rapid, selective, and high-yield synthesis of new molecules.[1][2] Coined by K.B. Sharpless, this chemical philosophy emphasizes modularity, efficiency, and the use of reactions that are wide in scope and generate minimal and inoffensive byproducts.[3] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which has become an indispensable tool in various scientific disciplines, including drug discovery, bioconjugation, and materials science.[4][5]

The two most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] Both reactions involve the formation of a stable triazole linkage from an azide and an alkyne, yet they differ in their reaction mechanisms and requirements, making them suitable for different applications.[6][8]

Core Click Chemistry Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.[3][9] This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[9][10] The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction, which often requires high temperatures and yields a mixture of regioisomers.[3]

Key Reagents:

  • Azides: Organic azides are relatively stable and can be readily introduced into a variety of molecules. They are largely inert to common biological functionalities, making them ideal for bioconjugation.

  • Terminal Alkynes: The alkyne must be terminal (i.e., have a hydrogen atom attached to the triple bond) for the CuAAC reaction to proceed.[10] Like azides, terminal alkynes are bioorthogonal.

  • Copper(I) Catalyst: The active catalyst is the copper(I) ion. It can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[11][12]

  • Ligands: Ligands are often used to stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation to the inactive Cu(II) state.[11][13] They can also accelerate the reaction rate. Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[14][15] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[16][17] This makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo bioconjugation.[15][17]

Key Reagents:

  • Azides: As with CuAAC, organic azides are the complementary reaction partners.

  • Strained Cyclooctynes: A variety of cyclooctyne reagents have been developed with different properties. Some of the most common include dibenzocyclooctynes (DBCO), bicyclononynes (BCN), and difluorinated cyclooctynes (DIFO).[8][14] These reagents differ in their reaction kinetics, stability, and hydrophilicity.

Quantitative Data on Click Chemistry Reactions

The efficiency and speed of click chemistry reactions are critical for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Characteristics

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles)
Reaction Rate Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)[3]Fast, but generally slower than CuAAC
Biocompatibility Limited by copper cytotoxicityHigh (copper-free)[8]
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIBO~0.1[14]
DIFO~0.3[14]
DBCO~1.0[8]
BCN~0.5[8]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a small-scale CuAAC reaction.[11][18]

Materials:

  • Azide-containing molecule

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in the chosen solvent.

    • Prepare a stock solution of the alkyne-containing molecule in the same solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[18]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[18]

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).[18]

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions. The molar ratio of azide to alkyne is typically 1:1, but an excess of one reagent can be used to drive the reaction to completion.

    • Add the copper(II) sulfate solution to the reaction mixture. The final concentration of copper is typically in the range of 0.05 to 0.25 mM.[18]

    • Add the ligand solution. A 5-fold excess of ligand to copper is often used.[18]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[18]

    • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the specific reactants and concentrations.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated by standard methods such as precipitation, extraction, or chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for a SPAAC reaction, for example, labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.[15][19]

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester for amine labeling or a DBCO-dye conjugate)

  • DMSO (for dissolving the DBCO reagent)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).[19]

    • Ensure the azide-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL).[19]

  • Reaction Setup:

    • To the solution of the azide-modified protein, add the DBCO stock solution. A molar excess of the DBCO reagent (e.g., 10-50 fold) is typically used to ensure efficient labeling.[20]

    • Gently mix the reaction solution.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction at room temperature or 37°C. Reaction times can range from 30 minutes to several hours.

    • The progress of the labeling can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight) or fluorescence imaging if a fluorescent dye is used.

  • Purification:

    • Remove the excess, unreacted DBCO reagent using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Visualizations of Click Chemistry Workflows

The following diagrams illustrate the core mechanisms and experimental workflows of CuAAC and SPAAC.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Coordination Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide Azide (R'-N₃) Azide->Metallacycle Cycloaddition Triazole_Cu Triazole-Copper Complex Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazole_Cu->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide (R'-N₃) Azide->Transition_State Product Triazole Product Transition_State->Product [3+2] Cycloaddition

Caption: The concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Prepare Reagent Stock Solutions CuAAC_Mix Combine Azide, Alkyne, CuSO₄, and Ligand CuAAC_Start->CuAAC_Mix CuAAC_Initiate Add Sodium Ascorbate to Initiate Reaction CuAAC_Mix->CuAAC_Initiate CuAAC_Monitor Monitor Reaction Progress CuAAC_Initiate->CuAAC_Monitor CuAAC_Purify Purify Product CuAAC_Monitor->CuAAC_Purify SPAAC_Start Prepare Azide-Biomolecule and DBCO Reagent SPAAC_Mix Combine Reactants SPAAC_Start->SPAAC_Mix SPAAC_Incubate Incubate at RT or 37°C SPAAC_Mix->SPAAC_Incubate SPAAC_Purify Purify Labeled Biomolecule SPAAC_Incubate->SPAAC_Purify

Caption: A comparative workflow for typical CuAAC and SPAAC experiments.

References

Methodological & Application

Application Notes and Protocols for Trifunctional Amino-PEG-bis(Azide) Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of heterotrifunctional polyethylene glycol (PEG) linkers, specifically focusing on molecules structurally analogous to N-(Amino-PEG2)-N-bis(PEG3-azide), such as Amino-PEG4-bis-PEG3-N3. These branched linkers are invaluable tools in bioconjugation, featuring a primary amine and two terminal azide functionalities.[1] The primary amine allows for covalent attachment to molecules with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters), while the dual azide groups serve as handles for "click chemistry."[1][2] This enables the efficient and specific attachment of two molecules bearing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties.[1][3]

The branched PEG structure enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making these linkers particularly well-suited for the development of Antibody-Drug Conjugates (ADCs) where a high drug-to-antibody ratio (DAR) is desirable.[1][4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of two drug molecules to a single site on an antibody, thereby increasing the DAR.[1][2]

  • Targeted Drug Delivery: Functionalization of targeting ligands like peptides or aptamers to create multivalent constructs for enhanced binding affinity.

  • Fluorescent Labeling and Imaging: Attachment of two reporter molecules, such as fluorophores, for signal amplification in imaging applications.[5]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[1]

Physicochemical and Reaction Data Summary

The following tables summarize key quantitative data for a representative trifunctional linker, Amino-PEG4-bis-PEG3-N3, and typical outcomes of its application in ADC development.

Table 1: Physicochemical Properties of Amino-PEG4-bis-PEG3-N3

PropertyValueSource(s)
Molecular FormulaC₃₆H₇₀N₁₀O₁₅[2][6]
Molecular Weight883.00 g/mol [2][6]
AppearanceSolid or oil[4]
Purity>90-95% (by HPLC)[2][6]
SolubilitySoluble in DCM, THF, acetonitrile, DMF, DMSO, and aqueous buffers[2]
Storage ConditionsStore at -20°C, protected from light[4]

Table 2: Representative Drug-to-Antibody Ratio (DAR) Analysis Data

This table illustrates typical data obtained from Hydrophobic Interaction Chromatography (HIC) for an ADC synthesized using a trifunctional linker. The weighted average DAR is calculated from the relative peak areas.[1][7]

PeakSpeciesRetention Time (min)Peak Area (%)
1DAR 0 (Unconjugated Ab)8.55
2DAR 212.225
3DAR 415.850
4DAR 618.515
5DAR 820.75
Weighted Average DAR 3.9

Note: Retention times and peak areas are representative and will vary based on the specific antibody, drug, and chromatographic conditions.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the chemical pathways and experimental logic for utilizing trifunctional PEG linkers in bioconjugation.

G General Workflow for ADC Synthesis cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Purification & Analysis Antibody Monoclonal Antibody (mAb) Azide_mAb Azide-Functionalized mAb Antibody->Azide_mAb Amine Coupling (Lysine Residues) Activated_Linker Amino-PEG-bis(Azide) Linker (Activated with NHS Ester) Activated_Linker->Azide_mAb ADC Antibody-Drug Conjugate (ADC) Azide_mAb->ADC CuAAC or SPAAC Alkyne_Drug Alkyne- or DBCO- Modified Drug (x2) Alkyne_Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC or IEX Analysis Characterization (SEC, HIC, MS) Purified_ADC->Analysis

Caption: Workflow for ADC synthesis using a trifunctional linker.

G Click Chemistry Reaction Pathways cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Strain-Promoted (SPAAC) Azide Azide-Functionalized Biomolecule CuAAC_Product 1,4-disubstituted Triazole Azide->CuAAC_Product SPAAC_Product Triazole Product Azide->SPAAC_Product Alkyne Terminal Alkyne Alkyne->CuAAC_Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) Catalyst->CuAAC_Product DBCO Strained Alkyne (e.g., DBCO, BCN) DBCO->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of an Amino-PEG-bis(Azide) linker to an antibody and subsequent click chemistry reactions.

Protocol 1: Antibody Modification with Amino-PEG-bis(Azide) Linker

This protocol describes the conjugation of the linker to an antibody by targeting surface-exposed lysine residues via an N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

  • Monoclonal Antibody (mAb)

  • Amino-PEG4-bis-PEG3-N3 Linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or a pre-activated NHS ester of the linker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system: Size-Exclusion Chromatography (SEC) column or centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Activation (if starting from free amine):

    • Dissolve Amino-PEG4-bis-PEG3-N3, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours. The resulting solution contains the NHS-activated linker.[1]

  • Conjugation to Antibody:

    • Add a 10- to 20-fold molar excess of the NHS-activated linker solution to the antibody solution.[2]

    • Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) to prevent protein denaturation.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4.[1]

    • Alternatively, use centrifugal filter units to perform buffer exchange into PBS.

  • Characterization: Determine the concentration of the azide-functionalized antibody using a spectrophotometer at 280 nm.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of an alkyne-modified payload to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-modified payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM), and THPTA (e.g., 50 mM).[9]

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized antibody with a 5- to 10-fold molar excess of the alkyne-modified payload (per azide group).[]

    • Add the THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ and then sodium ascorbate.[]

    • Incubate for 1-4 hours at room temperature, protected from light.[]

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted payload and catalyst components.[][11]

  • Characterization:

    • Analyze the final ADC to determine purity and DAR using SEC and HIC, respectively.[1][12]

    • Confirm the molecular weight using Mass Spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a copper-free alternative for attaching a payload modified with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized payload

  • DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation: Dissolve the DBCO-functionalized payload in DMSO to prepare a stock solution (e.g., 10 mM).

  • Click Reaction:

    • Add a 2- to 4-fold molar excess of the DBCO-payload (per azide group on the antibody) to the azide-functionalized antibody solution.[1]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[1] Reaction times can vary from 1 to 24 hours depending on reactant concentrations and reactivity.[13]

  • Monitoring the Reaction (Optional): The reaction progress can be monitored by measuring the decrease in DBCO absorbance at approximately 309 nm.[14]

  • Purification:

    • Purify the final ADC using SEC to remove any unreacted payload.[4]

  • Characterization:

    • Analyze the final ADC to determine purity and DAR using SEC and HIC, respectively.[1][12]

    • Confirm the molecular weight using Mass Spectrometry.

References

Application Notes and Protocols for N-(Amino-PEG2)-N-bis(PEG3-azide) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[1][4][5]

The use of branched or trivalent linkers, such as N-(Amino-PEG2)-N-bis(PEG3-azide), offers advanced strategies in PROTAC design. These linkers can increase the avidity and cooperativity of the ternary complex by allowing the attachment of multiple ligands.[6][7] For instance, a trivalent PROTAC could consist of two ligands for the target protein and one for the E3 ligase, potentially enhancing degradation efficacy.[7][8] This document provides detailed application notes and protocols for the use of N-(Amino-PEG2)-N-bis(PEG3-azide) in the synthesis of PROTACs.

Properties of N-(Amino-PEG2)-N-bis(PEG3-azide)

N-(Amino-PEG2)-N-bis(PEG3-azide) is a versatile, PEG-based trivalent linker precursor. Its key structural features are:

  • A primary amine (-NH2) group: This serves as a versatile handle for conjugation to a ligand, typically through the formation of a stable amide bond with a carboxylic acid.[9]

  • Two azide (-N3) groups: These groups are ideal for "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][10][11] This allows for the efficient and specific attachment of alkyne-modified ligands.[12]

  • Polyethylene glycol (PEG) chains: The PEG spacers enhance the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[4]

General Synthetic Workflow

The synthesis of a trivalent PROTAC using N-(Amino-PEG2)-N-bis(PEG3-azide) typically follows a convergent approach where the linker is sequentially conjugated to the POI and E3 ligase ligands.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) A Ligand 1-COOH C Intermediate 1 A->C HATU, DIPEA B N-(Amino-PEG2)-N-bis(PEG3-azide) B->C D Ligand 2-Alkyne F Final PROTAC D->F CuSO4, Na-Ascorbate E Intermediate 1 E->F G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC Trivalent PROTAC Ternary Ternary Complex PROTAC->Ternary BRD4 BRD4 BRD4->Ternary cMYC c-MYC Gene E3 E3 Ligase (e.g., VHL) E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded Degraded BRD4 Proteasome->Degraded Transcription Reduced Transcription cMYC->Transcription BRD4 (degraded) Proliferation Decreased Cell Proliferation Transcription->Proliferation

References

Application Notes and Protocols for Bioconjugation with N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG2)-N-bis(PEG3-azide) is a novel heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies.[1] Its unique architecture, featuring a primary amine and two terminal azide functionalities, offers a versatile platform for the synthesis of complex biomolecules, particularly in the fields of targeted drug delivery and proteomics. The central amino group provides a reactive handle for conjugation to proteins, antibodies, or other biomolecules through well-established amine-reactive chemistries. The two azide groups enable the subsequent attachment of payload molecules, such as small molecule drugs or imaging agents, via highly efficient and bioorthogonal "click chemistry" reactions.[2][3]

The branched PEG structure enhances the solubility and pharmacokinetic properties of the resulting conjugate, while also allowing for a higher drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[1][4] This can lead to improved therapeutic efficacy. These application notes provide detailed protocols for the use of N-(Amino-PEG2)-N-bis(PEG3-azide) in the development of ADCs and other bioconjugates.

Physicochemical Properties

A clear understanding of the linker's properties is crucial for experimental design and execution.

PropertyValueReference
Chemical Name N-(Amino-PEG2)-N-bis(PEG3-azide)[2]
Molecular Formula C22H46N8O8[2]
Molecular Weight 550.7 g/mol [2]
CAS Number 2606952-86-5[2]
Purity >95%[5][6]
Solubility Soluble in Water, DMSO, DMF[2]
Storage -20°C[2]

Key Applications

The unique trifunctional nature of N-(Amino-PEG2)-N-bis(PEG3-azide) makes it a valuable tool for a variety of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The primary application is in the synthesis of ADCs, where the linker connects a targeting antibody to cytotoxic payloads.[1] The branched nature allows for the attachment of two drug molecules per linker, potentially increasing the DAR and therapeutic potency.

  • PROTACs Synthesis: This linker can be utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.[3][7]

  • Fluorescent Labeling and Imaging: The dual azide functionalities can be used to attach two fluorophores for signal amplification in cellular imaging applications.

  • Targeted Drug Delivery: The linker can be used to functionalize targeting ligands such as peptides or aptamers to create multivalent constructs with enhanced binding affinity.

Experimental Workflows

The general workflow for utilizing N-(Amino-PEG2)-N-bis(PEG3-azide) in the synthesis of an ADC involves a two-step process. First, the linker is conjugated to the antibody via its primary amine. Second, the drug payload, functionalized with an alkyne or a strained alkyne, is attached to the azide groups of the linker via click chemistry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Payload Attachment (Click Chemistry) Antibody Antibody Activated_Linker Activated Linker (e.g., NHS-ester) Antibody->Activated_Linker Amine-reactive chemistry Linker N-(Amino-PEG2)-N- bis(PEG3-azide) Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker Payload Alkyne- or DBCO- functionalized Payload Antibody_Linker->Payload CuAAC or SPAAC ADC Final Antibody-Drug Conjugate (ADC) Payload->ADC

Caption: General workflow for ADC synthesis.

Experimental Protocols

The following are detailed protocols for the conjugation of N-(Amino-PEG2)-N-bis(PEG3-azide) to an antibody and the subsequent attachment of a drug payload.

Protocol 1: Conjugation of N-(Amino-PEG2)-N-bis(PEG3-azide) to an Antibody via NHS Ester Chemistry

This protocol describes the covalent attachment of the linker to lysine residues on an antibody.

Materials:

  • Purified monoclonal antibody (1-10 mg/mL in PBS, pH 7.4)

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve N-(Amino-PEG2)-N-bis(PEG3-azide) and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-activated linker.

  • Conjugation to the Antibody:

    • Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using an SEC column pre-equilibrated with PBS, pH 7.4, to remove excess linker and quenching reagents.

    • Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.

  • Characterization:

    • Confirm successful conjugation and determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS) or UV-Vis spectroscopy if the linker contains a chromophore.

Protocol 2: Payload Attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized payload onto the azide-functionalized antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Alkyne-functionalized drug payload

  • Copper(II) sulfate (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

  • Anhydrous DMSO

  • SEC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-functionalized payload in DMSO to a stock concentration of 10 mM.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 250 mM in water).

  • Click Chemistry Reaction:

    • In a reaction vessel, add the purified antibody-linker conjugate.

    • Add a 5- to 10-fold molar excess of the alkyne-payload per azide group on the antibody.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final ADC using SEC or another suitable chromatography method to remove the unreacted payload and catalyst components.

  • Characterization:

    • Characterize the final ADC to determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 3: Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is an alternative to CuAAC and is particularly useful for sensitive biomolecules. It requires a payload functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • DBCO-functionalized drug payload

  • Anhydrous DMSO

  • SEC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized payload in DMSO to a stock concentration of 10 mM.

  • Click Chemistry Reaction:

    • To the purified antibody-linker conjugate, add a 3- to 5-fold molar excess of the DBCO-payload per azide group.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the final ADC using SEC to remove the unreacted payload.

  • Characterization:

    • Determine the DAR of the final ADC using HIC or Mass Spectrometry.

Data Presentation

The use of a branched PEG linker like N-(Amino-PEG2)-N-bis(PEG3-azide) can influence the physicochemical properties of the resulting bioconjugate. The following tables summarize representative data on how branched PEGylation can affect key parameters, based on studies of similar linker architectures.[1]

Table 1: Comparison of Hydrodynamic Radius for Linear vs. Branched PEGylated Proteins

Linker ArchitecturePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified Protein-3.4
Linear PEG205.8
Branched PEG206.5

Data is representative and adapted from studies on similarly structured branched PEG linkers.[1]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Architectures

ADC with Linker TypeTarget Cell LineIC50 (nM)
Linear PEG LinkerSK-BR-3 (HER2+)15.2
Branched PEG LinkerSK-BR-3 (HER2+)8.5

Data is representative and adapted from studies on similarly structured branched PEG linkers.

Logical Relationships in Bioconjugation Strategy

The choice of conjugation and click chemistry method depends on the specific biomolecule and payload.

Conjugation_Strategy cluster_biomolecule Biomolecule Functional Group cluster_linker_activation Linker Activation Chemistry cluster_click_chemistry Payload Attachment (Click Chemistry) Start Bioconjugation Goal: Couple Payload to Biomolecule Amine Primary Amine (e.g., Lysine) Start->Amine Carboxyl Carboxylic Acid (e.g., Asp/Glu) Start->Carboxyl NHS_Ester NHS Ester Formation Amine->NHS_Ester EDC_NHS EDC/NHS Coupling Carboxyl->EDC_NHS CuAAC CuAAC (Alkyne Payload) NHS_Ester->CuAAC SPAAC SPAAC (DBCO Payload) NHS_Ester->SPAAC EDC_NHS->CuAAC EDC_NHS->SPAAC Final_Conjugate Final Bioconjugate CuAAC->Final_Conjugate SPAAC->Final_Conjugate

Caption: Decision tree for bioconjugation strategy.

Conclusion

N-(Amino-PEG2)-N-bis(PEG3-azide) is a highly versatile and powerful tool for researchers in drug development and various scientific fields. Its unique branched structure and trifunctional nature enable the creation of sophisticated bioconjugates with potentially enhanced therapeutic properties. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this advanced PEG linker in the synthesis of ADCs and other targeted therapies. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for achieving reproducible and reliable results.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG2)-N-bis(PEG3-azide) is a versatile, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications.[1][2][3][4] This heterotrifunctional reagent possesses two terminal azide (N3) groups and a primary amine (NH2) moiety.[1][2][3][4] The dual azide functionalities serve as reactive handles for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent bond formation with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[5][6][7] The primary amine allows for straightforward conjugation to biomolecules or surfaces bearing activated esters (e.g., NHS esters) or carboxylic acids.[1][2][3][4]

The branched PEG structure of this linker enhances the solubility and pharmacokinetic properties of the resulting conjugates. This makes it an ideal tool for the development of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over stoichiometry and spatial orientation is crucial.[6][8]

Key Applications

  • PROTAC Synthesis: The linker can connect a protein of interest (POI) ligand and an E3 ligase ligand to form a PROTAC, facilitating targeted protein degradation.[6]

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of two drug molecules to a single point of conjugation on an antibody, increasing the drug-to-antibody ratio (DAR).[8]

  • Multivalent Ligand Display: Functionalization of targeting moieties (e.g., peptides, small molecules) to create constructs with enhanced binding affinity.

  • Fluorescent Labeling and Imaging: Attachment of two reporter molecules (e.g., fluorophores) for signal amplification in imaging applications.[8]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[8]

Data Presentation

Physicochemical Properties of N-(Amino-PEG2)-N-bis(PEG3-azide)
PropertyValueReference
Molecular Formula C22H46N8O8[9]
Molecular Weight 550.66 g/mol [9]
CAS Number 2606952-86-5[10]
Purity Typically >95%[11]
Solubility Water, DMSO, DMF[10]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[6]
General Kinetic Data for SPAAC Reactions with DBCO Derivatives

The following table provides a general range for the second-order rate constants of SPAAC reactions between various azides and DBCO-functionalized molecules. These values can serve as a baseline for reaction optimization.

Cyclooctyne DerivativeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO Derivatives ~0.1 - 2.0[12]

Note: Reaction rates are influenced by factors such as the specific azide, solvent, and temperature.[12][13]

Recommended SPAAC Reaction Conditions
ParameterRecommended RangeReference
Molar Excess of DBCO Reagent 1.5 to 10-fold[12][14]
Reaction Temperature 4°C to 37°C[12]
Reaction Time 4-12 hours at room temperature; 12+ hours at 4°C[8][12]
Solvent Aqueous buffers (e.g., PBS, HEPES), with minimal organic co-solvent (e.g., <10-15% DMSO)[12]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation with a DBCO-Functionalized Molecule

This protocol outlines the conjugation of N-(Amino-PEG2)-N-bis(PEG3-azide) to a molecule functionalized with a DBCO group.

Materials:

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • DBCO-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5 (ensure it is free of sodium azide)[12]

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography (SEC), HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Amino-PEG2)-N-bis(PEG3-azide) in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[12]

  • Conjugation Reaction:

    • In a reaction vessel, combine the N-(Amino-PEG2)-N-bis(PEG3-azide) solution with the DBCO-functionalized molecule.

    • Add the DBCO-stock solution to the azide solution to achieve a 1.5 to 10-fold molar excess of the DBCO reagent.[12]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10-15%) to maintain the stability of biomolecules.[12]

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 4-12 hours or at 4°C overnight (at least 12 hours) with gentle agitation.[8][12]

    • For molecules stable at higher temperatures, the incubation can be performed at 37°C to potentially increase the reaction rate.[12]

  • Purification:

    • Purify the resulting conjugate from unreacted starting materials using an appropriate method such as SEC, dialysis, or HPLC.

  • Analysis:

    • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the synthesis of an ADC by first conjugating N-(Amino-PEG2)-N-bis(PEG3-azide) to an antibody via its amine group, followed by the attachment of a DBCO-functionalized drug payload.

Step 1: Antibody-Linker Conjugation

Materials:

  • Antibody of interest

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: MES buffer, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer like MES buffer, pH 6.0.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Activation (Amine Coupling):

    • This step assumes the linker's amine will be coupled to a carboxylate on a modifying agent, which is then attached to the antibody. A more direct approach is to activate the antibody's lysines. For this example, we will assume the linker's amine is being coupled to an activated ester on the antibody (pre-modified). A more common approach is to use the linker's amine to react with an activated carboxyl group on a small molecule or payload first. However, to illustrate the use of all functionalities, we will proceed with a hypothetical two-step conjugation to an antibody.

    • Alternatively, and more commonly for ADCs, the linker is first conjugated to the payload via its amine, and then the dual azides are reacted with a DBCO-modified antibody. The following protocol details the conjugation of the linker to the antibody's lysine residues first.

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.[8]

    • Prepare a stock solution of NHS-activated N-(Amino-PEG2)-N-bis(PEG3-azide) in anhydrous DMF.

    • Add a 10-fold molar excess of the NHS-activated linker solution to the antibody solution. The final DMF concentration should not exceed 10% (v/v).[8]

    • Incubate for 1-2 hours at room temperature with gentle stirring.[8]

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.[8]

    • Remove excess linker using SEC with a column pre-equilibrated in PBS, pH 7.4.[8]

Step 2: Payload Attachment via SPAAC

Procedure:

  • Azide-Functionalized Antibody:

    • Determine the concentration of the azide-functionalized antibody from Step 1 using a spectrophotometer at 280 nm.[8]

  • Click Chemistry Reaction:

    • Dissolve the DBCO-functionalized drug payload in DMSO to prepare a 10 mM stock solution.[8]

    • Add a 2-fold molar excess of the DBCO-payload (per azide group on the antibody-linker conjugate) to the azide-functionalized antibody solution.[8]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Purification and Analysis:

    • Purify the final ADC using SEC or another appropriate chromatographic method to remove unreacted payload.[8]

    • Analyze the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Mandatory Visualization

Experimental Workflow for ADC Synthesis

Workflow for ADC Synthesis using N-(Amino-PEG2)-N-bis(PEG3-azide) cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Attachment (SPAAC) A Antibody in Amine-free Buffer C Conjugate Linker to Antibody (via Lysine residues) A->C B Activate Linker's Amine (e.g., with NHS ester) B->C D Quench Reaction C->D E Purify Azide-Antibody (SEC) D->E F Azide-Functionalized Antibody E->F Proceed to Click Chemistry H SPAAC Reaction F->H G DBCO-Functionalized Payload G->H I Purify ADC (e.g., SEC, HIC) H->I J Characterize ADC (DAR, Purity) I->J

Caption: Workflow for ADC Synthesis.

Logical Relationship in PROTAC Formation

PROTAC Assembly and Function cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand (with alkyne) Linker N-(Amino-PEG2)-N-bis(PEG3-azide) POI_Ligand->Linker SPAAC (x2) E3_Ligand E3 Ligase Ligand (with reactive group for amine) E3_Ligand->Linker Amine Coupling PROTAC Assembled PROTAC Linker->PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: PROTAC Assembly and Function.

References

Application Notes and Protocols for Protein Labeling with N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene glycol (PEG) linker designed for a two-step sequential bioconjugation strategy. This reagent possesses a primary amine on a PEG2 spacer at one end and two azide groups, each on a PEG3 spacer, at the other. This unique architecture allows for the initial covalent attachment to a protein via the amine group, followed by the bioorthogonal "click" chemistry conjugation of up to two other molecules of interest to the azide termini.

The primary amine is typically reacted with a protein's surface-exposed lysine residues or its N-terminus through well-established amine-reactive chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters. This initial step introduces a branched PEG linker onto the protein, terminating in two azide "handles." These azide groups can then be specifically reacted with molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1][2]

The branched PEG structure of this linker offers several advantages over traditional linear linkers. It can increase the hydrodynamic radius of the conjugated protein, which can lead to a longer in vivo circulation half-life by reducing renal clearance.[3][4] Furthermore, the ability to attach two separate molecules to a single conjugation site on the protein allows for the creation of more complex bioconjugates, such as antibody-drug conjugates (ADCs) with a higher drug-to-antibody ratio (DAR), or the attachment of both an imaging agent and a therapeutic molecule.[5][6]

Principle of the Method

The labeling strategy is a two-step process:

  • Protein Modification (Amine Reaction): The primary amine of the N-(Amino-PEG2)-N-bis(PEG3-azide) linker is covalently attached to the target protein. This is typically achieved by activating the amine with an NHS ester or by using a carboxylated protein in the presence of a carbodiimide coupling agent like EDC. This step results in a protein that is "functionalized" with two azide groups at each modification site.

  • Bioorthogonal Ligation (Click Chemistry): The azide-functionalized protein is then reacted with a molecule of interest that has been pre-functionalized with a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This "click" reaction forms a stable triazole linkage, covalently attaching the molecule of interest to the protein.[7] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[7]

Applications

The versatility of the N-(Amino-PEG2)-N-bis(PEG3-azide) linker makes it suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The branched nature of the linker allows for the attachment of two drug molecules per conjugation site on an antibody, potentially increasing the potency of the ADC.[5]

  • Multifunctional Proteins: Two different molecules, such as a targeting ligand and a fluorescent dye, can be conjugated to the same protein.

  • PROTAC Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[8]

  • Protein PEGylation: The PEG component of the linker can improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins.[6]

  • Surface Immobilization: Proteins can be first modified with the linker and then "clicked" onto a surface that has been functionalized with an alkyne or cyclooctyne.

Data Presentation

The use of branched PEG linkers can significantly impact the properties of the resulting bioconjugate. Below are tables summarizing comparative data for branched versus linear PEG linkers from published studies. While this data is not specific to N-(Amino-PEG2)-N-bis(PEG3-azide), it provides valuable insights into the expected performance characteristics.

Table 1: Comparison of In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells.

Linker ArchitectureIC50 (ng/mL)
"Short" Branched Amino-Triazide Linker100
"Long" Branched Amino-Triazide Linker30

Data extracted from Grygorash et al., 2022. This data suggests that longer branched linkers can lead to more potent ADCs, possibly due to reduced steric hindrance for enzymatic cleavage of the linker.

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice.

Linker ConfigurationHalf-life (t1/2, hours)Area Under the Curve (AUC, h*µg/mL)
Linear PEG35.51150
Pendant (Branched) PEG45.11650

Data extracted from Tedeschini et al., 2021. These results indicate that a branched PEG architecture can provide a superior shielding effect, leading to a longer circulation time in vivo.[5]

Table 3: Comparison of Hydrodynamic Radii of PEGylated Human Serum Albumin (HSA).

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[9] This demonstrates the increased hydrodynamic volume conferred by branched PEGylation compared to linear PEGylation of the same molecular weight.

Experimental Protocols

The following protocols provide a general framework for the two-step labeling of a protein using N-(Amino-PEG2)-N-bis(PEG3-azide). Note: Optimal conditions (e.g., molar ratios, reaction times, and buffer composition) should be determined empirically for each specific protein and application.

Protocol 1: Protein Functionalization with N-(Amino-PEG2)-N-bis(PEG3-azide) via NHS Ester Chemistry

This protocol describes the activation of the primary amine on the linker with an NHS ester for subsequent reaction with the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Prepare the NHS Ester of the Linker:

    • In a dry glass vial, dissolve N-(Amino-PEG2)-N-bis(PEG3-azide) (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF or DMSO.

    • Allow the reaction to proceed at room temperature for at least 4 hours or overnight to form the NHS ester-activated linker.

  • Prepare the Protein:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.

  • Labeling Reaction:

    • Slowly add a 10- to 50-fold molar excess of the NHS ester-activated linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the azide-functionalized protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL) can be estimated using techniques like MALDI-TOF mass spectrometry to measure the mass shift after conjugation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azide-Functionalized Protein

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized protein (1 equivalent of protein) and the alkyne-containing molecule (5-10 equivalents per azide group).

    • Add the THPTA ligand to the reaction mixture (final concentration ~1 mM).

    • Add the CuSO4 solution (final concentration ~0.2 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~2 mM).

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

  • Purification:

    • Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the catalyst.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use UV-Vis spectroscopy to determine the concentration of the attached molecule if it has a chromophore.

    • Mass spectrometry can be used to confirm the final molecular weight of the conjugate.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Bioorthogonal Ligation Protein Target Protein Activation Amine-Reactive Chemistry (e.g., NHS ester) Protein->Activation Linker N-(Amino-PEG2)-N- bis(PEG3-azide) Linker->Activation Azide_Protein Azide-Functionalized Protein Activation->Azide_Protein Purification1 Purification (SEC / Dialysis) Azide_Protein->Purification1 Purified_Azide_Protein Purified Azide- Functionalized Protein Purification1->Purified_Azide_Protein Click_Reaction Click Chemistry (CuAAC or SPAAC) Purified_Azide_Protein->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (x2) Alkyne_Molecule->Click_Reaction Final_Conjugate Final Labeled Protein Conjugate Click_Reaction->Final_Conjugate Purification2 Purification (SEC / Dialysis) Final_Conjugate->Purification2

Caption: Workflow for two-step protein labeling.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling Simplified GPCR Signaling Cascade (cAMP Pathway) cluster_membrane Plasma Membrane GPCR GPCR (Labeled) G_Protein G-Protein (αβγ) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts Ligand Ligand Ligand->GPCR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response phosphorylates targets

Caption: Canonical GPCR signaling via the cAMP pathway.

References

Application Notes and Protocols for the Reaction of N-(Amino-PEG2)-N-bis(PEG3-azide) with DBCO-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between an azide-functionalized molecule and a dibenzocyclooctyne (DBCO)-functionalized molecule is a cornerstone of modern bioconjugation. This specific type of copper-free "click chemistry," known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a rapid, bioorthogonal, and highly efficient method for covalently linking molecules under physiological conditions.[1][2] The N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional linker that provides a primary amine for initial conjugation and two azide groups for subsequent SPAAC reactions.[3] This allows for the creation of complex bioconjugates with precise control over stoichiometry and architecture. The inclusion of polyethylene glycol (PEG) spacers enhances the solubility and biocompatibility of the resulting conjugates.[4][5]

The primary amine on the N-(Amino-PEG2)-N-bis(PEG3-azide) linker can be readily coupled to molecules with activated esters (like NHS esters) or carboxylic acids.[3] The two terminal azide groups can then react with DBCO-functionalized molecules to form a stable triazole linkage.[2] This dual functionality makes it an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[6]

Key Features and Advantages of SPAAC with N-(Amino-PEG2)-N-bis(PEG3-azide) and DBCO

  • Biocompatibility : The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or in vivo studies.[4][5]

  • High Efficiency and Fast Kinetics : The inherent ring strain of the DBCO group allows for rapid reaction with azides, often leading to near-quantitative yields under mild conditions.[2][7]

  • Bioorthogonality : The azide and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[1]

  • Stability : The resulting triazole linkage is highly stable under a wide range of physiological conditions.[1]

  • Versatility : The trifunctional nature of N-(Amino-PEG2)-N-bis(PEG3-azide) allows for the attachment of two DBCO-functionalized molecules to a single primary amine-containing scaffold.[3]

  • Enhanced Solubility : The PEG spacers improve the aqueous solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.[4][5]

Applications

The unique properties of the N-(Amino-PEG2)-N-bis(PEG3-azide) linker in conjunction with DBCO-functionalized molecules open up a wide range of applications in biomedical research and drug development:

  • Antibody-Drug Conjugates (ADCs) : This linker can be used to attach two drug molecules to a single site on an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.

  • Targeted Drug Delivery : The linker can be conjugated to a targeting ligand (e.g., a peptide or antibody fragment) via its amine group, and then two therapeutic agents or imaging probes can be attached via the azide groups.

  • Multimodal Imaging Agents : It is possible to attach two different imaging modalities (e.g., a fluorescent dye and a chelator for a radiometal) to a targeting molecule for combined optical and nuclear imaging.

  • Functionalization of Nanoparticles and Surfaces : The amine group can be used to anchor the linker to a surface or nanoparticle, while the two azide groups provide sites for the attachment of targeting ligands, drugs, or other functional molecules.

  • Fundamental Biological Studies : This system can be used to create well-defined molecular probes for studying protein-protein interactions, cellular trafficking, and other biological processes.

Quantitative Data Summary

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer ConditionsReference
sulfo-DBCO-amine and 3-azido-L-alanine0.32 - 1.22PBS (pH 7), HEPES (pH 7)[8]
DBCO-PEG and azidolysine-containing peptide0.34HBS (pH 7.4)
DBCO-PEG and para-azidomethyl-L-phenylalanine~7-fold higher than with pAzFNot specified[9]
DBCO-PEG5-trastuzumab and azido-sugars/amino acids0.18 - 0.37PBS (pH 7), HEPES (pH 7)[8]
8-azidoadenosine and cyclooctyne0.11ACN-d₆/D₂O (3:1, v/v)[10]

Note: The presence of a PEG linker between the DBCO group and a larger molecule like an antibody has been shown to increase the reaction rate by approximately 31% due to reduced steric hindrance.[8]

Experimental Protocols

Protocol 1: Conjugation of N-(Amino-PEG2)-N-bis(PEG3-azide) to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of the primary amine of the linker to a protein that has been functionalized with an NHS ester.

Materials:

  • Protein-NHS ester conjugate

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the Protein-NHS ester conjugate in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the N-(Amino-PEG2)-N-bis(PEG3-azide) in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the N-(Amino-PEG2)-N-bis(PEG3-azide) solution to the protein solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting azide-functionalized protein from excess linker and quenching reagents using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

    • Monitor the protein elution at 280 nm.

Protocol 2: SPAAC Reaction of Azide-Functionalized Protein with a DBCO-Payload

This protocol details the copper-free click chemistry reaction between the azide-functionalized protein from Protocol 1 and a DBCO-containing molecule (e.g., a drug, dye, or biotin).

Materials:

  • Purified azide-functionalized protein

  • DBCO-functionalized payload

  • Reaction Buffer: PBS, pH 7.2-7.5 (must not contain sodium azide)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare the purified azide-functionalized protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized payload in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Click Chemistry Reaction:

    • Add the DBCO-functionalized payload solution to the azide-functionalized protein solution. A 3- to 5-fold molar excess of the DBCO-payload per azide group on the protein is a common starting point.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction for 4-24 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm.[4]

  • Purification:

    • Purify the final conjugate from unreacted DBCO-payload and other small molecules using an appropriate method such as SEC, dialysis, or tangential flow filtration (TFF).

Visualizations

cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: SPAAC Reaction Protein_NHS Protein with NHS Ester Azide_Protein Azide-Functionalized Protein Protein_NHS->Azide_Protein + Linker (Amine-NHS reaction) Linker N-(Amino-PEG2)-N-bis(PEG3-azide) Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate + DBCO-Payload (Click Chemistry) DBCO_Payload DBCO-Payload (e.g., Drug, Dye)

Caption: General workflow for bioconjugate synthesis.

Start Prepare_Reagents Prepare Protein-NHS and Linker Solutions Start->Prepare_Reagents Conjugate_Linker Conjugate Linker to Protein (1-2h RT or O/N 4°C) Prepare_Reagents->Conjugate_Linker Quench_Reaction Quench Reaction (15-30 min RT) Conjugate_Linker->Quench_Reaction Purify_Azide_Protein Purify Azide-Functionalized Protein (e.g., SEC) Quench_Reaction->Purify_Azide_Protein Prepare_Click Prepare Azide-Protein and DBCO-Payload Purify_Azide_Protein->Prepare_Click SPAAC_Reaction Perform SPAAC Reaction (4-24h RT or O/N 4°C) Prepare_Click->SPAAC_Reaction Purify_Final Purify Final Conjugate (e.g., SEC, Dialysis) SPAAC_Reaction->Purify_Final End Purify_Final->End

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for N-(Amino-PEG2)-N-bis(PEG3-azide) Reaction with BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the trifunctional linker, N-(Amino-PEG2)-N-bis(PEG3-azide), in conjunction with bicyclo[6.1.0]nonyne (BCN) for advanced bioconjugation applications. This document details the underlying chemistry, provides quantitative data, and offers step-by-step protocols for the synthesis of complex biomolecular conjugates.

Introduction

The N-(Amino-PEG2)-N-bis(PEG3-azide) linker is a versatile tool in the field of bioconjugation, particularly for the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique trifunctional architecture, featuring a primary amine and two azide moieties, allows for the sequential and orthogonal conjugation of different molecular entities.[2] The polyethylene glycol (PEG) chains enhance solubility and reduce steric hindrance.[3]

The two azide groups react with strained alkynes like BCN via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.[1][3] This copper-free reaction proceeds readily under physiological conditions, making it ideal for conjugating sensitive biomolecules.[3] The primary amine can be functionalized with activated esters (e.g., NHS esters) to attach a third component.[2]

Reaction Mechanism and Kinetics

The core of the conjugation strategy lies in the SPAAC reaction, a [3+2] dipolar cycloaddition between the azide groups of the linker and the strained triple bond of BCN. This reaction is highly selective and forms a stable triazole linkage.[3]

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions with BCN

Azide ReactantCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
Benzyl AzideBCN0.012 - 0.024CDCl₃
2-azidoethanol (primary azide)BCN0.024CDCl₃
Phenyl AzideBCN~8 times faster than with DIBACNot specified
Fluoroalkyl AzideBCN16-fold faster than non-fluorinated azideTHF/water (9:1)

Note: The reaction rates are dependent on the specific azide, solvent, and temperature.[4][4][5]

Applications

The trifunctional nature of N-(Amino-PEG2)-N-bis(PEG3-azide) enables a variety of advanced bioconjugation strategies:

  • Dual-Payload ADCs: An antibody can be functionalized with the linker via its amine group. Subsequently, two different payloads (e.g., two distinct cytotoxic drugs or a therapeutic agent and an imaging agent) functionalized with BCN can be attached to the two azide groups. This approach allows for the creation of ADCs with multiple mechanisms of action.[6]

  • Targeted PROTACs: A targeting ligand (e.g., a small molecule or antibody fragment) can be attached via the amine group, while an E3 ligase ligand and another molecule of interest are conjugated to the azide groups using BCN derivatives.

  • Protein Crosslinking: The two azide groups can be used to crosslink two different proteins or protein subunits that have been functionalized with BCN.[7]

  • Surface Modification: The linker can be used to attach two different biomolecules to a surface functionalized with BCN, creating multifunctional biomaterials.

Experimental Protocols

The following protocols provide a general framework for using N-(Amino-PEG2)-N-bis(PEG3-azide) in a two-step conjugation process. Optimization of reaction conditions (e.g., molar ratios, reaction time, and temperature) may be necessary for specific applications.

Protocol 1: Conjugation of a Protein to N-(Amino-PEG2)-N-bis(PEG3-azide) via Amine Coupling

This protocol describes the attachment of the linker to a protein (e.g., an antibody) through the reaction of its primary amine with activated carboxylic acid groups on the protein or via an NHS ester intermediate.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or an NHS-ester functionalized crosslinker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Activation (if starting with a carboxyl group on the protein):

    • Dissolve EDC and NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Dissolve N-(Amino-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Add a 10- to 20-fold molar excess of the linker solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction and consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and reaction byproducts by SEC or dialysis.

  • Characterization: Confirm the conjugation and determine the linker-to-protein ratio using techniques such as mass spectrometry or HPLC.

Protocol 2: SPAAC Reaction of the Azide-Functionalized Protein with a BCN-Containing Molecule

This protocol describes the copper-free click reaction between the azide-functionalized protein from Protocol 1 and a molecule functionalized with a BCN group.

Materials:

  • Azide-functionalized protein from Protocol 1

  • BCN-functionalized molecule (e.g., small molecule drug, peptide, or another protein)

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Reactant Preparation:

    • Dissolve the BCN-functionalized molecule in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • SPAAC Reaction:

    • To the azide-functionalized protein solution, add a 2- to 10-fold molar excess of the BCN-functionalized molecule solution. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing. Reaction times may need to be optimized based on the specific reactants.

  • Purification: Remove the excess unreacted BCN-functionalized molecule using SEC.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Table 2: Typical Reaction Parameters for SPAAC with BCN

ParameterRecommended ConditionNotes
Solvent Aqueous buffer (e.g., PBS, pH 7.4) with minimal organic co-solvent (e.g., <10% DMSO)Ensure compatibility with the biomolecule of interest.[3]
Temperature 4°C to 25°C (room temperature)Lower temperatures may be preferred for sensitive biomolecules to maintain their stability.[3]
Molar Ratio (BCN:Azide) 2:1 to 10:1 per azide groupA molar excess of the BCN-functionalized molecule is typically used to drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS).

Potential Side Reactions and Troubleshooting

While SPAAC is a highly selective reaction, potential side reactions can occur. The BCN moiety can react with thiols, such as those in cysteine residues of proteins.[3] To mitigate this, β-mercaptoethanol can be added to the reaction mixture at a low concentration.[3]

In the case of the di-azide linker, incomplete reaction of one or both azide groups can lead to a heterogeneous product mixture. Optimizing the molar ratio of the BCN-reagent and the reaction time is crucial to maximize the yield of the desired dual-conjugated product.

Visualized Workflows and Mechanisms

G cluster_0 Step 1: Linker Attachment to Molecule A (e.g., Antibody) cluster_1 Step 2: SPAAC Conjugation with BCN-Functionalized Molecules A Molecule A (with -COOH or -NH2) Activated_A Activated Molecule A A->Activated_A EDC/NHS or NHS-ester crosslinker Linker N-(Amino-PEG2)-N-bis(PEG3-azide) Conjugate1 Molecule A - Linker (with two azide groups) Linker->Conjugate1 Activated_A->Conjugate1 Final_Conjugate Molecule A - Linker - (Molecule B, Molecule C) Conjugate1->Final_Conjugate BCN_B Molecule B (BCN-functionalized) BCN_B->Final_Conjugate SPAAC BCN_C Molecule C (BCN-functionalized) BCN_C->Final_Conjugate SPAAC

Caption: Workflow for trifunctional conjugation.

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide R1-N=N+=N- Transition [3+2] Cycloaddition Transition State Azide->Transition BCN R2-BCN BCN->Transition Triazole R1-Triazole-R2 Transition->Triazole

Caption: SPAAC reaction mechanism.

Conclusion

The N-(Amino-PEG2)-N-bis(PEG3-azide) linker, in combination with BCN-functionalized molecules, provides a powerful platform for the construction of complex and well-defined bioconjugates. The orthogonal reactivity of its functional groups and the biocompatibility of the SPAAC reaction make it an invaluable tool for researchers in drug development and chemical biology. By following the outlined protocols and considering the key reaction parameters, scientists can effectively leverage this trifunctional linker to advance their research.

References

Application Notes and Protocols for Amine Functionalization with N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies.[1] This reagent is particularly valuable in the fields of drug delivery, proteomics, and diagnostics. Its unique architecture, featuring a primary amine and two terminal azide functionalities, allows for the covalent attachment of up to three different molecules in a controlled and stepwise manner.

The primary amine serves as a versatile handle for reaction with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters), commonly found on proteins, antibodies, or other biomolecules.[2] The dual azide groups are available for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO moieties.[3][4]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate while providing a defined distance between the conjugated species.[5] This linker is especially advantageous for creating complex constructs like Antibody-Drug Conjugates (ADCs) with a high drug-to-antibody ratio (DAR) or multivalent targeting ligands for enhanced binding affinity.[6]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of two drug molecules to a single conjugation site on an antibody, thereby increasing the DAR.[6]

  • PROTACs Development: Used as a linker to connect a target protein ligand and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

  • Targeted Drug Delivery: Facilitates the creation of multivalent drug delivery systems by conjugating targeting ligands and therapeutic agents.

  • Fluorescent Labeling and Imaging: Allows for the attachment of two reporter molecules (e.g., fluorophores) for signal amplification in imaging applications.

  • Surface Modification: Useful for immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.[6]

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Formula C22H46N8O8[7]
Molecular Weight 550.66 g/mol [7]
Purity ≥95%[7]
Solubility Water, DMSO, DMF[8]
Storage -20°C[8]
Reaction Conditions for Amine and Azide Functionalization
Reaction TypeFunctional Group TargetedReagentsTypical Conditions
Amine Coupling Carboxylic AcidsEDC, NHSpH 6.0, Room Temperature, 2-4 hours
Activated Esters (NHS)Amine-containing moleculepH 7.4-8.0, Room Temperature, 1-2 hours
Click Chemistry (CuAAC) Terminal AlkynesCopper(II) Sulfate, Sodium AscorbateAqueous buffer, Room Temperature, 1-4 hours
Click Chemistry (SPAAC) Strained Alkynes (DBCO, BCN)Strained alkyne-containing moleculePBS pH 7.4, Room Temperature, 4-12 hours

Experimental Protocols

The following protocols are generalized frameworks and may require optimization for specific molecules and applications.

Protocol 1: Conjugation to a Protein via Amine Coupling (NHS Ester Chemistry)

This protocol describes the attachment of the linker's primary amine to lysine residues on a model protein, such as an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a pre-activated NHS ester of the linker

  • Anhydrous Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Activation (if not using a pre-activated ester):

    • Dissolve N-(Amino-PEG2)-N-bis(PEG3-azide), NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours. The resulting solution contains the NHS-activated linker.

  • Conjugation to Antibody:

    • Add a 10- to 20-fold molar excess of the NHS-activated linker solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[6]

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.[6]

  • Purification:

    • Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4. Alternatively, use dialysis or centrifugal filter units to exchange the buffer.

  • Characterization:

    • Determine the concentration of the azide-functionalized antibody using a spectrophotometer at 280 nm.

    • The degree of labeling can be assessed using techniques like MALDI-TOF mass spectrometry.

Protocol 2: Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the attachment of a DBCO-functionalized payload to the azide-modified antibody from Protocol 1.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized payload (e.g., a cytotoxic drug or fluorophore)

  • DMSO

  • Purification system (e.g., Hydrophobic Interaction Chromatography (HIC) or SEC)

Procedure:

  • Payload Preparation: Dissolve the DBCO-functionalized payload in DMSO to prepare a 10 mM stock solution.

  • Click Chemistry Reaction:

    • Add a 2-fold molar excess of the DBCO-payload (per azide group on the antibody-linker conjugate) to the azide-functionalized antibody solution.[6]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by HIC to determine the drug-to-antibody ratio (DAR).

  • Purification:

    • Purify the resulting ADC using HIC or SEC to remove any unreacted payload and other impurities.

  • Characterization:

    • The final ADC can be characterized by UV-Vis spectroscopy, mass spectrometry, and functional assays.

Diagrams

G cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation to Antibody cluster_payload Step 3: Payload Attachment (SPAAC) cluster_purification Purification & QC Linker N-(Amino-PEG2)-N-bis(PEG3-azide) NHS_DCC NHS / DCC in DMF Linker->NHS_DCC ActivatedLinker NHS-activated Linker NHS_DCC->ActivatedLinker ActivatedLinker_c NHS-activated Linker Antibody Antibody (Lysine Residues) Antibody->ActivatedLinker_c ConjugatedAb Azide-Functionalized Antibody ActivatedLinker_c->ConjugatedAb ConjugatedAb_p Azide-Functionalized Antibody DBCO_Payload DBCO-Payload ConjugatedAb_p->DBCO_Payload ADC Final ADC DBCO_Payload->ADC ADC_p Final ADC Purification SEC / HIC Purification QC Characterization (MS, HIC) Purification->QC ADC_p->Purification

Caption: Experimental workflow for ADC synthesis.

G cluster_amine Amine Reactivity cluster_azide Azide Reactivity (Click Chemistry) Linker Linker Core Amine Primary Amine Linker->Amine Azide1 Azide 1 Linker->Azide1 Azide2 Azide 2 Linker->Azide2 AmideBond Stable Amide Bond Amine->AmideBond CarboxylicAcid Carboxylic Acid (e.g., on Protein) CarboxylicAcid->AmideBond EDC/NHS Triazole1 Stable Triazole Linkage Azide1->Triazole1 Triazole2 Stable Triazole Linkage Azide2->Triazole2 Alkyne1 Alkyne-Payload 1 Alkyne1->Triazole1 CuAAC or SPAAC Alkyne2 Alkyne-Payload 2 Alkyne2->Triazole2 CuAAC or SPAAC

References

Application Notes and Protocols: The Use of Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's efficacy, stability, and pharmacokinetic profile. Branched polyethylene glycol (PEG) linkers have emerged as a versatile tool in ADC design, offering distinct advantages over traditional linear linkers. These application notes provide a detailed overview of the utility of branched PEG linkers in ADC research, including comparative data and experimental protocols.

Branched PEG linkers can enhance the physicochemical properties of ADCs, leading to improved solubility and stability.[][2] Their unique architecture allows for the attachment of multiple payload molecules to a single conjugation site on the antibody, thereby enabling the creation of ADCs with a high drug-to-antibody ratio (DAR) without promoting aggregation.[3][4] This can be particularly advantageous for delivering a potent therapeutic effect, especially when dealing with targets that have low antigen expression.[3]

Key Advantages of Branched PEG Linkers in ADCs:

  • Higher Drug-to-Antibody Ratios (DAR): The multi-arm nature of branched PEG linkers facilitates the attachment of more drug molecules per antibody, increasing the potential potency of the ADC.[4][5]

  • Improved Pharmacokinetics: The hydrophilic and flexible nature of PEG chains can shield the hydrophobic payload from the surrounding environment, leading to reduced plasma clearance, extended circulation half-life, and increased overall drug exposure.[][5][6]

  • Enhanced Solubility and Reduced Aggregation: The inherent hydrophilicity of PEG can counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and minimizing the risk of aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.[2][3][6]

  • Structural Versatility: Branched PEG linkers can be designed with varying arm lengths and functionalities, allowing for fine-tuning of the ADC's properties.[7] The length of the PEG chains has been shown to be a critical factor influencing the efficacy and stability of ADCs.[5]

Data Presentation

In Vitro Cytotoxicity of ADCs with Branched vs. Linear PEG Linkers

The choice of linker architecture can significantly impact the cytotoxic potential of an ADC. The following table summarizes the in vitro cytotoxicity of trastuzumab-MMAE ADCs with different linker architectures against HER2-positive SK-BR-3 cells.

Linker ArchitectureADC (DAR 6)IC50 (ng/mL)
Branched (Long) Trastuzumab-MMAE with long branched linkerData not specified in search results
Branched (Short) Trastuzumab-MMAE with short branched linkerData not specified in search results, but noted to be an order of magnitude less potent than the long branched linker ADC[7]

Table 1: Comparison of in vitro cytotoxicity (IC50) of trastuzumab-MMAE ADCs with different linker architectures against HER2-positive SK-BR-3 cells. Data conceptualized from Grygorash et al., 2022.[5]

Researchers have hypothesized that shorter branched linkers might cause steric hindrance, which could impede the access of lysosomal enzymes to the cleavable part of the linker and consequently reduce the efficiency of payload release.[5] This highlights the critical importance of optimizing the spacer length in branched linker design.[5]

Pharmacokinetic Parameters of ADCs with Branched-like vs. Linear PEG Linkers

The configuration of the PEG linker plays a crucial role in the pharmacokinetic properties of an ADC. A study by Tedeschini et al. (2021) compared high-DAR trastuzumab-DM1 ADCs constructed with a pendant (branched-like) PEG configuration to those with a linear PEG linker. The ADCs with the pendant PEG configuration demonstrated slower clearance rates and higher plasma concentrations over time, suggesting a superior shielding effect that leads to increased circulation time in vivo.[5]

Linker ConfigurationADC (DAR 8)Clearance (mL/day/kg)AUC (day*µg/mL)
Pendant (Branched-like) T-(P(12x2)-DM1)811.884.5
Linear T-(L24-DM1)832.131.1

Table 2: Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice, comparing pendant versus linear PEG linker configurations. Data extracted from Tedeschini et al., 2021.[5]

Experimental Workflows and Protocols

General Workflow for ADC Synthesis with Branched PEG Linkers

The synthesis of an ADC using a branched PEG linker typically involves a multi-step process that requires careful optimization at each stage.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody activated_mAb Activated Antibody mAb->activated_mAb Activation conjugation Conjugation activated_mAb->conjugation branched_PEG Branched PEG Linker linker_payload Linker-Payload Construct branched_PEG->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation purification Purification conjugation->purification ADC Final ADC Product purification->ADC

Caption: General workflow for the synthesis of an ADC using a branched PEG linker.

Protocol 1: Synthesis of a Homogeneous DAR 6 ADC with a Branched Linker

This protocol, adapted from Grygorash et al. (2022), describes the enzymatic conjugation of a branched linker to an antibody followed by click chemistry for payload attachment.[5]

Materials:

  • Deglycosylated trastuzumab

  • Branched amino-triazide PEG linker

  • Microbial transglutaminase (MTGase)

  • DBCO-functionalized cytotoxic payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Enzymatic Linker Conjugation:

    • Incubate deglycosylated trastuzumab (1 mg) with the branched amino-triazide PEG linker in the presence of MTGase.

    • The reaction is typically carried out in PBS at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 12-24 hours).

    • The ratio of antibody to linker and enzyme concentration should be optimized to achieve the desired degree of labeling.

  • Purification of the Azide-Modified Antibody:

    • Remove the excess linker and MTGase from the reaction mixture using a suitable purification method, such as size-exclusion chromatography (SEC).

    • Collect the fractions containing the modified antibody.

  • Click Chemistry for Payload Attachment:

    • Incubate the purified azide-modified antibody with a molar excess of the DBCO-functionalized cytotoxic payload.

    • The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is typically performed in PBS at room temperature.

    • The reaction time will depend on the specific reactants and their concentrations.

  • Final Purification of the ADC:

    • Purify the resulting ADC from unreacted payload and other impurities using SEC.

    • Characterize the final ADC product to determine the DAR, aggregation levels, and purity.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for evaluating the in vitro potency of an ADC.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cancer cell line (e.g., HER2-negative)

  • Complete cell culture medium

  • ADC constructs

  • Free cytotoxic payload (as a positive control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs and the free cytotoxic payload in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the ADCs or free payload.

    • Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using a non-linear regression analysis.

Logical Relationship: Impact of Linker Length on ADC Activity

The length of the branched PEG linker has a critical impact on the subsequent steps of ADC action, particularly the enzymatic cleavage of the linker and release of the payload within the target cell.

Linker_Length_Impact cluster_linker_design Linker Design cluster_cellular_events Intracellular Events cluster_outcome Therapeutic Outcome ShortLinker Short Branched Linker EnzymeAccess Lysosomal Enzyme Access ShortLinker->EnzymeAccess Steric Hindrance LongLinker Long Branched Linker LongLinker->EnzymeAccess Improved Access LinkerCleavage Linker Cleavage EnzymeAccess->LinkerCleavage PayloadRelease Payload Release LinkerCleavage->PayloadRelease ReducedCytotoxicity Reduced Cytotoxicity PayloadRelease->ReducedCytotoxicity Inefficient OptimalCytotoxicity Optimal Cytotoxicity PayloadRelease->OptimalCytotoxicity Efficient

Caption: Impact of branched linker length on ADC cytotoxicity.

Conclusion

Branched PEG linkers offer significant advantages in the design and development of next-generation ADCs. Their ability to enable high DARs, improve pharmacokinetics, and enhance solubility makes them a valuable tool for optimizing the therapeutic potential of these targeted agents. The provided data and protocols offer a foundation for researchers to explore the application of branched PEG linkers in their own ADC research programs. Careful consideration of linker architecture, particularly the length of the PEG arms, is crucial for achieving optimal ADC performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Amino-PEG2)-N-bis(PEG3-azide). This branched PEG linker is a valuable tool in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs), featuring a primary amine for initial conjugation and two azide groups for subsequent click chemistry reactions.[1][2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered when reacting the primary amine of N-(Amino-PEG2)-N-bis(PEG3-azide) with a target molecule, such as a protein, peptide, or small molecule drug.

Issue 1: Low or No Product Yield

Low or no yield of the desired conjugate is a frequent challenge in bioconjugation.[5][6] Several factors, from reagent quality to reaction conditions, can contribute to this issue.[7][8]

Potential Cause Recommended Solution
Inactive Amine Reagent Ensure the N-(Amino-PEG2)-N-bis(PEG3-azide) has been stored correctly at -20°C to maintain the integrity of the amine group.[3] Consider purchasing a new batch if the reagent is old or has been stored improperly.
Suboptimal pH The reaction of a primary amine with common coupling partners like NHS esters is most efficient at a pH of 7-9.[9][10][11] Verify the pH of your reaction buffer and adjust if necessary.
Incorrect Stoichiometry Vary the molar ratio of the PEG reagent to your substrate. An excess of the PEG linker may be required to drive the reaction to completion.[9]
Presence of Competing Amines If your reaction buffer (e.g., Tris) contains primary amines, it will compete with your target molecule for the PEG linker. Switch to a non-amine-containing buffer such as PBS.
Hydrolysis of Coupling Partner If using an NHS ester-activated molecule, be aware that it can hydrolyze in aqueous solutions. Prepare the activated molecule solution immediately before use.
Low Temperature While some reactions are performed at 4°C to minimize side reactions, this can significantly slow down the reaction rate.[12] Consider running the reaction at room temperature for a shorter period.
Impure Starting Materials Impurities in either the PEG linker or the substrate can interfere with the reaction.[5] Ensure the purity of your starting materials using appropriate analytical techniques.[13][]

Issue 2: Presence of Side Products and Impurities

The appearance of unexpected spots on a TLC plate or extra peaks in an HPLC chromatogram indicates the formation of side products or the presence of impurities.

Potential Cause Recommended Solution
Reaction with Azide Groups While generally stable, azides can sometimes react under harsh conditions.[15] Ensure your reaction conditions are mild and avoid strong reducing or oxidizing agents not intended for the primary reaction. The azide group can be reduced to a primary amine with reagents like LiAlH4 or through catalytic hydrogenation.[16][17]
PEG Aggregation PEGylated compounds can be prone to aggregation, especially at high concentrations. Try diluting the reaction mixture or adding organic co-solvents to improve solubility.
Substrate Degradation The reaction conditions (e.g., pH, temperature) may be degrading your target molecule. Assess the stability of your substrate under the reaction conditions in a control experiment.
Incomplete Quenching If a quenching step is used, ensure it is effective in stopping the reaction completely to prevent the formation of further byproducts.[5]

Issue 3: Difficulty in Product Purification

The purification of PEGylated molecules can be challenging due to their physical properties.[18][19]

Potential Cause Recommended Solution
Similar Polarity of Product and Starting Material The PEG chains can make the product's polarity very similar to the starting PEG linker, making chromatographic separation difficult.[18]
Streaking on Silica Gel PEGylated compounds often streak on silica gel columns. Consider using a different stationary phase or a modified mobile phase, such as chloroform-methanol with a small amount of aqueous ammonia for free amines.[18]
Co-elution of Product and Excess Reagent Size exclusion chromatography (SEC) can be effective in separating the larger PEGylated product from the smaller unreacted substrate.[13][] Ion-exchange chromatography (IEX) can separate molecules based on charge differences that may arise after conjugation.[19][]
Product is an Oil PEGylated compounds are often oils and difficult to handle. A technique involving complexation with magnesium chloride to form a solid has been reported as a purification strategy for some PEG linkers.[21]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the amine group of N-(Amino-PEG2)-N-bis(PEG3-azide)?

For reactions with common amine-reactive functional groups like N-hydroxysuccinimide (NHS) esters, a pH range of 7-9 is generally recommended to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[9][10][11]

Q2: What solvents are compatible with N-(Amino-PEG2)-N-bis(PEG3-azide)?

This reagent is soluble in water, DMSO, and DMF.[3] The choice of solvent will also depend on the solubility of your substrate. The solvent can have a significant impact on amine reactivity.[22][23][24][25]

Q3: How should I store N-(Amino-PEG2)-N-bis(PEG3-azide)?

It is recommended to store the reagent at -20°C.[3] For stock solutions, storage at -80°C is preferable for long-term stability, protecting from light and storing under nitrogen.[1]

Q4: Are the azide groups on this linker stable during the initial amine reaction?

Organic azides are generally stable under common bioconjugation conditions.[26] However, you should avoid:

  • Mixing with heavy metals or their salts (e.g., copper, lead) unless you are intentionally performing a click chemistry reaction.[27]

  • Using halogenated solvents like dichloromethane or chloroform, which can form dangerously unstable compounds with azides.[27]

  • Exposure to strong acids, which can produce toxic hydrazoic acid.[26]

  • Harsh reducing agents (unless the goal is to convert the azide to an amine).[16]

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A combination of techniques is often necessary:

  • Chromatography: HPLC and SEC are excellent for monitoring reaction progress and assessing purity.[9][][28]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.[]

  • NMR Spectroscopy: To confirm the structure of the product, though the PEG signals can be complex.[13]

Q6: My reaction yield is consistently low. What are the first things I should check?

Based on general principles for improving reaction yields, start by verifying the basics:

  • Reagent Purity and Handling: Are your reagents pure and have they been stored correctly?[5][6]

  • Reaction Setup: Is your glassware clean and dry? Are you accurately measuring your reagents?[5]

  • Reaction Conditions: Is the pH of your buffer correct? Is the temperature appropriate? Are you stirring the reaction mixture adequately?[29]

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate key processes and relationships relevant to the use of N-(Amino-PEG2)-N-bis(PEG3-azide).

Reaction_Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_troubleshooting Advanced Troubleshooting cluster_outcome Start Low or No Product Yield Reagent_Check Check Reagent Quality & Storage Start->Reagent_Check pH_Check Verify Reaction pH (7-9) Reagent_Check->pH_Check Reagent OK Failure Consult Further Reagent_Check->Failure Reagent Faulty Stoichiometry_Check Optimize Molar Ratios pH_Check->Stoichiometry_Check pH Correct pH_Check->Failure pH Incorrect Buffer_Check Use Non-Amine Buffer (e.g., PBS) Stoichiometry_Check->Buffer_Check Ratios Optimized Stoichiometry_Check->Failure Ratios Suboptimal Kinetics_Check Adjust Temperature / Time Buffer_Check->Kinetics_Check Buffer OK Buffer_Check->Failure Buffer Contamination Purification_Check Analyze Purification Method Kinetics_Check->Purification_Check Kinetics Adjusted Success Improved Yield Purification_Check->Success Purification Optimized

Caption: A logical workflow for troubleshooting low reaction yields.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (Target Ligand - Linker - E3 Ligand) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb proximity-induced Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation leads to

Caption: The general mechanism of action for a PROTAC molecule.

References

Technical Support Center: Troubleshooting Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azide-alkyne cycloaddition reactions.[1] This resource is for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during your click chemistry experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My click reaction is resulting in a low yield or no product at all. What are the common causes and how can I fix this?

Answer: Low or no product yield is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][4]

Potential Cause A: Inactive Copper Catalyst (CuAAC)

The active catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen.[1][4][5]

  • Solution:

    • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) state and maintain it throughout the reaction.[5][6] Prepare sodium ascorbate solutions fresh, as they are prone to oxidation.[6][7]

    • Degas Solvents: Remove dissolved oxygen from your solvents and reaction buffers by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]

    • Work Under Inert Atmosphere: Whenever possible, run the reaction under an inert atmosphere to minimize oxygen exposure.[5] Capping reaction tubes can also help.[5]

Potential Cause B: Poor Reagent Quality or Stability

The integrity of your azide and alkyne starting materials is critical. Azides, in particular, can be unstable, and strained cyclooctynes used in SPAAC can degrade under certain conditions like acidic environments or during long-term storage.[1][2]

  • Solution:

    • Verify Reagent Purity: Use high-purity reagents and solvents.[5] If you suspect degradation, verify the integrity of your starting materials using an appropriate analytical method like NMR or mass spectrometry.

    • Proper Storage: Store reagents as recommended by the manufacturer, protecting light-sensitive compounds from light.[2]

    • Perform a Control Reaction: Conduct a small-scale control reaction with simple, reliable small molecules (e.g., benzyl azide and a standard alkyne or cyclooctyne).[2] If this control works, the issue likely lies with your specific, complex biomolecules. If it fails, the problem is with the general reaction conditions or stock solutions.[2]

Potential Cause C: Substrate-Specific Issues
  • Steric Hindrance: Bulky functional groups near the azide or alkyne can physically block the reactive sites, slowing or preventing the reaction.[1][2] For proteins, the reactive group might be buried within the folded structure.[6]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous mixture and significantly reduced reaction rates.[2]

  • Copper Chelation: Some substrates, particularly proteins with certain amino acid residues (like histidine) or buffers (like Tris), can chelate the copper catalyst, making it unavailable for the reaction.[1][6]

  • Solution:

    • Address Steric Hindrance: If you suspect the reactive site is buried, consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis.[6]

    • Improve Solubility: Add a co-solvent like DMSO, DMF, or t-BuOH to improve the solubility of your reagents.[5][8] For biomolecules, keep the final percentage of organic solvent as low as possible to avoid denaturation.[2]

    • Avoid Interfering Buffers: Do not use buffers like Tris that can chelate copper.[6] Phosphate-buffered saline (PBS) or HEPES are generally better choices.[2][6]

Issue 2: Side Reactions and Byproducts

Question: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with your desired click reaction, consuming starting materials and complicating purification.

Potential Cause A: Alkyne Homocoupling (Glaser Coupling)

In CuAAC, two terminal alkynes can couple together in the presence of Cu(II) and oxygen, forming a diyne byproduct.[1] This is a common side reaction that consumes your alkyne.[4]

  • Solution: Maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere. Ensure an adequate amount of reducing agent is present to keep the copper in the Cu(I) state.[1]

Potential Cause B: Oxidative Damage to Biomolecules

In bioconjugation reactions, reactive oxygen species (ROS) can be generated by the Cu(I)/Cu(II) redox cycle. These can damage sensitive amino acid residues or even cleave the biomolecule.[1]

  • Solution: The use of a copper-chelating ligand is essential to protect biomolecules by sequestering the copper ion and stabilizing the Cu(I) state.[5][8] Ligands like THPTA and BTTAA are highly effective for this purpose in aqueous media.[5] Keeping reaction times short by optimizing conditions is also beneficial.[5]

Troubleshooting Workflow for Low/No Yield

This decision tree can help guide your troubleshooting process when faced with a low-yielding click reaction.

TroubleshootingWorkflow start Low or No Yield check_control Run Small Molecule Control Reaction start->check_control control_ok Control Successful: Issue is with Substrate check_control->control_ok Success control_fail Control Failed: Issue with General Conditions check_control->control_fail Failure substrate_sol Improve Solubility (add co-solvent) control_ok->substrate_sol substrate_steric Address Steric Hindrance (use denaturant) control_ok->substrate_steric substrate_purity Check Reagent Purity & Integrity control_ok->substrate_purity check_catalyst Check Catalyst (CuAAC) control_fail->check_catalyst check_reagents Check Reagent Stoichiometry control_fail->check_reagents check_conditions Optimize Conditions (Temp, Time, pH) control_fail->check_conditions catalyst_sol1 Degas Solvents & Use Inert Atmosphere check_catalyst->catalyst_sol1 catalyst_sol2 Use Fresh Reducing Agent check_catalyst->catalyst_sol2 catalyst_sol3 Add/Optimize Ligand check_catalyst->catalyst_sol3

A decision tree for troubleshooting low-yield click reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my CuAAC reaction? The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[1][4] The ideal ligand depends on your solvent system.

LigandRecommended SolventKey Features
THPTA Water / Aqueous BuffersWater-soluble, accelerates the reaction, and protects biomolecules from oxidative damage. Ideal for bioconjugation.[5][9]
BTTAA Water / Aqueous BuffersA newer generation water-soluble ligand that can further accelerate the reaction and may reduce cytotoxicity compared to other ligands.[5]
TBTA Organic Solvents (DMSO, DMF, etc.)One of the most widely used ligands for click chemistry in organic synthesis, but it is not soluble in water.[5][9]

Q2: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry? CuAAC is the classic click reaction that uses a copper(I) catalyst to join a terminal alkyne and an azide.[10][11] It is highly efficient and creates a 1,4-disubstituted triazole specifically.[12] SPAAC, or copper-free click chemistry, does not require a cytotoxic copper catalyst.[2] The reaction is driven by the high ring strain of a cyclooctyne, which reacts rapidly with an azide.[2] SPAAC is the preferred method for applications in living cells or whole organisms where copper toxicity is a concern.[2]

Q3: Can the reaction buffer affect my CuAAC reaction? Yes. Buffers containing coordinating groups, such as the amine in Tris buffer, can chelate the copper catalyst and inhibit the reaction.[6] It is recommended to use non-coordinating buffers like PBS or HEPES.[2][6] Additionally, the pH of the buffer can be important; CuAAC is generally robust across a pH range of 4-12, but optimization may be required for specific substrates.[13]

Q4: How does temperature affect the reaction? Most CuAAC and SPAAC reactions proceed efficiently at room temperature.[5][12] For particularly slow reactions, gentle heating (e.g., to 37°C) can increase the rate.[2] However, the classic uncatalyzed Huisgen cycloaddition requires elevated temperatures (often near 100°C), which is why the catalyzed versions are preferred, especially for sensitive biomolecules.[12][14]

Key Reaction Principles & Pathways

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction.[11] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Mechanism Cu1 Cu(I) Catalyst Cu_Acetylide Copper Acetylide Intermediate Cu1->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Cycloadduct Six-Membered Cu(III) Intermediate Cu_Acetylide->Cycloadduct Azide Azide (R2-N3) Azide->Cycloadduct + Azide Product_Complex Copper-Triazolide Product Complex Cycloadduct->Product_Complex Ring Contraction Product_Complex->Cu1 Catalyst Regeneration Product 1,4-Triazole Product Product_Complex->Product Protonolysis

Simplified catalytic cycle of CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that eliminates the need for a copper catalyst. The driving force is the ring strain of a cyclooctyne, which undergoes a [3+2] cycloaddition with an azide.[2]

SPAAC_Principle Reactants Strained Cyclooctyne + Azide TS Transition State Reactants->TS [3+2] Cycloaddition NoCatalyst No Copper Catalyst Required (Bioorthogonal) Reactants->NoCatalyst Product Stable Triazole Product TS->Product

The principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: General CuAAC for Bioconjugation

This protocol is a starting point and may require optimization for your specific biomolecule and reporter.

Materials & Stock Solutions:

  • Azide-containing biomolecule: 1-10 mM in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-containing reporter molecule: 10-100 mM in DMSO.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[5]

  • Ligand (e.g., THPTA): 50 mM in water.[5]

  • Sodium Ascorbate: 100 mM in water (must be prepared fresh).[5]

Procedure:

  • In a microcentrifuge tube, add your azide-containing biomolecule to the desired final concentration in buffer.

  • In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. A 1:5 copper-to-ligand ratio is often recommended.[5][6] Let this mixture sit for 1-2 minutes.

  • Add the alkyne-reporter from the DMSO stock to the biomolecule solution. Use a slight excess (e.g., 1.5-10 equivalents) relative to the biomolecule.

  • Add the pre-mixed copper/ligand solution to the reaction tube. The final copper concentration is typically 50-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Once complete, purify the conjugate using methods like size-exclusion chromatography or dialysis to remove excess reagents and copper.[1][2]

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for copper-free conjugation.

Materials & Stock Solutions:

  • Azide-containing molecule: 1-10 mM in a suitable buffer (e.g., PBS, pH 7.4).[2]

  • Cyclooctyne-containing molecule (e.g., DBCO, BCN): 10-100 mM in a compatible solvent (e.g., DMSO, DMF).[2]

Procedure:

  • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. Typical final reactant concentrations are in the 50-500 µM range.[2]

  • If solubility is an issue, a small amount of an organic co-solvent (like DMSO) can be added. Keep the final percentage low (<10%) if working with proteins.[2]

  • Use a slight excess (e.g., 1.5-2 equivalents) of one component to drive the reaction to completion.[2]

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary widely (1 to 24 hours) depending on the specific cyclooctyne's reactivity.[2]

  • Protect the reaction from light if any of the components are light-sensitive.[2]

  • Monitor reaction progress via LC-MS, HPLC, or SDS-PAGE.

  • Purify the final conjugate using standard chromatography or dialysis methods to remove unreacted starting materials.[2]

References

Technical Support Center: N-(Amino-PEG2)-N-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-PEG2)-N-bis(PEG3-azide) and its conjugates. Our goal is to help you overcome common challenges related to solubility and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG2)-N-bis(PEG3-azide) and what are its common applications?

N-(Amino-PEG2)-N-bis(PEG3-azide) is a branched, PEG-based linker molecule. It features a primary amine group and two azide groups.[1] This structure makes it a versatile tool in bioconjugation and drug development, particularly for:

  • PROTACs (Proteolysis Targeting Chimeras): The linker can connect a target protein binder and an E3 ligase recruiter, with the PEG component enhancing the solubility of the resulting PROTAC molecule.[2][3]

  • Antibody-Drug Conjugates (ADCs): The azide groups can be used in click chemistry to attach therapeutic payloads to antibodies.

  • Bioconjugation: The amine and azide functionalities allow for the covalent attachment to a wide range of molecules, including proteins, peptides, and small molecules.[1]

Q2: In which solvents is N-(Amino-PEG2)-N-bis(PEG3-azide) soluble?

N-(Amino-PEG2)-N-bis(PEG3-azide) is generally soluble in a variety of common laboratory solvents.[1][4]

SolventSolubility Notes
WaterSoluble
DMSOSoluble up to 100 mg/mL (181.60 mM); may require ultrasonication for dissolution.[2]
DMFSoluble
DCMSoluble
Aqueous BuffersGenerally soluble.

Q3: How does conjugation to other molecules affect the solubility of the final product?

The polyethylene glycol (PEG) backbone of the linker is hydrophilic and is intended to improve the aqueous solubility of the resulting conjugate, especially when attached to hydrophobic molecules.[5][6][7] However, the final solubility of the conjugate will be influenced by the properties of the attached molecule(s). If you are conjugating a highly hydrophobic molecule, the overall solubility of the conjugate may decrease.

Q4: How does pH affect the solubility of conjugates containing N-(Amino-PEG2)-N-bis(PEG3-azide)?

The primary amine group on the linker has a pKa that can influence the overall charge and, therefore, the solubility of the conjugate at different pH values. Generally, at a pH below the pKa of the amine, it will be protonated, which can increase aqueous solubility. The specific impact of pH on the solubility of your conjugate will depend on the other ionizable groups present in the conjugated molecule. For some PEG-protein conjugates, changes in pH can significantly impact interactions and solubility.[8][9]

Troubleshooting Guide

Issue 1: My N-(Amino-PEG2)-N-bis(PEG3-azide) conjugate has precipitated out of solution.

Possible Causes and Solutions:

  • Low Solubility of the Conjugated Molecule: The inherent low solubility of the molecule you have attached to the PEG linker is a primary cause of precipitation.

    • Solution: Try dissolving the conjugate in a small amount of a polar organic solvent like DMSO or DMF first, and then slowly add your aqueous buffer to the desired final concentration. This can help to keep the hydrophobic components solvated.

  • Incorrect Solvent: The solvent system may not be optimal for your specific conjugate.

    • Solution: Refer to the solubility table in the FAQs. If you are working in an aqueous buffer and observing precipitation, consider adding a co-solvent. For example, a final concentration of 5-10% DMSO or DMF in your aqueous buffer can significantly improve solubility.

  • High Concentration: The concentration of your conjugate may be too high for the chosen solvent system.

    • Solution: Try dissolving the conjugate at a lower concentration. It is often better to work with a more dilute solution and concentrate it later if necessary, once you have established a stable formulation.

  • pH of the Solution: The pH of your buffer may be at or near the isoelectric point (pI) of your conjugate, leading to minimal solubility.

    • Solution: Adjust the pH of your buffer to be at least one pH unit away from the calculated pI of your conjugate. For conjugates with a basic amine from the linker, a slightly acidic pH may improve solubility.

  • Temperature Effects: Some PEGylated compounds can exhibit temperature-dependent solubility.

    • Solution: Try gently warming the solution to aid in dissolution. However, be cautious with temperature-sensitive molecules like proteins. Conversely, for some compounds, storing at a lower temperature (e.g., 4°C) can improve stability and prevent aggregation over time.

Issue 2: The N-(Amino-PEG2)-N-bis(PEG3-azide) linker itself is not dissolving.

Possible Causes and Solutions:

  • Hygroscopic Nature of PEGs: Polyethylene glycols are known to be hygroscopic and can absorb moisture from the air, which can affect their dissolution.

    • Solution: Ensure the product is stored in a desiccator and brought to room temperature before opening to minimize moisture absorption.[10]

  • Insufficient Mixing: The compound may require more energy to dissolve completely.

    • Solution: Use a vortex mixer or ultrasonication to aid in dissolution, especially for higher concentrations in solvents like DMSO.[2]

Experimental Protocols

Protocol for Dissolving N-(Amino-PEG2)-N-bis(PEG3-azide) Conjugates
  • Initial Solvent Selection:

    • For conjugates with good anticipated aqueous solubility, start with your desired aqueous buffer (e.g., PBS).

    • For conjugates with known or anticipated poor aqueous solubility, start with a 100% organic solvent such as DMSO or DMF.

  • Dissolution Procedure:

    • Weigh the desired amount of your conjugate in a suitable vial.

    • Add a small volume of the selected solvent to the solid.

    • Vortex the mixture for 30-60 seconds.

    • If the conjugate has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • If you started with an organic solvent, slowly add your aqueous buffer to the organic solution with gentle mixing to reach the final desired concentration and solvent ratio. Avoid adding the aqueous buffer too quickly, as this can cause the conjugate to precipitate.

  • Final Formulation and Storage:

    • Once dissolved, visually inspect the solution for any particulates. If necessary, filter the solution through a 0.22 µm filter.

    • For short-term storage, keep the solution at 4°C. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Use prep_linker Prepare N-(Amino-PEG2)-N-bis(PEG3-azide) Solution conjugation Perform Conjugation Reaction (e.g., Click Chemistry) prep_linker->conjugation prep_molecule Prepare Molecule of Interest (with alkyne or other reactive group) prep_molecule->conjugation purification Purify Conjugate (e.g., SEC, Dialysis) conjugation->purification analysis Characterize Conjugate (e.g., MS, SDS-PAGE) purification->analysis solubility_test Solubility Testing & Formulation analysis->solubility_test experiment Downstream Experiment solubility_test->experiment

Caption: Experimental workflow for bioconjugation using N-(Amino-PEG2)-N-bis(PEG3-azide).

troubleshooting_solubility start Conjugate Precipitates check_hydrophobicity Is the conjugated molecule highly hydrophobic? start->check_hydrophobicity use_cosolvent Action: Dissolve in minimal organic solvent (DMSO/DMF) then add aqueous buffer. check_hydrophobicity->use_cosolvent Yes check_concentration Is the conjugate concentration high? check_hydrophobicity->check_concentration No soluble Problem Solved use_cosolvent->soluble dilute Action: Reduce the working concentration. check_concentration->dilute Yes check_ph Is the buffer pH near the conjugate's pI? check_concentration->check_ph No dilute->soluble adjust_ph Action: Adjust pH to be >1 unit away from the pI. check_ph->adjust_ph Yes consider_temp Consider Temperature Effects check_ph->consider_temp No adjust_ph->soluble gentle_warming Action: Gentle warming or sonication. consider_temp->gentle_warming gentle_warming->soluble

Caption: Troubleshooting decision tree for improving the solubility of conjugates.

References

Technical Support Center: Purification of N-(Amino-PEG2)-N-bis(PEG3-azide) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying proteins labeled with N-(Amino-PEG2)-N-bis(PEG3-azide).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of proteins labeled with the branched, bifunctional N-(Amino-PEG2)-N-bis(PEG3-azide) linker.

Problem 1: Low recovery of the PEGylated protein.

Possible Cause Recommended Solution
Irreversible binding to the chromatography column. Modify the elution conditions. For Ion Exchange Chromatography (IEX), increase the salt concentration in the elution buffer. For Hydrophobic Interaction Chromatography (HIC), decrease the salt concentration. For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adjust the organic solvent gradient.[]
Precipitation of the protein on the column. Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product, for example, by adding stabilizing excipients like arginine or glycerol.[][2][3]
Suboptimal buffer conditions. Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain solubility. Screen different buffer systems and additives to enhance protein stability.[4]
Non-specific binding to the resin. For IEX, optimize the salt concentration in the loading and wash buffers. For HIC, adjust the salt concentration to minimize non-specific hydrophobic interactions.

Problem 2: Presence of unreacted protein in the final product.

Possible Cause Recommended Solution
Inefficient PEGylation reaction. Optimize the reaction conditions, including the molar ratio of the PEG linker to the protein, reaction time, and temperature.
Poor separation resolution. For Size Exclusion Chromatography (SEC), ensure the column has the appropriate molecular weight cutoff to separate the PEGylated protein from the smaller unreacted protein. For IEX, a shallow salt or pH gradient can improve the separation of species with similar charges.[][5]
Co-elution of PEGylated and un-PEGylated protein. Consider using a multi-step purification strategy. For example, an initial IEX step can be followed by a polishing step with SEC or HIC.[5][6]

Problem 3: Presence of unreacted PEG linker in the final product.

Possible Cause Recommended Solution
Inadequate resolution of the chromatography method. SEC is highly effective at removing low molecular weight by-products like unreacted PEG.[][5] Ensure the column has the appropriate pore size for your molecules. Dialysis or diafiltration can also be used to remove small molecules.[7]
Aggregation of the unreacted PEG with the product. Alter the buffer conditions, such as pH or ionic strength, to minimize non-specific interactions.[]

Problem 4: Presence of di-PEGylated or multi-PEGylated species.

Possible Cause Recommended Solution
High molar excess of the bifunctional PEG linker. Optimize the stoichiometry of the PEGylation reaction to favor mono-conjugation.
Insufficient separation of different PEGylated forms. IEX is often the method of choice for separating mono-, di-, and multi-PEGylated species due to the charge-shielding effect of the PEG chains.[5][8][9] A shallow elution gradient is crucial for resolving species with small charge differences.[] HIC can also be used, particularly with monolithic columns, to resolve different PEGylated forms.[10]

Problem 5: Protein aggregation during purification.

Possible Cause Recommended Solution
High protein concentration. Work with lower protein concentrations during purification and storage. If a high final concentration is required, add stabilizing agents.[2][4]
Suboptimal buffer conditions (pH, ionic strength). Screen for optimal buffer conditions using techniques like thermal shift assays. The addition of excipients such as sugars (sucrose), polyols (glycerol), or amino acids (arginine) can enhance protein stability.[2][3]
Surface-induced aggregation. Low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can prevent aggregation at interfaces.[2]
Freeze-thaw cycles. Store purified proteins at -80°C in the presence of a cryoprotectant like glycerol to minimize aggregation during freezing and thawing.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a protein labeled with N-(Amino-PEG2)-N-bis(PEG3-azide)?

A combination of IEX and SEC is a robust starting point. IEX is effective at separating unreacted protein and different PEGylated species (mono-, di-), while SEC is excellent for removing unreacted PEG linker and aggregates.[][5][8]

Q2: How does the branched structure of N-(Amino-PEG2)-N-bis(PEG3-azide) affect purification?

The branched structure increases the hydrodynamic radius of the protein, which is beneficial for separation from the un-PEGylated form by SEC. However, it can also lead to a higher degree of charge shielding, which needs to be considered when developing IEX methods. The presence of two azide groups increases the likelihood of forming di-PEGylated species, making high-resolution techniques like IEX with shallow gradients essential.

Q3: My protein is labeled via click chemistry. Do I need to remove the copper catalyst?

Yes, if you are using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). Copper can be toxic to cells and can also cause protein aggregation. Copper removal can be achieved by dialysis against a buffer containing a chelating agent like EDTA or by using a desalting column.

Q4: Can I use Hydrophobic Interaction Chromatography (HIC) for my branched PEGylated protein?

HIC can be a useful orthogonal technique to IEX and SEC. The effect of PEGylation on protein hydrophobicity can vary.[5] HIC is particularly effective for separating PEGylated species when there is a significant change in the protein's surface hydrophobicity upon labeling. Monolithic HIC columns have shown promise in resolving different PEGylated forms.[10]

Q5: How can I analyze the purity of my final PEGylated protein product?

A combination of analytical techniques is recommended:

  • SDS-PAGE: To visualize the increase in molecular weight and assess the presence of unreacted protein.

  • Analytical SEC: To quantify aggregates and separate PEGylated from un-PEGylated protein.[11]

  • Analytical IEX: To resolve and quantify different PEGylated species (mono-, di-, positional isomers).[8]

  • Mass Spectrometry: To confirm the identity and degree of PEGylation of the purified protein.

Quantitative Data Summary

The following table provides a general comparison of the effectiveness of different chromatography techniques for the purification of PEGylated proteins. The actual performance will vary depending on the specific protein and PEG linker.

Purification Technique Separation Principle Typical Purity Key Advantages Common Challenges
Size Exclusion Chromatography (SEC) Hydrodynamic Radius>95% (for removing unreacted PEG and aggregates)Excellent for removing small molecule reagents and aggregates.[][5]Poor resolution for separating different PEGylated species (mono- vs. di-) and positional isomers.[7][8]
Ion Exchange Chromatography (IEX) Surface Charge>90%[12]High resolution for separating mono-, di-, and multi-PEGylated species, as well as positional isomers.[5][8][13]The charge-shielding effect of PEG can reduce binding capacity.[12] Requires careful optimization of pH and salt gradients.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityVariableOrthogonal to SEC and IEX. Can be effective for separating species with different surface hydrophobicities.[5]The effect of PEGylation on hydrophobicity is protein-dependent and can be unpredictable. May have lower resolution compared to IEX.[]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted N-(Amino-PEG2)-N-bis(PEG3-azide) linker and high-molecular-weight aggregates.

  • Column: A high-resolution SEC column suitable for the molecular weight range of the PEGylated protein (e.g., Superdex 200 Increase or similar).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer that ensures protein stability.

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Filter the reaction mixture through a 0.22 µm filter.

    • Inject the filtered sample onto the column. The injection volume should be between 0.5% and 2% of the total column volume for optimal resolution.

    • Elute the sample with the mobile phase at a constant flow rate recommended by the column manufacturer.

    • Collect fractions and analyze them by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.

    • Pool the relevant fractions.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is suitable for separating unreacted protein, mono-PEGylated, and di-PEGylated species. This example is for cation exchange chromatography (CEX); for anion exchange (AEX), the pH and buffer selection would be adjusted accordingly.

  • Column: A high-resolution cation exchange column (e.g., SP Sepharose HP or similar).

  • Buffer A (Binding Buffer): 20 mM sodium phosphate, pH 6.0.

  • Buffer B (Elution Buffer): 20 mM sodium phosphate, 1 M NaCl, pH 6.0.

  • Procedure:

    • Equilibrate the column with Buffer A until the conductivity and pH are stable.

    • Adjust the pH and conductivity of the sample to match Buffer A.

    • Load the sample onto the column.

    • Wash the column with Buffer A to remove any unbound material.

    • Elute the bound proteins with a linear gradient of 0-50% Buffer B over 20 column volumes. A shallow gradient is recommended for better resolution.

    • Collect fractions and analyze by SDS-PAGE and/or analytical IEX.

    • Pool the fractions containing the desired PEGylated species.

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol can be used as an orthogonal purification step.

  • Column: A HIC column with an appropriate stationary phase (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Buffer A (Binding Buffer): 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Buffer B (Elution Buffer): 50 mM sodium phosphate, pH 7.0.

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Add ammonium sulfate to the sample to a final concentration of 1.5 M.

    • Load the sample onto the column.

    • Wash the column with Buffer A.

    • Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10-20 column volumes.

    • Collect and analyze fractions.

    • Pool the desired fractions.

Visualizations

experimental_workflow cluster_reaction Protein Labeling cluster_purification Purification Strategy protein Protein reaction Labeling Reaction protein->reaction linker N-(Amino-PEG2)-N-bis(PEG3-azide) linker->reaction mixture Reaction Mixture (PEGylated protein, unreacted protein, unreacted PEG) reaction->mixture iex Ion Exchange Chromatography (IEX) mixture->iex Primary Separation sec Size Exclusion Chromatography (SEC) iex->sec Polishing Step hic Hydrophobic Interaction Chromatography (HIC) iex->hic Alternative Polishing analysis Purity Analysis (SDS-PAGE, aSEC, aIEX, MS) sec->analysis hic->analysis product Purified Labeled Protein analysis->product If Purity ≥ Target

Caption: A general experimental workflow for the purification of labeled proteins.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Purity or Yield? unreacted_protein Unreacted Protein start->unreacted_protein Yes unreacted_peg Unreacted PEG start->unreacted_peg Yes aggregates Aggregates start->aggregates Yes multi_peg Multi-PEGylated Species start->multi_peg Yes optimize_iex Optimize IEX (shallow gradient) unreacted_protein->optimize_iex run_sec Perform SEC unreacted_peg->run_sec add_excipients Add Stabilizing Excipients aggregates->add_excipients multi_peg->optimize_iex optimize_reaction Optimize Reaction Stoichiometry multi_peg->optimize_reaction

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(Amino-PEG2)-N-bis(PEG3-azide) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of N-(Amino-PEG2)-N-bis(PEG3-azide) and their respective reactions?

A1: N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional linker with three reactive sites:

  • A primary amine (-NH2): This group readily reacts with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form stable amide bonds.[1]

  • Two azide (-N3) groups: These groups are used in "click chemistry" reactions. They can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form stable triazole linkages.[2][3]

Q2: What are the recommended storage conditions for N-(Amino-PEG2)-N-bis(PEG3-azide)?

A2: To ensure the stability and reactivity of the compound, it is recommended to store it at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] The product should be kept dry and protected from light.

Q3: What are the common applications of N-(Amino-PEG2)-N-bis(PEG3-azide)?

A3: This branched linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[2][4] Its branched nature allows for the potential attachment of two molecules to the azide termini, which can be advantageous in creating multivalent constructs or increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Q4: Can the PEG linker in my PROTAC affect its activity?

A4: Yes, the PEG linker is a critical component of a PROTAC and significantly influences its properties. The length, flexibility, and chemical composition of the linker can impact the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for target degradation. An inappropriate linker can lead to reduced degradation efficiency or a "hook effect" where the degradation is less effective at higher PROTAC concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during the use of N-(Amino-PEG2)-N-bis(PEG3-azide) in conjugation reactions.

Issue Potential Cause Recommended Solution
Low or No Amide Bond Formation (Amine Reaction) Incomplete activation of the carboxylic acid.Ensure the use of fresh coupling agents (e.g., EDC, HATU) and an appropriate reaction solvent (e.g., anhydrous DMF or DMSO).
Hydrolysis of activated ester (e.g., NHS ester).Perform the reaction in an anhydrous solvent and use the activated ester immediately after preparation or purchase.
pH of the reaction is not optimal.For reactions with NHS esters, maintain a pH between 7.2 and 8.5.
Low Yield in Click Chemistry Reaction (Azide Reaction) (CuAAC) Oxidation of Cu(I) to the inactive Cu(II) state.Use a copper(I)-stabilizing ligand such as THPTA or BTTAA. Ensure an adequate amount of a reducing agent like sodium ascorbate is present.
(CuAAC) Impurities in reagents or solvents.Use high-purity reagents and solvents. Degas solvents to remove oxygen, which can contribute to copper oxidation.
(SPAAC) Steric hindrance around the azide or alkyne.Increase the reaction time and/or temperature (if the biomolecules are stable). Consider using a linker with a longer PEG chain to reduce steric hindrance.
(General) Low concentration of reactants.The kinetics of click chemistry are concentration-dependent. If possible, increase the concentration of the reactants.
Unexpected Side Products or Degradation Reduction of the azide group to a primary amine.Avoid strong reducing agents (e.g., DTT, TCEP) in the presence of the azide linker, especially at elevated temperatures. If a reduction step is necessary elsewhere in the synthesis, choose a milder reagent that is compatible with azides.
Oxidative degradation of the PEG chain.In the presence of metal ions (like iron) and oxygen, PEG chains can undergo oxidative degradation, leading to the formation of formaldehyde and formic acid. These byproducts can then react with the primary amine of the linker. Minimize exposure to metal contaminants and oxygen.
Intramolecular cyclization.While less common for shorter PEG chains, intramolecular reactions can occur. Use optimized reaction conditions and purification methods to separate any cyclic byproducts.
Poor Solubility of the Conjugate The conjugated molecule is highly hydrophobic.The PEG linker is designed to enhance solubility. However, if the attached molecule is very hydrophobic, the overall conjugate may still have limited aqueous solubility. Consider using a longer PEG linker or formulating the conjugate with solubility-enhancing excipients.
Low Degradation Efficiency of PROTAC Incorrect linker length or rigidity.The linker may be too short, causing steric clash, or too long and flexible, leading to non-productive ternary complex formation. Synthesize and test a library of PROTACs with varying linker lengths.
Unfavorable ternary complex conformation.The linker may orient the target protein and E3 ligase in a way that prevents efficient ubiquitination. Computational modeling can help predict favorable conformations.

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation to a Carboxylic Acid

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 eq) in anhydrous DMF or DMSO. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Conjugation: Add a solution of N-(Amino-PEG2)-N-bis(PEG3-azide) (1.1 eq) in anhydrous DMF or DMSO to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Purification: Purify the product by preparative HPLC or column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).

    • Prepare a stock solution of the azide-functionalized molecule (from Protocol 1) in a compatible solvent.

    • Prepare a stock solution of copper(II) sulfate (CuSO4) in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • (Optional but recommended) Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-containing molecule and the azide-functionalized molecule (typically a slight excess of one reactant is used).

    • Add the solvent (a mixture of an organic solvent and water is common).

    • If using a ligand, add it to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe but can be left longer if necessary.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Purify the conjugate using an appropriate method such as size exclusion chromatography (for biomolecules) or HPLC.

Visualizations

G Troubleshooting Workflow for Low Yield Conjugation cluster_amine Amine Reaction Troubleshooting cluster_azide Azide 'Click' Reaction Troubleshooting start Low Conjugation Yield check_amine Amine Reaction Issue? start->check_amine check_azide Azide Reaction Issue? start->check_azide amine_activation Check Carboxylic Acid Activation (Fresh Reagents, Anhydrous Solvent) check_amine->amine_activation Yes azide_cuaac CuAAC Specifics: - Check for Copper Oxidation (Add Ligand) - Ensure Purity of Reagents check_azide->azide_cuaac Yes amine_hydrolysis Verify Activated Ester Stability (Use Immediately) amine_activation->amine_hydrolysis amine_ph Optimize Reaction pH (7.2 - 8.5 for NHS esters) amine_hydrolysis->amine_ph end Successful Conjugation amine_ph->end azide_spaac SPAAC Specifics: - Address Steric Hindrance (Increase Reaction Time/Temp) azide_cuaac->azide_spaac azide_concentration Increase Reactant Concentration azide_spaac->azide_concentration azide_concentration->end

Caption: A troubleshooting workflow for diagnosing and resolving low-yield conjugation reactions.

G Potential Side Reaction Pathways cluster_azide Azide Group Side Reactions cluster_peg PEG Backbone Side Reactions linker N-(Amino-PEG2)-N-bis(PEG3-azide) azide_reduction Reduction to Amine (+ Reducing Agent) linker->azide_reduction peg_oxidation Oxidative Degradation (+ Metal Ions, O2) linker->peg_oxidation peg_cyclization Intramolecular Cyclization linker->peg_cyclization side_product1 Di-amine Side Product azide_reduction->side_product1 formaldehyde Formaldehyde Formation peg_oxidation->formaldehyde formic_acid Formic Acid Formation peg_oxidation->formic_acid amine_reaction Reaction with Primary Amine formaldehyde->amine_reaction formic_acid->amine_reaction side_product2 Degraded/Modified Linker amine_reaction->side_product2 side_product3 Cyclized PEG peg_cyclization->side_product3

Caption: Overview of potential side reactions affecting the stability and purity of the linker.

References

Technical Support Center: N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of N-(Amino-PEG2)-N-bis(PEG3-azide) in solution.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG2)-N-bis(PEG3-azide) and what are its primary applications?

N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional polyethylene glycol (PEG) linker. It possesses a primary amine (-NH₂) and two azide (-N₃) functional groups.[1] This structure makes it a versatile tool in bioconjugation and drug development.[2] Its primary applications include:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: It serves as a linker to connect a target protein binder and an E3 ligase ligand, facilitating the degradation of the target protein.[3]

  • Antibody-Drug Conjugate (ADC) Development: The linker can attach two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).[4]

  • Click Chemistry: The azide groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for the efficient and specific conjugation of molecules.[1][3]

Q2: What are the recommended storage conditions for N-(Amino-PEG2)-N-bis(PEG3-azide) and its solutions?

Proper storage is crucial to maintain the stability and reactivity of the compound.

FormStorage TemperatureDurationSpecial Conditions
Solid -20°CUp to 1 yearProtect from moisture.
Stock Solution in DMSO -80°CUp to 6 monthsProtect from light, store under nitrogen.[3]
-20°CUp to 1 monthProtect from light, store under nitrogen.[3]

Note: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] For stock solutions, avoid repeated freeze-thaw cycles.[5]

Q3: In which solvents is N-(Amino-PEG2)-N-bis(PEG3-azide) soluble?

N-(Amino-PEG2)-N-bis(PEG3-azide) is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The PEG component enhances its hydrophilicity.[2]

Q4: How stable are the azide functional groups in aqueous solutions?

The azide group is generally stable under a wide range of reaction conditions.[6] However, its stability can be affected by certain factors:

  • pH: Generally stable in the pH range of 4-12.[7] Strong acids should be avoided.

  • Reducing Agents: Azides can be reduced to amines by reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[7]

  • Light and Heat: Prolonged exposure to light and elevated temperatures can lead to degradation.[7]

Q5: How stable is the primary amine functional group in solution?

The primary amine group is generally stable, but its reactivity can be influenced by the solution's pH. For efficient conjugation to activated esters (like NHS esters), a pH range of 7-9 is recommended.[8] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.[8]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Click Chemistry (CuAAC or SPAAC)
Possible Cause Troubleshooting Step
Degradation of Azide Groups Ensure the linker has been stored correctly and protected from light and reducing agents. Prepare fresh solutions before use.
Copper Catalyst Issues (CuAAC) Use a high-purity copper(I) source or ensure efficient in situ reduction of a copper(II) salt (e.g., with sodium ascorbate). The use of a copper-stabilizing ligand, such as THPTA, can improve reaction efficiency.[9]
Steric Hindrance The branched nature of the linker might cause steric hindrance. Consider optimizing the linker length or the structure of the reaction partner.
Impure Reagents Ensure all reaction components, including the alkyne-containing molecule, are of high purity.
Incorrect Reaction Conditions Optimize reaction parameters such as solvent, temperature, and reaction time. For CuAAC, ensure anaerobic conditions to prevent oxidation of Cu(I).
Issue 2: Low Yield in Amine Conjugation (e.g., with NHS ester)
Possible Cause Troubleshooting Step
Hydrolysis of NHS Ester Prepare the NHS ester-activated molecule immediately before the conjugation reaction. Maintain a pH of 7.2-7.5 for the reaction.[8]
Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris, glycine). Use non-nucleophilic buffers like PBS or HEPES.[3]
Incorrect pH The reaction of a primary amine with an NHS ester is most efficient at a pH of 7-8.[2] Ensure the reaction buffer is within this range.
Suboptimal Molar Ratio Optimize the molar ratio of the linker to the activated molecule. A 10- to 20-fold molar excess of the linker may be necessary.[5]
Issue 3: Poor Performance of the Final Conjugate (e.g., PROTAC)
Possible Cause Troubleshooting Step
Poor Cell Permeability The overall size and physicochemical properties of the final conjugate can affect its ability to cross cell membranes. The PEG linker is intended to improve solubility, but further optimization of the attached ligands may be needed.[6]
Inefficient Ternary Complex Formation (PROTACs) The linker length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] It may be necessary to screen linkers of different lengths.
"Hook Effect" (PROTACs) At high concentrations, PROTACs can form non-productive binary complexes. Perform a wide dose-response experiment to check for a bell-shaped curve.[6]

Experimental Protocols & Workflows

General Workflow for Two-Step Bioconjugation

This workflow illustrates the use of N-(Amino-PEG2)-N-bis(PEG3-azide) for sequentially conjugating a biomolecule (via the amine group) and then attaching two other molecules via click chemistry.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry A N-(Amino-PEG2)-N-bis(PEG3-azide) C Conjugation Reaction (pH 7-8, non-amine buffer) A->C B Biomolecule with activated ester (e.g., NHS ester) B->C D Purification (e.g., SEC, Dialysis) C->D E Azide-Functionalized Biomolecule D->E H Click Reaction (CuAAC or SPAAC) E->H F Alkyne-Modified Molecule 1 F->H G Alkyne-Modified Molecule 2 G->H I Purification H->I J Final Tri-functional Conjugate I->J

Caption: A general two-step workflow for bioconjugation using N-(Amino-PEG2)-N-bis(PEG3-azide).

Troubleshooting Logic for Low Reaction Yield

This diagram provides a logical flow for troubleshooting low-yield conjugation reactions.

G start Low Reaction Yield q1 Is the linker solution fresh? start->q1 s1 Prepare fresh linker solution. q1->s1 No q2 Are reaction partners stable and pure? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Purify/verify reaction partners. q2->s2 No q3 Are reaction conditions (pH, buffer, catalyst) optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Optimize reaction conditions. q3->s3 No q4 Is steric hindrance a possibility? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Consider a longer linker or modify substrates. q4->s4 Yes end Consult further literature or technical support. q4->end No a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: PROTAC Linker Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the design and synthesis of PROTAC linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, focusing on challenges related to linker design, synthesis, and PROTAC efficacy.

Question: My PROTAC shows good binding to the target and E3 ligase in binary assays, but it fails to induce protein degradation. What are the potential linker-related issues?

Answer:

This is a common and critical challenge that often points to problems with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is the crucial element that enables this assembly.[1] Here are the likely linker-related culprits and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][] Conversely, a linker that is too long or overly flexible can lead to non-productive binding where the key lysine residues on the target are not correctly positioned for ubiquitination.[1][3]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the two proteins in a way that is not conducive to ubiquitin transfer from the E2 conjugating enzyme to the target protein's surface lysines.[1]

  • Poor Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC. It might contribute to poor cell permeability or low aqueous solubility, preventing the molecule from reaching its intracellular target at a sufficient concentration.[1][3]

// Edges start -> check_binding [color="#5F6368"]; check_binding -> binding_ok [label=" OK ", color="#34A853", fontcolor="#34A853"]; check_binding -> binding_bad [label=" Not OK ", color="#EA4335", fontcolor="#EA4335"]; binding_ok -> check_ternary [color="#5F6368"]; check_ternary -> ternary_ok [label=" OK ", color="#34A853", fontcolor="#34A853"]; check_ternary -> ternary_bad [label=" Not OK ", color="#EA4335", fontcolor="#EA4335"]; ternary_bad -> linker_synthesis [color="#5F6368"]; linker_synthesis -> check_ternary [label="Re-test", color="#5F6368"]; ternary_ok -> check_permeability [color="#5F6368"]; check_permeability -> permeability_ok [label=" OK ", color="#34A853", fontcolor="#34A853"]; check_permeability -> permeability_bad [label=" Not OK ", color="#EA4335", fontcolor="#EA4335"]; permeability_bad -> modify_linker_props [color="#5F6368"]; modify_linker_props -> check_permeability [label="Re-test", color="#5F6368"]; permeability_ok -> check_ubiquitination [color="#5F6368"]; check_ubiquitination -> end_success [label=" OK ", color="#34A853", fontcolor="#34A853"]; check_ubiquitination -> ubiquitination_bad [label=" Not OK ", color="#EA4335", fontcolor="#EA4335"]; ubiquitination_bad -> linker_synthesis [label="Unproductive\nConformation", color="#5F6368"]; } ` Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a significant "hook effect" with my PROTAC. How can linker design help mitigate this?

Answer:

The "hook effect" is a characteristic phenomenon where PROTAC efficacy decreases at higher concentrations.[4][5] This occurs because the high concentration of the bifunctional molecule favors the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][5] While inherent to the PROTAC mechanism, linker design can significantly influence its severity.[6]

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create favorable protein-protein interactions within the ternary complex, leading to positive cooperativity. This means the binding of the first protein (e.g., the E3 ligase) increases the PROTAC's affinity for the second protein (the target), stabilizing the ternary complex and reducing the hook effect.[1][6]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the two ligands into a conformation that is favorable for ternary complex formation. This reduces the entropic penalty of binding and can promote a more stable ternary structure.[1][]

  • Optimize Linker Length: The optimal linker length is crucial for achieving maximum interaction between the target and the E3 ligase.[] Systematically synthesizing a series of PROTACs with varying linker lengths is essential to find the "sweet spot" that maximizes ternary complex stability.

Question: My PROTAC has poor solubility and/or cell permeability. What linker modifications can I make?

Answer:

Due to their high molecular weight, PROTACs often struggle with poor physicochemical properties.[][7] The linker is a key area for modification to improve these characteristics.

  • Incorporate Polar Moieties: Polyethylene glycol (PEG) chains are the most common motifs used to increase the hydrophilicity and solubility of PROTACs.[][9][10] Using different combinations of PEG and alkyl units allows for fine-tuning of properties like the topological polar surface area (TPSA).[11]

  • Balance Lipophilicity: While hydrophobic linkers can improve cell penetration, excessive lipophilicity can lead to aggregation or poor solubility.[12][13] The goal is to find a balance. The use of cycloalkane structures like piperazine or piperidine can sometimes improve solubility while adding a degree of rigidity.[]

  • Consider "Clickable" Linkers: Triazole moieties, often formed via copper-catalyzed "click chemistry," are metabolically stable and can be incorporated to create linkers with defined properties.[][14] This synthetic approach is highly efficient for creating libraries of PROTACs with diverse linkers for rapid optimization.[11]

Frequently Asked Questions (FAQs)

What are the most common types of PROTAC linkers?

PROTAC linkers are generally categorized based on their flexibility.[]

  • Flexible Linkers: These are the most widely used, especially in initial screening, due to their synthetic accessibility.[10][11]

    • Alkyl Chains: Simple hydrocarbon chains that provide significant conformational flexibility.[10][11]

    • Polyethylene Glycol (PEG) Chains: These are very common and help to improve the solubility and pharmacokinetic properties of the PROTAC.[][10][11]

  • Rigid Linkers: These linkers provide more conformational restriction, which can help pre-organize the PROTAC for optimal ternary complex formation.[10]

    • Cycloalkanes: Rings like piperazine and piperidine can improve solubility and the stability of the ternary complex.[]

    • Alkynes and Triazoles: The linear geometry of alkynes and the planar structure of triazoles (formed via click chemistry) restrict flexibility.[][10]

How does linker length and composition affect PROTAC activity?

The linker's length and composition are critical parameters that must be empirically optimized for each specific Target-E3 ligase pair.[11][15]

  • Length: If a linker is too short, it can cause steric clashes, preventing the ternary complex from forming.[3] If it's too long, it may not effectively bring the two proteins into the correct proximity for ubiquitination.[3][12] The optimal length is highly dependent on the specific proteins involved.[] For example, altering a linker by a single ethylene glycol unit was shown to switch selectivity, abolishing HER2 degradation while maintaining EGFR degradation.[11]

  • Composition: The chemical makeup of the linker dictates the PROTAC's physicochemical properties.[][4] Replacing an alkyl chain with PEG units can dramatically alter activity; in one study, this change inhibited PROTAC activity, demonstrating that simply adding polarity is not always beneficial.[11]

What are the key considerations for choosing linker attachment points?

The site where the linker is attached to both the target-binding ligand and the E3-binding ligand (the "exit vector") is as important as the linker itself.[3][11]

  • Preserve Binding Affinity: The attachment point should be chosen at a position on the ligand that does not disrupt its crucial binding interactions with its respective protein. This is often guided by analyzing solvent-exposed areas on the ligand when it is bound to its target.[3]

  • Enable Productive Orientation: The exit vector dictates the trajectory of the linker and ultimately the spatial orientation of the two proteins in the ternary complex. An incorrect attachment point can lead to a non-productive conformation even with a perfectly designed linker.[4]

  • Empirical Optimization: There are no universal rules, and the optimal attachment point must often be determined through empirical testing by synthesizing and evaluating multiple PROTACs with different connection sites.[11]

// Edges a1 -> a2 -> a3 -> a4 [color="#5F6368"]; a4 -> b1 [label="Design Specs", color="#5F6368"]; b1 -> b3 [color="#5F6368"]; b2 -> b3 [color="#5F6368"]; b3 -> b4 [color="#5F6368"]; b4 -> c1 [label="Test Compounds", color="#5F6368"]; c1 -> c2 -> c3 -> c4 [color="#5F6368"]; c4 -> a2 [label="Refine", style=dashed, color="#EA4335"]; } ` Caption: A generalized workflow for PROTAC linker design, synthesis, and evaluation.

Data Hub: Linker Properties and Their Impact

Summarizing structure-activity relationship (SAR) data is crucial for rational linker design. The following tables provide examples of how linker modifications can impact PROTAC performance.

Table 1: Impact of Linker Length on BRD4 Degradation

This table illustrates how varying the linker length of a lapatinib-based PROTAC affects its degradation selectivity between EGFR and HER2.

PROTACLinker ModificationTargetDC50 (nM)Dmax (%)Selectivity
Compound 27 Base LinkerEGFR< 100> 90Dual Degrader
HER2< 100> 90
Compound 28 Base + 1 EG UnitEGFR< 100> 90Selective
HER2> 1000< 10

Data adapted from Burslem et al. as cited in[11]. EG = Ethylene Glycol.

Table 2: Impact of Linker Composition on Permeability

This table shows how linker composition and the choice of E3 ligase ligand affect the permeability of PROTACs targeting the Androgen Receptor (AR) in a Caco-2 cell assay.

PROTACE3 Ligase LigandLinker TypePermeability (Papp A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
PROTAC 14 CereblonPEG1.78.4
PROTAC 20b VHLAlkyl0.350.7
PROTAC 20d VHLPEG> 8.6> 12.0

Data adapted from a systematic investigation of AR PROTACs[16]. A high efflux ratio suggests the compound is actively transported out of cells.

Key Experimental Protocols

Protocol 1: Assessing Ternary Complex Formation via Surface Plasmon Resonance (SPR)

This protocol provides a method to measure the kinetics and cooperativity of the Target-PROTAC-E3 Ligase ternary complex.

Objective: To determine if the PROTAC facilitates the formation of a stable ternary complex and to quantify the binding affinities and cooperativity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)

  • Purified target protein (POI)

  • PROTAC dissolved in SPR running buffer (e.g., HBS-EP+) with low % DMSO

  • SPR running buffer

Methodology:

  • Immobilization: Immobilize streptavidin onto the sensor chip surface using standard amine coupling chemistry.

  • Ligase Capture: Inject the biotinylated E3 ligase complex over the streptavidin surface to achieve a stable capture level. A reference flow cell should be prepared with streptavidin only.

  • Binary Interaction (PROTAC-Ligase): Inject a concentration series of the PROTAC over the captured E3 ligase surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

  • Ternary Complex Formation: a. Prepare a series of solutions containing a constant, saturating concentration of the PROTAC mixed with a varying concentration series of the target protein (POI). b. Inject this series of PROTAC-POI mixtures over the captured E3 ligase surface. c. The resulting sensorgrams measure the formation of the ternary complex.

  • Data Analysis: a. Fit the sensorgram data from the binary and ternary steps to appropriate binding models (e.g., 1:1 binding for binary, steady-state affinity for ternary). b. Calculate Cooperativity (α): Cooperativity is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other. It can be calculated from the binary and ternary binding affinities. An α value > 1 indicates positive cooperativity.

This protocol is a generalized representation based on methods described in the literature[17].

Protocol 2: Evaluating Cell Permeability via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[7]

Objective: To determine the passive permeability coefficient (Papp) of a PROTAC.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Assay buffer (e.g., PBS, pH 7.4)

  • PROTAC stock solution in DMSO

  • Plate reader capable of UV-Vis or LC-MS/MS for quantification

Methodology:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with assay buffer.

  • Coat Donor Plate: Carefully coat the filter membrane of the donor plate with the artificial membrane solution.

  • Prepare Donor Solutions: Dilute the PROTAC stock solution to the final desired concentration in the assay buffer. Include reference compounds with known high and low permeability.

  • Assemble Sandwich: Place the coated donor plate onto the acceptor plate, ensuring the donor solutions are in contact with the acceptor buffer through the artificial membrane.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation, which takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.

This protocol is a generalized representation based on methods described in the literature[7][18].

References

Technical Support Center: Optimizing Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Proteolysis-Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][2][3] Its primary role is to bridge the two proteins, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2] The linker's characteristics, such as length, rigidity, and chemical composition, also significantly influence the PROTAC's overall physicochemical properties, including cell permeability and solubility.[][4][5]

Q2: How does linker length directly impact PROTAC efficacy?

A2: Linker length is a critical determinant of PROTAC potency.[6][7][8]

  • Linkers that are too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][4][9]

  • Linkers that are too long can result in an overly flexible and unstable ternary complex.[2][4] This may lead to inefficient ubiquitination because the two proteins are not held in an optimal orientation or proximity.[2][4]

  • Optimal linker length facilitates the formation of a stable ternary complex with favorable geometry, leading to efficient ubiquitination and maximal degradation of the target protein.[][2][6] This optimal length is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[][2]

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains, valued for their flexibility and synthetic tractability.[3][10] Statistical analysis of published PROTACs shows that approximately 55% of linkers are PEG-based and 30% are alkyl-based.[10] Other motifs, such as those incorporating rigid structures like piperazine, piperidine, or alkynes, are also used to impart conformational constraint, which can enhance ternary complex stability and improve pharmacokinetic properties.[10][11]

Q4: What is the "hook effect" and how does the linker influence it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9][12][13] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[9][12][13] A well-designed linker can mitigate the hook effect by enhancing the stability of the ternary complex through positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein.[9][14] Modifying linker length and rigidity can help identify a PROTAC with a reduced hook effect.[9][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable, linker-focused troubleshooting steps.

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but fails to induce protein degradation.

This is a common challenge that strongly suggests a problem with ternary complex formation or its productivity.[9][15]

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Length The linker may be too short (causing steric clash) or too long (leading to instability).[2][9][15]
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., PEG or alkyl chains of different atom counts) to identify the optimal length for your specific system.[15]
Unproductive Ternary Complex Geometry The linker may orient the target and E3 ligase in a way that the target's lysine residues are not accessible for ubiquitination.[9]
Solution: Modify the linker's attachment points on either the target-binding ligand or the E3 ligase ligand.[4] Also, consider altering linker rigidity; a more rigid linker can pre-organize the PROTAC into a productive conformation.[9]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[4][9]
Solution: Modify the linker to improve its properties. For example, incorporating PEG units can increase solubility.[] Reducing molecular weight or introducing features that favor cell uptake can enhance permeability.[12]

Problem 2: I'm observing a significant "hook effect" with a sharp drop in degradation at higher concentrations.

This indicates that at high concentrations, your PROTAC is favoring the formation of non-productive binary complexes.[12][13]

Potential Linker-Related Cause Troubleshooting Steps
Low Ternary Complex Cooperativity The linker design does not sufficiently stabilize the ternary complex over the binary complexes.
Solution: Redesign the linker to promote favorable protein-protein interactions between the target and the E3 ligase. This can create positive cooperativity, making the ternary complex more stable.[14]
Suboptimal Linker Conformation The linker's flexibility may not be ideal for maintaining a stable ternary complex at high concentrations.
Solution: Systematically vary the linker's length and rigidity. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of binary complexes.[9]

Logical Workflow for Troubleshooting Poor PROTAC Activity

G A Start: PROTAC Shows No Degradation B Step 1: Confirm Binary Binding (e.g., SPR, ITC) A->B C Binding Confirmed? B->C D No Binding: Troubleshoot Ligands C->D No E Binding OK: Proceed to Cellular Assays C->E Yes F Step 2: Assess Cellular Permeability & Target Engagement (e.g., CETSA, NanoBRET) E->F G Permeable & Engaged? F->G H Poor Permeability: Modify Linker for Better Physicochemical Properties G->H No I Permeable: Issue is Likely Ternary Complex Formation G->I Yes J Step 3: Optimize Linker for Ternary Complex - Synthesize Linker Length Library - Modify Linker Rigidity - Change Attachment Points I->J K Step 4: Measure Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) J->K L Productive Complex Formed? K->L M No/Weak Complex: Continue Linker Optimization L->M No N Complex Forms: Assess Ubiquitination & Re-evaluate Degradation L->N Yes

Troubleshooting workflow for PROTACs with poor degradation activity.

Quantitative Data Summary

The optimal linker length is system-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation efficiency, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[16]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6][7][8]

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀Dₘₐₓ
PROTAC 12PEG12>10 µM<25%
PROTAC 13 PEG 16 ~1 µM >75%
PROTAC with 19 atomsPEG19>10 µM~25%
PROTAC with 21 atomsPEG21>10 µM<25%

Data synthesized from studies on ERα degradation, highlighting a clear optimal length.[6][7][8]

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [17]

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ
RC-1PEG~15>100 nM~90%
RC-2PEG~18~50 nM~90%
RC-3 PEG ~22 <10 nM ~90%
IR-1PEG~25<10 nM>90%
IR-2PEG~29<10 nM>90%

Data illustrates that for some targets, a range of longer linkers can be effective.[17]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[15]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantification: Densitometry analysis is used to quantify band intensity. The level of the target protein is normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[18]

  • Cell Line Preparation: Co-transfect cells with two plasmids: one expressing the target protein fused to HaloTag® and another expressing an E3 ligase (e.g., VHL or CRBN) fused to NanoLuc® luciferase. Alternatively, use CRISPR-edited cells expressing tagged endogenous proteins.

  • Cell Plating: Plate the engineered cells in a white, 96-well assay plate and incubate for 24 hours.

  • Reagent Preparation: Prepare the HaloTag® NanoBRET™ 618 Ligand and PROTAC dilutions in Opti-MEM® I Reduced Serum Medium.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

    • Add the serially diluted PROTAC compounds to the appropriate wells.

    • Incubate the plate for a set time (e.g., 2 hours) at 37°C.

    • Add the Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate on a luminometer capable of measuring filtered luminescence, collecting both donor (460 nm) and acceptor (618 nm) signals.

  • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity and thus, ternary complex formation.

PROTAC Mechanism and Linker Optimization Cycle

G cluster_0 PROTAC Catalytic Cycle cluster_1 Linker Optimization Workflow A 1. PROTAC Binds Target (POI) & E3 Ligase B 2. Ternary Complex (POI-PROTAC-E3) Forms A->B C 3. POI is Ubiquitinated B->C D 4. Ub-POI is Degraded by Proteasome C->D E 5. PROTAC is Recycled D->E E->A F Design & Synthesize Linker Library G Cellular Degradation Assay (Western Blot) F->G H Identify Optimal Length (DC50/Dmax) G->H I Biophysical Validation (Ternary Complex Assay) H->I J Lead PROTAC I->J

The PROTAC cycle and the iterative process of linker optimization.

References

Technical Support Center: Enhancing Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low bioconjugation efficiency?

A1: Low bioconjugation efficiency can stem from several factors.[1][2] Key reasons include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.[1]

  • Reagent Quality: Degradation of reagents, especially those sensitive to moisture like EDC and NHS esters, is a common culprit.[2]

  • Buffer Composition: The presence of interfering substances in your buffer, such as primary amines (e.g., Tris buffer) when targeting amine groups, can compete with the desired reaction.[3][4][5]

  • Biomolecule Characteristics: The target functional groups on your biomolecule may be inaccessible due to protein folding (steric hindrance).[1][6]

  • Low Reactant Concentration: Insufficient concentrations of either the biomolecule or the labeling reagent can lead to poor yields.[2][6]

Q2: How can I improve the site-specificity of my bioconjugation?

A2: Achieving site-specificity is crucial for creating well-defined and functional bioconjugates.[1][7] Strategies to improve site-specificity include:

  • Targeting Unique Functional Groups: Cysteine residues are often targeted due to their lower abundance compared to lysines, allowing for more selective modification.[7][8]

  • Genetic Engineering: Incorporating unnatural amino acids with unique reactive groups or engineering proteins to have a single, accessible cysteine can provide a specific handle for conjugation.[1]

  • Enzymatic Conjugation: Utilizing enzymes can offer high specificity for labeling.[9][10]

  • Click Chemistry: Bioorthogonal reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, provide high specificity and efficiency.[6][7][]

Q3: What are the best practices for storing and handling bioconjugation reagents?

A3: Proper storage and handling of reagents are critical for maintaining their activity.

  • Moisture-Sensitive Reagents: Reagents like EDC and NHS esters are highly susceptible to hydrolysis.[2][12] They should be stored in a desiccator and brought to room temperature before opening to prevent condensation.[2]

  • Light-Sensitive Reagents: Fluorescent dyes and other light-sensitive compounds should be stored in the dark to prevent photobleaching.

  • Storage Temperature: Always store reagents at the manufacturer's recommended temperature. For long-term storage, many bioconjugates can be stored at -20°C with 50% glycerol, though some, like APC and RPE conjugates, require specific conditions.[3]

  • Fresh Solutions: It is best practice to prepare fresh solutions of activating agents like EDC and NHS esters immediately before use.[2][12]

Q4: How can I minimize non-specific binding of my bioconjugate?

A4: Non-specific binding can lead to high background signals and inaccurate results.[13][14] Here are some strategies to reduce it:

  • Adjust Buffer Conditions:

    • pH: Adjusting the buffer pH to the isoelectric point (pI) of your protein can minimize charge-based interactions.[13]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield electrostatic interactions.[13][14][15]

  • Use Blocking Agents: Additives like Bovine Serum Albumin (BSA) can block non-specific binding sites on surfaces.[13]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions that cause non-specific binding.[13][14]

  • Use Hydrophilic Linkers: Employing hydrophilic linkers, like those based on polyethylene glycol (PEG), can reduce non-specific hydrophobic interactions and increase the solubility of the conjugate.[16]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Experimental Protocol
Suboptimal Reaction pH The optimal pH for amine-reactive conjugations (e.g., NHS esters) is typically 7.2-8.5. For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended. Verify and adjust the pH of your reaction buffer.[8][17]Protocol: Prepare a series of reaction buffers with varying pH values (e.g., in 0.5 unit increments) to test the optimal pH for your specific molecules. Use a calibrated pH meter to ensure accuracy.
Inactive Reagents EDC and NHS esters are moisture-sensitive.[2] Purchase new reagents or use a fresh vial. Always equilibrate to room temperature before opening.Protocol: To test reagent activity, perform a small-scale control reaction with a known, reliable amine-containing molecule and monitor for a successful conjugation.
Presence of Interfering Substances in Buffer Buffers containing primary amines (e.g., Tris) will compete with your target molecule for amine-reactive labels.[3][4] Other nucleophiles can also interfere.Protocol: Perform a buffer exchange into a non-interfering buffer like PBS, HEPES, or MOPS using dialysis or a desalting column prior to conjugation.[4]
Steric Hindrance of Target Functional Group The target functional group on the biomolecule may be buried within its 3D structure.[1][6]Protocol: Consider using a linker with a longer spacer arm to increase accessibility.[2] Alternatively, mild denaturation or reduction (for buried disulfides) could be attempted, but this risks affecting protein function.
Low Reactant Concentrations Low concentrations can slow down the reaction kinetics.Protocol: Increase the concentration of your biomolecule and/or the labeling reagent.[2][6] A molar excess of the smaller molecule is often used to drive the reaction to completion.[6]

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting Start Low Conjugation Yield Check_Reagents Verify Reagent Activity & Storage Start->Check_Reagents Check_Buffer Analyze Buffer Composition Check_Reagents->Check_Buffer Reagents OK Optimize_pH Optimize Reaction pH Check_Buffer->Optimize_pH Buffer OK Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange Interfering Substances Found Optimize_Stoichiometry Optimize Reactant Molar Ratio Optimize_pH->Optimize_Stoichiometry pH Optimized Check_Biomolecule Assess Biomolecule Accessibility Optimize_Stoichiometry->Check_Biomolecule Ratio Optimized Use_Longer_Linker Try Longer Spacer Arm Check_Biomolecule->Use_Longer_Linker Steric Hindrance Suspected Success Improved Yield Check_Biomolecule->Success Accessible Purification Purify Biomolecule Buffer_Exchange->Optimize_pH Use_Longer_Linker->Success

Caption: A logical workflow for troubleshooting low bioconjugation yields.

Issue 2: Poor Reproducibility and Heterogeneous Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Experimental Protocol
Lack of Site-Specificity Conjugation to multiple residues (e.g., numerous lysines) can result in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[7]Protocol: Switch to a more site-specific conjugation chemistry. For example, if currently using lysine chemistry, consider reducing a native disulfide bond to generate two free thiols for conjugation. Alternatively, engineer a cysteine residue at a specific site.
Variability in Reaction Time and Temperature Inconsistent reaction parameters will lead to variable degrees of labeling.Protocol: Precisely control and document the reaction time and temperature for every experiment. Use a temperature-controlled incubator or water bath. Perform a time-course experiment to determine the optimal reaction duration.
Inconsistent Reagent Preparation If reagents are not prepared freshly or consistently, their reactivity can vary between experiments.Protocol: Prepare fresh solutions of critical reagents (e.g., EDC, sulfo-NHS) for each experiment.[2] Use a calibrated balance and pipette to ensure accurate concentrations.
Precipitation of Biomolecule The pH of the reaction buffer may be too close to the isoelectric point (pI) of the protein, causing it to precipitate.[2]Protocol: Determine the pI of your protein and adjust the reaction buffer pH to be at least one unit away from the pI.[2]

Decision Tree for Improving Conjugate Homogeneity

Homogeneity_Decision_Tree Start Heterogeneous Product Chemistry Current Chemistry? Start->Chemistry Lysine Lysine-based Chemistry->Lysine Non-specific Cysteine Cysteine-based Chemistry->Cysteine Semi-specific Site_Specific Site-Specific (e.g., UAA) Chemistry->Site_Specific Specific Switch_to_Thiol Switch to Thiol Chemistry Lysine->Switch_to_Thiol Engineer_Cys Engineer Single Cysteine Lysine->Engineer_Cys Check_Disulfides Check Disulfide Reduction Cysteine->Check_Disulfides Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Site_Specific->Optimize_Conditions Switch_to_Thiol->Optimize_Conditions Engineer_Cys->Optimize_Conditions Check_Disulfides->Optimize_Conditions Homogeneous_Product Homogeneous Product Optimize_Conditions->Homogeneous_Product

Caption: A decision tree to guide the improvement of bioconjugate homogeneity.

Key Experimental Protocols

Protocol 1: General Procedure for NHS-Ester Mediated Amine Coupling

  • Buffer Exchange: Dissolve or exchange the buffer of your protein (e.g., antibody) into an amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is at least 1 mg/mL.[3][18]

  • Reagent Preparation: Prepare a stock solution of the NHS-ester labeling reagent in an organic solvent like DMSO.

  • Reaction Setup: Add a 10-20 fold molar excess of the NHS-ester solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM to consume any unreacted NHS-ester.

  • Purification: Remove the unreacted label and quenching agent by size exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy) and confirm its purity and integrity (e.g., using SDS-PAGE and SEC).[19][20]

Protocol 2: General Procedure for Maleimide-Mediated Thiol Coupling

  • Thiol Generation (if necessary): If your protein does not have free thiols, they can be generated by reducing native disulfide bonds. Incubate the protein with a reducing agent like DTT or TCEP. TCEP is often preferred as it is less likely to interfere with downstream maleimide chemistry.

  • Removal of Reducing Agent: It is critical to remove the reducing agent before adding the maleimide reagent. This is typically done using a desalting column.

  • Buffer Preparation: Perform the conjugation in a buffer at pH 6.5-7.5. The buffer should be deoxygenated to prevent re-oxidation of the thiols.

  • Reaction Setup: Add a 10-20 fold molar excess of the maleimide-functionalized reagent to the protein solution.

  • Incubation: Incubate the reaction at 4°C for 4 hours to overnight or at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a free thiol-containing compound like cysteine or beta-mercaptoethanol to react with any excess maleimide.

  • Purification and Characterization: Purify and characterize the conjugate using methods similar to those described for amine coupling.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of pH on Amine-Reactive Conjugation Efficiency

pH Buffer Relative Efficiency (%) Notes
6.5PBS45Lower reactivity of primary amines.
7.4PBS85Good balance between amine reactivity and NHS-ester stability.
8.0PBS100Optimal for many amine-reactive conjugations.
8.5Borate95Increased rate of NHS-ester hydrolysis.
9.0Borate70Significant hydrolysis of NHS-ester, potential for protein modification at other sites.[17]

Table 2: Comparison of Common Crosslinking Chemistries

Chemistry Target Residue Optimal pH Advantages Disadvantages
NHS-Ester Lysine, N-terminus7.2 - 8.5High reactivity, well-establishedLow specificity (many lysines), NHS-ester hydrolysis
Maleimide Cysteine6.5 - 7.5High specificity (fewer cysteines)Potential for maleimide ring opening, thiols can re-oxidize
EDC/NHS Aspartic Acid, Glutamic Acid4.5 - 6.0C-terminal labeling possiblePotential for protein cross-linking, side reactions
Click Chemistry (e.g., CuAAC) Azide/AlkyneNeutralBioorthogonal, high efficiency, high specificityRequires incorporation of non-native functional groups, copper toxicity in vivo[7]
Hydrazone/Oxime Aldehyde/Ketone4.5 - 6.0BioorthogonalAldehyde/ketone groups must be introduced (e.g., by periodate oxidation of glycans)

References

Validation & Comparative

A Comparative Guide to N-(Amino-PEG2)-N-bis(PEG3-azide) and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design and efficacy of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The architecture of the polyethylene glycol (PEG) linker, specifically the choice between a branched or linear structure, profoundly influences the physicochemical properties, pharmacokinetics, and therapeutic performance of the final conjugate. This guide provides an objective comparison of the branched linker, N-(Amino-PEG2)-N-bis(PEG3-azide), with other PEG alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.

Introduction to PEG Linker Architectures

N-(Amino-PEG2)-N-bis(PEG3-azide) is a heterotrifunctional, branched PEG linker. Its structure is characterized by a central nitrogen atom from which a short amino-terminated PEG chain and two longer azide-terminated PEG chains extend. This unique architecture allows for a dual-functionality: the primary amine can be readily conjugated to a biomolecule (e.g., an antibody) through well-established methods like NHS ester chemistry, while the two azide groups provide handles for the subsequent attachment of payload molecules via highly efficient and bioorthogonal "click chemistry".[1]

In contrast, linear PEG linkers consist of a straight chain of repeating ethylene glycol units with reactive functional groups at each terminus. These linkers have been widely used in bioconjugation to enhance the solubility and in vivo circulation time of therapeutic molecules.[2] The choice between a branched and a linear architecture involves a trade-off between several key performance parameters.

G cluster_0 Branched PEG Linker cluster_1 Linear PEG Linker N-(Amino-PEG2)-N-bis(PEG3-azide) N-(Amino-PEG2)-N-bis(PEG3-azide) Structure_B H₂N-(PEG₂) - N - (PEG₃-N₃)₂ Functionality_B 1x Amine 2x Azide Structure_B->Functionality_B Functional Groups Advantages_B Higher Payload Capacity Enhanced Shielding Improved Pharmacokinetics Structure_B->Advantages_B Key Features Linear_Linker Linear_Linker Structure_L X-(PEG)n-Y Functionality_L e.g., 1x Amine 1x Azide Structure_L->Functionality_L Functional Groups Advantages_L Simpler Synthesis Predictable Behavior Less Steric Hindrance Structure_L->Advantages_L Key Features

Figure 1: Structural comparison of a branched vs. a linear PEG linker.

Performance Comparison: Branched vs. Linear PEG Linkers

The decision to employ a branched linker like N-(Amino-PEG2)-N-bis(PEG3-azide) over a traditional linear linker is often driven by the desire to achieve a higher drug-to-antibody ratio (DAR) in ADCs or to create multivalent constructs. The branched architecture can also provide a superior "shielding" effect, which can protect the bioconjugate from enzymatic degradation and reduce its immunogenicity, potentially leading to a longer in vivo half-life. However, the increased steric bulk of branched linkers may in some cases negatively impact the binding affinity of the parent biomolecule.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the performance of bioconjugates constructed with branched versus linear PEG linkers. While direct experimental data for N-(Amino-PEG2)-N-bis(PEG3-azide) is limited in publicly available literature, the data presented for structurally analogous branched linkers provide valuable insights into its expected performance characteristics.

Parameter Branched PEG Linker (Analogous to N-(Amino-PEG2)-N-bis(PEG3-azide)) Linear PEG Linker Reference
In Vitro Cytotoxicity (IC50) Lower IC50 (higher potency) observed with longer branched linkers.Generally effective, but potency can be influenced by linker length and payload.Grygorash et al., 2022
Pharmacokinetics (Clearance) Slower clearance rates observed for ADCs with a "pendant" (branched) PEG configuration.Faster clearance rates compared to branched counterparts of similar molecular weight.Tedeschini et al., 2021
Hydrodynamic Radius Larger hydrodynamic radius for a given molecular weight, potentially reducing renal clearance.Smaller hydrodynamic radius compared to branched PEGs of the same molecular weight.General observation
Drug-to-Antibody Ratio (DAR) Enables higher, more defined DARs (e.g., up to 8).Typically lower or more heterogeneous DARs.General observation

Experimental Protocols

Detailed methodologies are crucial for the successful design and validation of bioconjugation strategies. Below are representative protocols for key experiments to compare the performance of branched and linear PEG linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol describes a two-step process for conjugating a payload to an antibody using a branched or linear amino-azide PEG linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(Amino-PEG2)-N-bis(PEG3-azide) or a linear amino-PEG-azide linker

  • NHS ester-activated payload

  • Alkyne-functionalized payload

  • Copper(I) catalyst (for CuAAC click chemistry) or a cyclooctyne (for copper-free click chemistry)

  • Solvents (e.g., DMSO, DMF)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification with the Linker:

    • Dissolve the amino-PEG-azide linker in DMSO to a stock concentration of 10 mM.

    • Add a 10-fold molar excess of the linker solution to the antibody solution.

    • If the antibody's carboxyl groups are to be targeted, use a coupling agent like EDC/NHS. If lysines are targeted, ensure the linker has an NHS ester group.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker by dialysis or size-exclusion chromatography.

  • Payload Conjugation via Click Chemistry:

    • Dissolve the alkyne-functionalized payload in DMSO.

    • Add the payload solution to the azide-modified antibody at a 5-fold molar excess per azide group.

    • For CuAAC, add the copper(I) catalyst and a stabilizing ligand. For copper-free click chemistry, add the cyclooctyne-payload.

    • Incubate the reaction for 4-16 hours at room temperature.

    • Purify the final ADC using size-exclusion chromatography to remove unreacted payload and catalyst.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol evaluates the potency of the synthesized ADCs against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • Synthesized ADCs (with branched and linear linkers)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs in cell culture medium.

    • Add the ADC dilutions to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate

ADC_MOA cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 2: Generalized mechanism of action for an antibody-drug conjugate.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow POI_Ligand Protein of Interest (POI) Ligand Synthesis PROTAC_Assembly PROTAC Assembly (e.g., Click Chemistry) POI_Ligand->PROTAC_Assembly E3_Ligase_Ligand E3 Ligase Ligand Synthesis E3_Ligase_Ligand->PROTAC_Assembly Linker_Synthesis Branched/Linear PEG Linker Synthesis Linker_Synthesis->PROTAC_Assembly Purification Purification and Characterization (HPLC, MS) PROTAC_Assembly->Purification In_Vitro_Assay In Vitro Evaluation (Degradation, Cytotoxicity) Purification->In_Vitro_Assay In_Vivo_Study In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Assay->In_Vivo_Study Lead_Optimization Lead Optimization In_Vivo_Study->Lead_Optimization Lead_Optimization->Linker_Synthesis Iterative Design

Figure 3: A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

The choice between N-(Amino-PEG2)-N-bis(PEG3-azide) and other PEG linkers is a critical design consideration in the development of advanced bioconjugates. Branched linkers offer distinct advantages, including the potential for higher payload capacity and improved pharmacokinetic profiles due to enhanced shielding effects. These features can translate to more potent and durable therapeutic effects. However, the increased structural complexity of branched linkers may necessitate more nuanced synthetic and purification strategies, and their steric bulk could potentially interfere with the biological activity of the parent molecule.

Linear PEG linkers, while offering a more straightforward and predictable platform, may not provide the same degree of pharmacokinetic enhancement or payload capacity as their branched counterparts. The optimal linker choice is ultimately context-dependent and should be guided by the specific therapeutic application, the nature of the biomolecule and payload, and the desired in vivo performance characteristics. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision in the selection of the most appropriate PEG linker architecture for your research and development needs.

References

Navigating the Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker component playing a pivotal role in dictating the efficacy of these targeted protein degraders. Among the various linker compositions, polyethylene glycol (PEG) has emerged as a popular choice due to its favorable physicochemical properties. While linear PEG linkers have been extensively studied and optimized, the exploration of branched PEG architectures offers new avenues for enhancing PROTAC performance. This guide provides an objective comparison of branched versus linear PEG linkers, summarizing key performance data and outlining detailed experimental protocols to inform rational PROTAC design.

The Great Divide: Structural and Functional Implications

The fundamental difference between linear and branched PEG linkers lies in their architecture, which in turn influences their interaction with the cellular environment and the ternary complex.

Linear PEG Linkers: These are the most commonly used linkers in PROTAC design, consisting of a straight chain of ethylene glycol units. Their length is a critical parameter that is empirically optimized to ensure the proper orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination.

Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core. This architecture is gaining interest for its potential to modulate PROTAC properties in unique ways. While direct comparative studies with linear counterparts are still emerging, the use of branched linkers in trivalent PROTACs to engage multiple targets or E3 ligases simultaneously highlights their versatility.

Head-to-Head Comparison: Performance Metrics

A direct, systematic comparison of branched versus linear PEG linkers of similar molecular weights in a standard bivalent PROTAC is not yet extensively documented in peer-reviewed literature. However, based on existing data for linear PEG linkers and the theoretical advantages of branched structures, we can extrapolate a comparative overview.

Table 1: Comparative Performance of Linear vs. Branched PEG Linkers in PROTACs

ParameterLinear PEG LinkersBranched PEG Linkers (Projected)Rationale & Key Considerations
Degradation Efficacy (DC50, Dmax) Highly dependent on optimal length. A "sweet spot" for linker length is often observed.May offer a wider range of optimal spatial orientations, potentially leading to improved potency. The multivalent nature could enhance avidity in certain contexts.The three-dimensional space occupied by the linker is critical for productive ternary complex formation.
Solubility Generally improves the solubility of hydrophobic PROTAC molecules.Expected to further enhance solubility due to a more globular and compact structure.Increased hydrophilicity can improve formulation and bioavailability.
Permeability The relationship is complex; increased polarity can hinder passive diffusion, but flexibility may aid in adopting conformations that shield polar surfaces.The impact is less understood. The more compact structure might be advantageous for cellular uptake, but higher polarity could be a limiting factor.Balancing solubility and permeability is a key challenge in PROTAC design.
Ternary Complex Cooperativity Can influence cooperativity by dictating the protein-protein interactions within the ternary complex.The architecture could provide more points of contact, potentially leading to enhanced positive cooperativity.Positive cooperativity, where the binding of one protein enhances the binding of the other, is a hallmark of efficient PROTACs.
Pharmacokinetics Can be susceptible to oxidative metabolism.May exhibit prolonged circulation time due to a larger hydrodynamic size, a known feature of branched PEG polymers.Metabolic stability and in vivo half-life are critical for therapeutic efficacy.

Delving into the Data: Quantitative Insights

While a direct comparative dataset is lacking, the following tables summarize representative data for PROTACs with linear PEG linkers of varying lengths, which underscores the critical nature of linker optimization.

Table 2: Impact of Linear PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBN1 (0 PEG units)< 500> 90
BRD4CRBN4 (1 PEG unit)> 5000< 20
BRD4CRBN7 (2 PEG units)> 5000< 20
BRD4CRBN13 (4 PEG units)< 500> 90
SMARCA2VHLPEG30065
SMARCA2VHLPhenyl-containing25070

Note: This table illustrates the "hook effect" often seen with linker optimization, where both very short and very long linkers can be suboptimal.

Table 3: Influence of Linear PEG Linker Length on PROTAC Permeability

PROTACLinker CompositionPermeability (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 96PEG0.11190
PROTAC 97Phenyl-containing0.849

Visualizing the Concepts: Diagrams and Workflows

To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism, the structural differences between the linkers, and a typical experimental workflow.

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Linker_Comparison Linear vs. Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker a1 Warhead a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 E3 Ligand a4->a5 b_core Core b_e3 E3 Ligand b_core->b_e3 b_warhead Warhead b_warhead->b_core

Structural representation of linear versus branched PEG linkers.

Experimental_Workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Solubility Kinetic Solubility Assay Design->Solubility Permeability PAMPA / Caco-2 Assay Design->Permeability Degradation Western Blot / In-Cell ELISA (DC50 & Dmax Determination) Solubility->Degradation Permeability->Degradation Ternary_Complex Biophysical Assays (SPR, ITC, FRET) Degradation->Ternary_Complex PK In Vivo Pharmacokinetic Studies Ternary_Complex->PK

A typical experimental workflow for evaluating PROTAC performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Synthesis of PROTACs with PEG Linkers

A common strategy for synthesizing PROTACs with PEG linkers involves a two-step coupling process.

Step 1: Synthesis of the Warhead-Linker Intermediate

  • Materials: Amine-functionalized warhead, Hydroxy-PEG-acid linker, coupling agents (e.g., HATU, HOBt), and a suitable solvent (e.g., DMF).

  • Procedure: Dissolve the Hydroxy-PEG-acid linker in DMF. Add the coupling agents and stir for 15 minutes at room temperature. Add the amine-functionalized warhead to the reaction mixture. Stir the reaction overnight at room temperature.

  • Purification: Purify the product using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the intermediate by LC-MS and ¹H NMR.

**Step 2: Synthesis of the

A Head-to-Head Comparison: CuAAC vs. SPAAC Efficiency for N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), the choice of ligation chemistry is paramount. The N-(Amino-PEG2)-N-bis(PEG3-azide) linker is a versatile tool, featuring two azide groups ready for covalent bond formation.[1][2][3][4] The two most prominent "click chemistry" reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of their performance with a focus on efficiency, supported by experimental data from analogous systems, to aid in selecting the optimal method for your research needs.

The central trade-off between CuAAC and SPAAC lies in a balance between reaction kinetics and biocompatibility. CuAAC is renowned for its rapid reaction rates, while SPAAC offers the significant advantage of proceeding without a cytotoxic copper catalyst, making it ideal for applications in living systems.[5][6]

Performance Comparison: A Quantitative Look

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Lower, due to copper cytotoxicity. Requires careful selection of ligands to minimize cell damage.[7]High, as it is a copper-free reaction, making it suitable for in vivo and live-cell applications.[5]
Reaction Kinetics Generally very fast. Second-order rate constants can be up to 100-fold higher than SPAAC.[8][9]Fast, but typically slower than CuAAC. The rate is highly dependent on the specific strained alkyne used.[8][9]
Reactant for Azide Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Reaction Yield Generally high to quantitative under optimized conditions.[10]High to quantitative, though may require longer reaction times or an excess of one reagent to drive to completion.[11]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[5]Some strained alkynes can have side reactions with thiols.[5]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not regioselective, leading to a mixture of regioisomers.
Cost-Effectiveness Terminal alkynes and copper catalysts are generally less expensive.Strained cyclooctynes are typically more expensive and complex to synthesize.

Experimental Methodologies

To provide a practical guide for researchers, detailed protocols for performing both CuAAC and SPAAC with an azide-functionalized PEG linker are outlined below. These are general procedures that may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between N-(Amino-PEG2)-N-bis(PEG3-azide) and a terminal alkyne.

Materials:

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable copper-chelating ligand

  • Solvent (e.g., a mixture of DMSO and an aqueous buffer like PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Amino-PEG2)-N-bis(PEG3-azide) in the chosen solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in the same solvent.

    • Prepare a fresh stock solution of Sodium Ascorbate in the reaction buffer.

    • Prepare a premixed solution of CuSO₄ and the ligand in the reaction buffer.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the N-(Amino-PEG2)-N-bis(PEG3-azide) and the alkyne-functionalized molecule.

    • Add the Sodium Ascorbate solution to the mixture.

    • Initiate the reaction by adding the CuSO₄/ligand solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the reaction progress using a suitable analytical method such as TLC, LC-MS, or NMR spectroscopy.

  • Purification:

    • Upon completion, the reaction mixture can be purified by chromatography to isolate the desired 1,4-disubstituted triazole product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free reaction between N-(Amino-PEG2)-N-bis(PEG3-azide) and a strained cyclooctyne, such as a DBCO-functionalized molecule.

Materials:

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic Co-solvent (optional, e.g., DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Dissolve the N-(Amino-PEG2)-N-bis(PEG3-azide) in the reaction buffer. An organic co-solvent can be used to aid solubility.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • Mix the solutions of the azide and the DBCO-functionalized molecule. A slight molar excess of one of the components can be used to drive the reaction to completion.[12][13]

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.[14] For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time.[11][15]

    • The reaction progress can be monitored by observing the disappearance of the DBCO absorbance at approximately 310 nm using UV-Vis spectroscopy, or by LC-MS.[11]

  • Purification:

    • Once the reaction is complete, the triazole product can be purified if necessary for the specific application. For many bioconjugation applications in biological media, the product may be used directly.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the general workflows for CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide N-(Amino-PEG2)-N-bis(PEG3-azide) Solution Mix Combine Azide and Alkyne Azide->Mix Alkyne Terminal Alkyne Solution Alkyne->Mix Cu_Ligand CuSO4/Ligand Premix Initiate Initiate with Cu/Ligand Cu_Ligand->Initiate Ascorbate Sodium Ascorbate Solution Add_Ascorbate Add Sodium Ascorbate Ascorbate->Add_Ascorbate Mix->Add_Ascorbate Add_Ascorbate->Initiate Stir Stir at Room Temp Initiate->Stir Monitor Monitor Progress (LC-MS, TLC) Stir->Monitor Purify Purify Product Monitor->Purify

Caption: General experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide N-(Amino-PEG2)-N-bis(PEG3-azide) Solution Mix Combine Azide and DBCO Azide->Mix DBCO DBCO-Alkyne Solution DBCO->Mix Incubate Incubate (RT, 37°C, or 4°C) Mix->Incubate Monitor Monitor Progress (UV-Vis, LC-MS) Incubate->Monitor Purify Purify Product (Optional) Monitor->Purify

Caption: Simplified experimental workflow for a SPAAC reaction.

Conclusion and Recommendations

The selection between CuAAC and SPAAC for conjugating N-(Amino-PEG2)-N-bis(PEG3-azide) is highly dependent on the specific application.

CuAAC is the recommended choice for:

  • In vitro applications where speed and efficiency are the primary concerns.

  • Situations where the potential for copper-induced side reactions is minimal or can be mitigated.

  • Cost-sensitive projects, as the reagents are generally more affordable.

A comparative proteomics study on labeling azido-modified glycoproteins found that CuAAC had a higher labeling efficiency and specificity than SPAAC, identifying a greater number of proteins.[5] This suggests that for in vitro applications where biocompatibility is not a primary concern, CuAAC may offer superior performance.[5]

SPAAC is the unequivocal choice for:

  • Applications involving live cells or in vivo systems where the cytotoxicity of copper is a significant concern.

  • Experiments where the introduction of a catalyst and its subsequent removal would be problematic.

  • Bioconjugations with sensitive biological molecules that could be damaged by the copper catalyst or associated reactive oxygen species.

The PEG linkers on the N-(Amino-PEG2)-N-bis(PEG3-azide) molecule can enhance the solubility and potentially influence the reaction kinetics in a favorable way for SPAAC.[14] Ultimately, a careful consideration of the experimental goals, the sensitivity of the reaction components, and the required biocompatibility will guide the optimal choice between these two powerful click chemistry reactions.

References

Characterization of N-(Amino-PEG2)-N-bis(PEG3-azide) Conjugates: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of N-(Amino-PEG2)-N-bis(PEG3-azide) conjugates. This trifunctional linker is a valuable tool in bioconjugation, enabling the connection of a primary biomolecule to two other molecules of interest via "click chemistry." Accurate characterization of the resulting conjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics and research reagents. This document outlines the pertinent molecular details of the linker, compares common mass spectrometry approaches, provides a general experimental workflow, and discusses alternative characterization methods.

N-(Amino-PEG2)-N-bis(PEG3-azide): Key Properties for Mass Spectrometry

The unique structure of N-(Amino-PEG2)-N-bis(PEG3-azide) presents specific considerations for mass spectrometric analysis. Its defined molecular weight and chemical formula are foundational for interpreting mass spectra.

PropertyValueReference
Chemical FormulaC22H46N8O8[1][2][3][4]
Molecular Weight550.66 g/mol [1][2][3]
Exact Mass550.3439 u[2]
Key Functional GroupsPrimary Amine (-NH2), Two Azide (-N3) groups[2][4]

The presence of a primary amine allows for conjugation to molecules via reactions targeting this group, such as with NHS esters or carboxylic acids.[2] The two azide groups enable subsequent conjugation to molecules containing alkyne groups through copper-catalyzed or copper-free click chemistry, forming a stable triazole linkage.[2][5]

Comparison of Mass Spectrometry Techniques for Conjugate Analysis

The choice of mass spectrometry technique is crucial for obtaining high-quality data on PEGylated conjugates. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods, often coupled with liquid chromatography (LC) for separation prior to analysis.[6][7]

TechniqueAdvantagesDisadvantagesBest Suited For
ESI-LC/MS - High sensitivity and resolution.- Easily coupled with liquid chromatography for online separation of complex mixtures.- Provides information on the molecular weight and purity of the conjugate.[8][9]- Amenable to tandem mass spectrometry (MS/MS) for structural elucidation.[9]- Can produce complex spectra with multiple charge states, which may require deconvolution software.[7][8]- Polydispersity of larger PEG chains can complicate spectra, though less of an issue for discrete PEGs.[7]- Detailed characterization of conjugate purity and accurate mass determination.- Analysis of complex reaction mixtures.- Structural confirmation of the final conjugate.
MALDI-TOF MS - Relatively tolerant to buffers and salts.- Primarily produces singly charged ions, leading to simpler spectra.- High mass range, suitable for large biomolecules.[7]- Generally provides lower resolution and mass accuracy compared to ESI-MS.- Co-crystallization with the matrix can be challenging and sample-dependent.- Less readily coupled to liquid chromatography.- Rapid screening of conjugation reactions.- Determination of the average molecular weight of a conjugate population.- Analysis of high molecular weight conjugates.

Experimental Workflow for Mass Spectrometry Analysis

A systematic approach is necessary for the successful characterization of N-(Amino-PEG2)-N-bis(PEG3-azide) conjugates. The following workflow outlines the key steps from sample preparation to data interpretation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Conjugation Conjugation Reaction Purification Purification of Conjugate Conjugation->Purification Crude Product Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange Purified Conjugate LC_Separation LC Separation (Optional) Buffer_Exchange->LC_Separation Analysis-Ready Sample Ionization Ionization (ESI or MALDI) LC_Separation->Ionization Separated Analytes Mass_Analysis Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analysis Ions Deconvolution Deconvolution (for ESI) Mass_Analysis->Deconvolution Raw Spectra Mass_Determination Molecular Weight Determination Deconvolution->Mass_Determination Zero-Charge Spectrum Purity_Assessment Purity Assessment Mass_Determination->Purity_Assessment Identified Masses

Figure 1. General experimental workflow for the characterization of N-(Amino-PEG2)-N-bis(PEG3-azide) conjugates by mass spectrometry.

Detailed Experimental Protocol: ESI-LC/MS Analysis

This protocol provides a general framework for the analysis of an N-(Amino-PEG2)-N-bis(PEG3-azide) conjugate. Optimization will be required based on the specific properties of the conjugated molecules.

1. Sample Preparation:

  • Dissolve the purified conjugate in an appropriate solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.[10]

  • If necessary, perform a buffer exchange into a volatile buffer system like ammonium acetate to minimize salt interference.[8]

  • Centrifuge the sample to remove any particulate matter.[10]

2. LC-MS Parameters:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C4, C8, or C18) is typically suitable for separating PEGylated molecules. The choice of column chemistry will depend on the hydrophobicity of the conjugate.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to ensure adequate separation of the conjugate from any unreacted starting materials or byproducts.

  • Mass Spectrometer: An ESI-TOF or ESI-Orbitrap mass spectrometer is recommended for high-resolution and accurate mass measurements.[11][12]

  • Ionization Mode: Positive ion mode is typically used for the analysis of PEGylated compounds.

  • Mass Range: Set a mass range appropriate for the expected m/z values of the conjugate's multiply charged ions.

3. Data Analysis:

  • Use deconvolution software to convert the raw mass spectrum, which contains a series of multiply charged ions, into a zero-charge mass spectrum.[8] This will provide the accurate molecular weight of the conjugate.

  • Compare the experimentally determined molecular weight to the theoretical molecular weight to confirm the identity of the conjugate.

  • Assess the purity of the conjugate by examining the chromatogram for the presence of any impurities.

Alternative Characterization Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of PEGylated conjugates.

Comparison_of_Techniques cluster_main Characterization of PEGylated Conjugates cluster_alternatives Alternative Methods MS Mass Spectrometry (MS) MS_info Provides: - Molecular Weight - Purity - Structural Information MS->MS_info FTIR FTIR Spectroscopy FTIR_info Provides: - Confirmation of PEGylation - Degree of PEGylation FTIR->FTIR_info DLS Dynamic Light Scattering (DLS) DLS_info Provides: - Hydrodynamic Radius - Aggregation State DLS->DLS_info NMR NMR Spectroscopy NMR_info Provides: - Detailed Structural Information - Confirmation of Conjugation Site NMR->NMR_info

Figure 2. Comparison of mass spectrometry with alternative techniques for characterizing PEGylated conjugates.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to confirm the presence of PEG in a conjugate by identifying the characteristic C-O-C stretching vibration of the PEG backbone.[13][14] It can also be used to determine the degree of PEGylation.[13]

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of molecules in solution.[6] It is useful for assessing the size of the conjugate and detecting any aggregation that may have occurred as a result of conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, NMR can provide detailed structural information and confirm the specific site of conjugation.[8]

References

Purity Analysis of N-(Amino-PEG2)-N-bis(PEG3-azide): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional, branched polyethylene glycol (PEG) linker, N-(Amino-PEG2)-N-bis(PEG3-azide), is a critical reagent in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] Its unique structure, featuring a primary amine for initial conjugation and two azide groups for subsequent click chemistry reactions, allows for the attachment of multiple molecules, enhancing payload capacity and therapeutic potential.[2][3] Given its role in constructing precisely engineered biomolecules, ensuring the purity of this linker is paramount to the reproducibility and efficacy of the final product.

This guide provides a comparative overview of the analytical methodologies used to assess the purity of N-(Amino-PEG2)-N-bis(PEG3-azide) and similar PEGylated compounds. It includes a comparison with alternative linkers and detailed experimental protocols to support researchers in their selection and quality control processes.

Comparative Purity Analysis

The purity of PEGylated reagents is a critical parameter, as impurities can lead to unwanted side reactions, heterogeneity in the final conjugate, and potential immunogenicity.[4] N-(Amino-PEG2)-N-bis(PEG3-azide) and its alternatives are typically synthesized and purified to achieve high levels of homogeneity. The table below compares the stated purity of N-(Amino-PEG2)-N-bis(PEG3-azide) with other commercially available branched and linear PEG linkers.

Product NameStructureFunctional GroupsStated PurityKey Application
N-(Amino-PEG2)-N-bis(PEG3-azide) Branched1x Amine, 2x Azide≥95% - 98%[2][5]PROTACs, ADCs, Click Chemistry[6][3]
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)Branched1x Aminooxy (protected), 2x Alkyne≥95%[5][7][8]Bioconjugation, Drug Delivery
Amino-PEG4-bis-PEG3-N3Branched1x Amine, 2x AzideNot specifiedADC Linker
Azide-PEG3-NHS esterLinear1x Azide, 1x NHS esterNot specifiedBioconjugation[9]
Alkyne-PEG4-NHS esterLinear1x Alkyne, 1x NHS esterNot specifiedClick Chemistry, Bioconjugation[9]

Experimental Protocols for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive purity determination of complex PEG linkers like N-(Amino-PEG2)-N-bis(PEG3-azide). The following are key experimental methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for analyzing the purity of PEGylated molecules.[10] Due to the lack of a strong chromophore in the PEG backbone, detection methods other than UV-Vis are often necessary.[4][11]

  • Method: Reversed-Phase HPLC (RP-HPLC) coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Mass Spectrometry (MS) can also be coupled for mass identification of the main peak and any impurities.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Column: C18 stationary phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Flow Rate: 0.3 mL/min

  • Detector: Charged Aerosol Detector (CAD)

  • Expected Outcome: A major peak corresponding to the N-(Amino-PEG2)-N-bis(PEG3-azide) product. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and identify any impurities.

  • Method: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., water/acetonitrile) and infused directly into the mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of N-(Amino-PEG2)-N-bis(PEG3-azide) (550.66 g/mol ). Other peaks may indicate impurities or fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity and integrity of the molecule and providing an orthogonal assessment of purity.

  • Method: ¹H NMR and ¹³C NMR.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Analysis: The chemical shifts, integration values, and coupling patterns of the protons and carbons are compared against the expected structure of N-(Amino-PEG2)-N-bis(PEG3-azide). The absence of unexpected signals indicates high purity.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow for purity analysis and a conceptual representation of a bioconjugation application.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample N-(Amino-PEG2)-N-bis(PEG3-azide) HPLC RP-HPLC-CAD/ELSD Sample->HPLC MS ESI-TOF MS Sample->MS NMR ¹H and ¹³C NMR Sample->NMR Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Identity Structural Confirmation MS->Identity MS->Impurity NMR->Identity

Caption: Workflow for the Purity Analysis of N-(Amino-PEG2)-N-bis(PEG3-azide).

Bioconjugation_Pathway Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Amine Reaction Linker N-(Amino-PEG2)-N- bis(PEG3-azide) Linker->ADC Drug1 Alkyne-Drug 1 Drug1->ADC Click Chemistry Drug2 Alkyne-Drug 2 Drug2->ADC Click Chemistry

Caption: Conceptual Pathway for Antibody-Drug Conjugate (ADC) Synthesis.

References

A Comparative Guide to Functional Assays for PROTACs: Spotlight on N-(Amino-PEG2)-N-bis(PEG3-azide) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. The efficacy of a PROTAC is critically dependent on its tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex.

This guide provides a comparative analysis of functional assays for PROTACs, with a special focus on those synthesized using the branched linker, N-(Amino-PEG2)-N-bis(PEG3-azide). We will explore how the architecture of this linker may influence the outcomes of key functional assays compared to more conventional linear polyethylene glycol (PEG) linkers.

The PROTAC Mechanism of Action: A Stepwise Journey

The journey of a PROTAC from administration to target degradation involves a series of orchestrated events, each of which can be interrogated using specific functional assays. Understanding this pathway is crucial for the rational design and optimization of PROTACs.

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Role of the Linker: A Focus on Branched Architectures

The linker's length, flexibility, and chemical composition are critical for optimal PROTAC function. N-(Amino-PEG2)-N-bis(PEG3-azide) is a branched PEG linker that offers unique structural features compared to its linear counterparts. The two azide arms provide opportunities for "click" chemistry-based conjugation strategies, potentially allowing for the attachment of multiple ligands or modulating the spatial orientation of the warhead and E3 ligase ligand.

Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers (e.g., N-(Amino-PEG2)-N-bis(PEG3-azide))
Structure Single chain of ethylene glycol units.Multiple PEG arms extending from a central core.
Flexibility High, can lead to a range of conformations.Potentially more constrained, which may pre-organize the PROTAC for optimal ternary complex formation.
Solubility Generally improves the solubility of the PROTAC.Can further enhance solubility due to a larger hydrophilic surface area.
Ternary Complex Formation The optimal length is critical and determined empirically.The branched structure may offer a different spatial arrangement that could enhance or hinder cooperativity.
Synthetic Accessibility Widely available with various functional groups.More complex synthesis but offers unique conjugation possibilities.

Key Functional Assays for PROTAC Evaluation

A comprehensive assessment of a PROTAC's efficacy requires a suite of biochemical, biophysical, and cell-based assays. Below, we detail the most critical assays and discuss how the use of a branched linker like N-(Amino-PEG2)-N-bis(PEG3-azide) might influence the results.

Target Engagement and Ternary Complex Formation

Before a PROTAC can induce degradation, it must bind to both the POI and the E3 ligase, and facilitate the formation of a stable ternary complex.

Experimental Workflow: NanoBRET™ Ternary Complex Assay

NanoBRET_Workflow start Start transfect Co-transfect cells with NanoLuc-POI and HaloTag-E3 start->transfect add_ligand Add HaloTag® NanoBRET™ 618 Ligand transfect->add_ligand add_protac Treat with PROTAC (dose-response) add_ligand->add_protac add_substrate Add NanoBRET™ Nano-Glo® Substrate add_protac->add_substrate measure Measure Donor (460 nm) and Acceptor (618 nm) Emission add_substrate->measure analyze Calculate NanoBRET™ Ratio (Acceptor/Donor) measure->analyze end End analyze->end

Caption: Workflow for the NanoBRET™ Ternary Complex Formation Assay.

Comparative Data: Ternary Complex Formation

While specific data for PROTACs using N-(Amino-PEG2)-N-bis(PEG3-azide) is not yet widely published, we can compare the performance of PROTACs with varying linear PEG linker lengths to understand the impact of linker architecture.

PROTACTargetE3 LigaseLinkerTernary Complex Formation AssayResult
PROTAC A BRD4VHLLinear PEG3NanoBRET™EC50 = 50 nM
PROTAC B BRD4VHLLinear PEG5NanoBRET™EC50 = 25 nM
PROTAC C (Hypothetical) BRD4VHLBranched (N-(Amino-PEG2)-N-bis(PEG3-azide))NanoBRET™Potentially altered EC50 due to different spatial orientation.

Expected Impact of Branched Linkers: A branched linker could either enhance or decrease the stability of the ternary complex depending on the specific geometry it imposes on the POI and E3 ligase. A well-designed branched linker might pre-organize the PROTAC into a conformation that favors productive ternary complex formation, leading to a lower EC50 value in a NanoBRET™ assay.

Target Ubiquitination

The formation of a productive ternary complex leads to the polyubiquitination of the POI, marking it for proteasomal degradation.

Experimental Workflow: In Vitro Ubiquitination Assay (TR-FRET)

TRFRET_Ubiquitination_Workflow start Start incubate Incubate POI, E3 ligase, E1, E2, ATP, and PROTAC start->incubate add_ub Add fluorescently labeled ubiquitin (e.g., Eu-Ub) incubate->add_ub add_ab Add antibody against POI labeled with acceptor (e.g., APC) add_ub->add_ab measure Measure TR-FRET signal add_ab->measure analyze Quantify POI ubiquitination measure->analyze end End analyze->end

Caption: Workflow for a TR-FRET-based in vitro ubiquitination assay.

Comparative Data: Ubiquitination Levels

PROTACTargetE3 LigaseLinkerUbiquitination AssayResult
PROTAC X BTKCRBNLinear PEG4In-Cell Western3-fold increase in ubiquitination
PROTAC Y BTKCRBNLinear PEG6In-Cell Western5-fold increase in ubiquitination
PROTAC Z (Hypothetical) BTKCRBNBranched (N-(Amino-PEG2)-N-bis(PEG3-azide))In-Cell WesternMay show enhanced or reduced ubiquitination depending on ternary complex geometry.

Expected Impact of Branched Linkers: The efficiency of ubiquitination is highly dependent on the positioning of lysine residues on the POI relative to the E2-ubiquitin conjugating enzyme. A branched linker could alter this positioning, potentially leading to more efficient polyubiquitination and a stronger signal in ubiquitination assays.

Target Protein Degradation

The ultimate functional readout for a PROTAC is the degradation of the target protein. This is most commonly assessed by Western blotting.

Experimental Workflow: Western Blot for Protein Degradation

Western_Blot_Workflow start Start treat Treat cells with PROTAC (dose- and time-course) start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to membrane sds_page->transfer probe Probe with primary and secondary antibodies transfer->probe detect Detect chemiluminescence probe->detect analyze Quantify band intensity (DC50, Dmax) detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.

Comparative Data: Protein Degradation

The following table presents data for BET-family protein degraders with different linear PEG linkers.

PROTACTargetE3 LigaseLinkerDC50 (nM)Dmax (%)
dBET1 BRD4CRBNLinear PEG423>95
ARV-771 BRD4VHLLinear PEG34.7~90
Hypothetical PROTAC BRD4CRBN/VHLBranched (N-(Amino-PEG2)-N-bis(PEG3-azide))To be determinedTo be determined

Expected Impact of Branched Linkers: A PROTAC with a branched linker that promotes a more stable and productive ternary complex is expected to exhibit a lower DC50 (higher potency) and a higher Dmax (greater extent of degradation). However, the increased size and complexity of the linker could also negatively impact cell permeability, potentially leading to reduced efficacy in cellular assays.

Experimental Protocols

1. NanoBRET™ Ternary Complex Formation Assay

  • Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Ligand Labeling: After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1 hour.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50.

2. Western Blot for Protein Degradation

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH).

  • Detection and Analysis: Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

Conclusion

The selection of the linker is a critical step in the design of a potent and selective PROTAC. While linear PEG linkers are widely used and have demonstrated considerable success, branched linkers like N-(Amino-PEG2)-N-bis(PEG3-azide) offer intriguing possibilities for modulating the properties and efficacy of PROTACs. The functional assays detailed in this guide provide a robust framework for evaluating the performance of PROTACs, regardless of the linker architecture. As more data becomes available for PROTACs synthesized with novel branched linkers, a clearer understanding of their structure-activity relationships will emerge, further empowering the rational design of next-generation protein degraders.

Navigating Bioconjugation: A Comparative Guide to Alternatives for N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful engineering of bioconjugates. The heterotrifunctional linker, N-(Amino-PEG2)-N-bis(PEG3-azide), offers a branched structure with a primary amine for initial conjugation and two azide groups for subsequent "click" chemistry reactions. While effective, a diverse landscape of alternative linkers provides a range of functionalities and properties that can be tailored to specific bioconjugation needs. This guide offers an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for your research.

This guide will delve into a comparative analysis of various linker classes that serve as alternatives, focusing on their architecture, functional groups, and performance characteristics. We will explore linear and branched heterobifunctional linkers, examining how variations in PEG spacer length and reactive end-groups influence conjugation efficiency, stability, and the overall performance of the resulting bioconjugate, particularly in the context of antibody-drug conjugates (ADCs).

Performance Comparison of Bioconjugation Linkers

The choice of a linker can significantly impact the drug-to-antibody ratio (DAR), stability, solubility, and in vivo efficacy of a bioconjugate.[1][2] Branched linkers, such as N-(Amino-PEG2)-N-bis(PEG3-azide), are designed to increase the payload capacity at a single conjugation site.[1][3] The inclusion of polyethylene glycol (PEG) chains in the linker structure enhances hydrophilicity, which can mitigate aggregation, especially with hydrophobic payloads, and improve pharmacokinetic profiles.[2][4]

Alternatives to the amino-bis(azide) structure include a variety of heterobifunctional linkers with different reactive groups. These alternatives allow for different conjugation strategies, such as the reaction of NHS esters with amines, or copper-free click chemistry using strained alkynes like DBCO and TCO.[5][6]

Below is a summary of quantitative data compiled from studies comparing different linker architectures and functionalities. It is important to note that direct head-to-head comparisons across all linkers under identical conditions are limited in the literature; the data presented is synthesized from studies with similar experimental contexts.

Linker Class/ParameterKey Feature(s)Conjugation Efficiency/YieldIn Vitro Cytotoxicity (IC50)Pharmacokinetics (PK)StabilitySource(s)
Branched Amino-Azide High payload capacity per conjugation site.Generally high with enzymatic conjugation and click chemistry.Dependent on linker length; longer branched linkers can lead to higher potency (lower IC50). A "short" branched linker resulted in an IC50 of 11.2 nM, while a "long" branched linker achieved an IC50 of 1.2 nM.Branched or "pendant" configurations can lead to slower clearance and higher plasma concentrations (AUC). Pendant: Clearance 11.8 mL/day/kg, AUC 84.5 day*µg/mL.The resulting triazole linkage from click chemistry is highly stable to hydrolysis, oxidation, and enzymatic degradation.[7][1]
Linear Amine-Azide Simpler synthesis, potentially less steric hindrance.High efficiency for both amine and azide reactions.Generally potent, but may be influenced by payload and target.Can be tuned by PEG length; longer chains generally increase half-life.Triazole linkage is highly stable.[7][8]
Linear Alkyne-NHS Ester Amine-reactive for initial conjugation, alkyne for CuAAC.NHS ester-amine coupling is efficient at pH 7-9. CuAAC yields are typically high.Dependent on the final ADC construct.PEG chain length is a key determinant of PK profile.[4]Amide bond is stable; triazole linkage is highly stable.[7][9][10][11]
Linear DBCO-NHS Ester Enables copper-free (SPAAC) click chemistry.NHS ester-amine coupling is efficient. SPAAC is rapid and bioorthogonal.Comparable to other click chemistry-derived ADCs.Favorable PK profiles due to hydrophilicity of PEG.Amide bond is stable. DBCO-azide linkage is stable. DBCO-modified IgG shows minimal loss of reactivity over 4 weeks at 4°C.[12][12][13]
Linear TCO-NHS Ester Utilizes the fastest known bioorthogonal reaction (IEDDA).NHS ester-amine coupling is efficient. TCO-tetrazine reaction is extremely fast (k > 800 M⁻¹s⁻¹).Effective cytotoxicity has been demonstrated in TCO-linked conjugates.PEG spacer enhances solubility and can improve PK.Amide bond is stable. The resulting dihydropyridazine linkage is stable.[6][14]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in bioconjugation. Below are generalized protocols for the key chemical reactions involved.

Protocol 1: NHS Ester-Amine Coupling for Initial Bioconjugate Formation

This protocol describes the conjugation of a linker containing an N-hydroxysuccinimide (NHS) ester to a biomolecule containing primary amines (e.g., lysine residues in an antibody).

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive linker (e.g., Alkyne-PEG-NHS, DBCO-PEG-NHS, or TCO-PEG-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Ensure the biomolecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the dissolved NHS ester linker to the biomolecule solution. A 10- to 20-fold molar excess of the linker is typically used for labeling 1-10 mg/mL of an antibody. The final concentration of organic solvent should not exceed 10%.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized linker and an alkyne-containing molecule.

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing payload

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing payload (typically at a 2- to 5-fold molar excess over the azide).

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidation.

  • Reaction Initiation:

    • Add the copper/ligand premix to the biomolecule-payload mixture. The final copper concentration is typically in the range of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess payload, and other reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Linkers

This protocol describes the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

  • DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Combine the DBCO-functionalized biomolecule and the azide-containing molecule in a reaction tube. A 1.5- to 4-fold molar excess of the azide-containing molecule is typically used.[12]

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours at a temperature ranging from 4°C to 37°C, depending on the reactivity of the specific DBCO and azide pair.[12]

  • Purification:

    • Purify the conjugate using a suitable chromatography method to remove any unreacted starting materials.

Visualizing Bioconjugation Workflows

To better illustrate the processes described, the following diagrams, created using the DOT language for Graphviz, outline the experimental workflows and the general signaling pathway of an antibody-drug conjugate.

Bioconjugation_Workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Payload Attachment Antibody Antibody (with primary amines) Activated_Ab Activated Antibody (e.g., DBCO-Ab) Antibody->Activated_Ab NHS Ester- Amine Coupling pH 7.4-8.5 Linker_NHS Heterobifunctional Linker (e.g., DBCO-PEG-NHS) Linker_NHS->Activated_Ab Final_ADC Antibody-Drug Conjugate (ADC) Activated_Ab->Final_ADC Strain-Promoted Click Chemistry (SPAAC) Purification1 Purification (Desalting) Activated_Ab->Purification1 Payload_Azide Azide-Payload Payload_Azide->Final_ADC Purification2 Purification (SEC) Final_ADC->Purification2

Caption: Experimental workflow for ADC synthesis using a heterobifunctional linker.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 5. Induction of Apoptosis Payload->Cell_Death

Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC).

References

A Comparative Guide to the Stability of Triazole Linkages in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a chemical linkage is a critical parameter that dictates its utility in biological and materials science applications. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone of bioconjugation, largely due to the formation of the highly robust 1,2,3-triazole linkage. This guide provides an objective comparison of the triazole linkage's stability against other common linkages and details the experimental protocols required for its assessment.

The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle.[1][2][3] This inherent stability is a primary advantage of using click chemistry for applications ranging from drug development, where it serves as a bioisostere for the more labile amide bond, to materials science.[1][4]

Comparative Stability Analysis

The triazole linkage formed via CuAAC and SPAAC exhibits exceptional stability across a wide range of conditions, making it superior to many other linkages used in bioconjugation.

  • Chemical Stability : The 1,2,3-triazole ring is remarkably resistant to hydrolysis under both acidic and basic conditions, oxidation, and reduction.[1][2][3] It is generally considered insensitive to common redox reagents, hydrolysis, and enzymatic degradation.[2][3] For instance, the linkage has been shown to be stable even when subjected to harsh sulfonation conditions involving concentrated sulfuric acid at 90°C.[5] While the triazole ring itself is stable, it's worth noting that in certain contexts, such as atom transfer radical polymerization (ATRP), the presence of a triazole group adjacent to an ester linkage can lower the ester's thermal decomposition temperature.[6][7]

  • Enzymatic and Metabolic Stability : A key advantage of the triazole linkage is its resistance to enzymatic cleavage by proteases, a common failure point for natural peptide bonds.[1][2] This metabolic stability is a significant reason for its use as an amide bond bioisostere in drug design.[4] However, it is not completely inert; some soil microbes have been shown to degrade triazole-containing fungicides over extended periods, indicating that specific enzymatic pathways for its breakdown exist in nature.[8][9][10]

  • Thermal and Mechanical Stability : The triazole ring is thermally stable.[2][3] However, extreme conditions such as flash vacuum pyrolysis at 500°C can induce cleavage through the loss of molecular nitrogen (N₂).[11] From a mechanical standpoint, computational studies have shown that the 1,4-disubstituted triazole from CuAAC is resistant to force-induced cleavage.[12] In contrast, the 1,5-substituted isomer is more susceptible to mechanical rupture, although this competes with the cleavage of adjacent single bonds.[12]

Data Presentation

The following tables summarize the stability of the triazole linkage under various stress conditions and compare it with other common bioconjugation linkages.

Table 1: Stability of 1,2,3-Triazole Linkage Under Forced Degradation Conditions

Stress ConditionReagent/MethodTemperatureStability of 1,2,3-Triazole Linkage
Acidic Hydrolysis 0.1 M HCl60 °CHighly Stable[1][2][3]
Basic Hydrolysis 0.1 M NaOH60 °CHighly Stable[1][2][3]
Oxidation 3% H₂O₂Room TempHighly Stable[1][2]
Reduction 10 mM DTT/GSH37 °CHighly Stable[1]
Thermal Stress Neutral Buffer60-80 °CHighly Stable[1]
Photolytic Stress UV/Visible LightAmbientGenerally Stable[13]
Harsh Chemical Conc. H₂SO₄90 °CStable[5]
Extreme Thermal Flash Vacuum Pyrolysis500 °CCleavage Occurs[11]

Table 2: Comparative Stability of Common Bioconjugation Linkages

LinkageFormation ReactionStability ProfileKey Advantages & Disadvantages
1,2,3-Triazole CuAAC, SPAACExcellent : Resistant to hydrolysis, redox reactions, and enzymatic cleavage.[1][2]Pro : High stability, bioorthogonal. Con : CuAAC requires cytotoxic copper catalyst (can be mitigated with ligands).
Amide Carbodiimide couplingGood : Stable to hydrolysis at neutral pH but susceptible to proteases.Pro : Biocompatible linkage. Con : Susceptible to enzymatic cleavage, limiting in vivo half-life.[4]
Ester EsterificationPoor : Susceptible to hydrolysis (acidic, basic) and esterases.Pro : Can be designed for controlled release. Con : Generally low stability in biological systems.
Thioether Thiol-maleimide additionGood : Generally stable, but the maleimide ring can undergo hydrolysis.Pro : Fast and efficient reaction. Con : Potential for retro-Michael reaction (reversibility) and maleimide ring opening.
Oxime Aldehyde/Ketone + HydroxylamineModerate : Stable around neutral pH, but can be acid-labile.Pro : Bioorthogonal. Con : Slower kinetics than click chemistry, potential for reversibility.
Isoxazoline SPANC (Strained Alkyne-Nitrone)Moderate : Less stable than triazoles; can undergo rearrangement.[14]Pro : Very fast, metal-free. Con : Lower stability compared to triazoles.[14]

Experimental Protocols

Protocol for Forced Degradation Study of a Triazole-Linked Molecule

This protocol outlines a standard forced degradation study to rigorously evaluate the stability of a triazole linkage.[1]

1. Sample Preparation:

  • Prepare a stock solution of the triazole-linked compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, PBS, or a co-solvent system like water/acetonitrile if solubility is an issue).

  • Prepare control samples stored at -20°C or -80°C, protected from light, to represent the 100% integrity time point (T=0).

2. Application of Stress Conditions:

  • Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl and incubate at 60°C.[1]

  • Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[1]

  • Oxidative Degradation : Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Reductive Stability : Incubate the sample with a biologically relevant reducing agent, such as 10 mM dithiothreitol (DTT) or glutathione (GSH), in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.[1]

  • Thermal Stability : Incubate the sample in a neutral buffer (e.g., PBS, pH 7.4) at an elevated temperature (e.g., 60-80°C).[1]

  • Photostability : Expose the sample to a controlled light source (e.g., UV or broad-spectrum light) in a photostability chamber. Keep a parallel sample in the dark as a control.

3. Time Points and Quenching:

  • Collect aliquots from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1]

  • Quench the reactions immediately. For acid/base hydrolysis, neutralize the sample. For other reactions, dilution with the mobile phase and immediate freezing may be sufficient.

4. Analysis by HPLC-MS/MS:

  • Column : Use a C18 reverse-phase column for separation.[1]

  • Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point for good separation and ionization.[1]

  • Detection : Use UV detection to monitor the parent compound and mass spectrometry (MS and MS/MS) to identify the parent ion and any potential degradation products.

  • Quantification : Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 control sample.[1] Plot the percentage of intact compound versus time for each condition.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock of Triazole Compound Control Store T=0 Control Sample at -20°C Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Reductive Reductive (10 mM DTT, 37°C) Stock->Reductive Thermal Thermal (Buffer, 60-80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Timepoints Collect Aliquots (0, 2, 4, 8, 24h...) Acid->Timepoints Base->Timepoints Oxidative->Timepoints Reductive->Timepoints Thermal->Timepoints Photo->Timepoints Quench Quench Reaction (Neutralize/Dilute) Timepoints->Quench HPLC Analyze by HPLC-MS/MS Quench->HPLC Quantify Quantify Remaining Parent Compound vs. T=0 HPLC->Quantify

Caption: Workflow for a forced degradation study to assess linkage stability.

Stability_Comparison Relative Stability of Common Bioconjugation Linkages High High Stability Medium Medium Stability Low Low Stability Triazole Triazole Amide Amide Thioether Thioether Ester Ester Oxime Oxime

References

The Influence of Polyethylene Glycol (PEG) Linkers on the Pharmacokinetic Profile of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of polyethylene glycol (PEG) linkers in the design of antibody-drug conjugates (ADCs) has emerged as a critical factor in optimizing their therapeutic potential. By modulating the physicochemical properties of the ADC, PEG linkers can significantly enhance their pharmacokinetic (PK) profiles, leading to improved efficacy and safety.

The primary role of a linker in an ADC is to connect the monoclonal antibody to the cytotoxic payload, ensuring stability in circulation and facilitating payload release at the target tumor site.[] The inclusion of PEG chains within this linker structure addresses key challenges, particularly those arising from the hydrophobicity of many potent payloads.[2][3] Hydrophobic payloads can lead to ADC aggregation, accelerated clearance from the bloodstream, and increased off-target toxicity.[][4] PEGylation, the process of attaching PEG chains, improves the hydrophilicity of the ADC, mitigating these issues and leading to a more favorable pharmacokinetic profile.[2][3]

Key advantages conferred by PEG linkers include enhanced solubility, reduced aggregation, and a longer circulation half-life.[2][] The hydrophilic nature of PEG creates a hydration shell around the ADC, which can shield it from premature clearance by the reticuloendothelial system.[2] This results in prolonged exposure and increased accumulation in tumor tissues.[2][6]

Comparative Analysis of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG chain is a crucial parameter that can be fine-tuned to achieve desired PK characteristics.[3] Generally, increasing PEG linker length correlates with a longer plasma half-life.[3][7] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, necessitating a balance to optimize the therapeutic index.[3][7]

Below is a comparative summary of preclinical data illustrating the impact of different PEG linker lengths on key pharmacokinetic parameters of ADCs.

ADC ConstructPEG Linker LengthHalf-Life (t½)Clearance (CL)Key Observations
Affibody-MMAE Conjugate No PEG19.6 minutesNot ReportedRapid clearance, limiting tumor accumulation.[8]
4 kDa PEG2.5-fold increase vs. No PEGNot ReportedSignificant improvement in half-life.[7]
10 kDa PEG11.2-fold increase vs. No PEGNot ReportedMost substantial extension of half-life, leading to improved therapeutic effect despite reduced in vitro cytotoxicity.[7][8]
MMAE-based ADC PEG0 (No PEG)Not ReportedNot ReportedPoorly tolerated in mice, indicating toxicity.[9][10]
PEG8Not ReportedSlower than PEG <8A PEG8 side chain was identified as the minimum length for optimal slower clearance.[3][10]
PEG12 / PEG24Not ReportedSimilar to PEG8Longer chains did not provide a significant further advantage in clearance rate.[3][4]

Note: Direct comparison of PK parameters across different studies should be approached with caution due to variations in experimental models, ADC constructs, and analytical methodologies.

The Interplay of Linker Configuration and Pharmacokinetics

Beyond length, the configuration of the PEG linker also influences ADC performance. Studies have compared linear PEG linkers to those with pendant or branched structures.[6][11][12] Amide-coupled ADCs featuring two pendant 12-unit PEG chains demonstrated superior performance, with slower clearance rates compared to ADCs with a conventional linear 24-unit PEG oligomer.[11][12] This suggests that the spatial arrangement and positioning of the PEG moiety are critical design elements for achieving optimal stability and pharmacokinetics.[11]

Experimental Methodologies

The following protocols provide an overview of the key experiments used to evaluate the pharmacokinetics of ADCs.

Murine Pharmacokinetic Study Design

A typical study to determine the pharmacokinetic profile of an ADC in mice involves several key steps:

  • Animal Model: Tumor-bearing mice, such as athymic nude or SCID mice with xenograft tumors, are commonly used.[2][13]

  • ADC Administration: The ADC is administered as a single intravenous (IV) dose, typically via the tail vein.[10][14]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[14][15] Blood is processed to obtain plasma, which is then stored at -80°C.[14]

  • Tissue Harvesting: At terminal time points, tumors and other relevant organs (e.g., liver, spleen, kidneys) are collected to assess tissue distribution.[14][16]

  • Bioanalysis: The concentrations of different ADC components (total antibody, conjugated ADC, and free payload) in plasma and tissue homogenates are quantified using methods like ELISA and LC-MS/MS.[14]

Analytical Methods for ADC Quantification
  • Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the concentration of the total antibody and the conjugated ADC. It typically involves capturing the antibody on a coated plate, followed by detection with a labeled secondary antibody.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for quantifying the concentration of the unconjugated (free) cytotoxic payload in plasma and tissue samples.[14]

Visualizing the Impact and Workflow

To better understand the relationships and processes involved, the following diagrams are provided.

PEG_Linker_Impact Logical Relationship: PEG Linker Properties and PK Outcomes cluster_properties PEG Linker Properties cluster_mechanisms Mechanistic Effects cluster_outcomes Pharmacokinetic Outcomes Prop1 Increased Hydrophilicity Mech1 Reduced Aggregation Prop1->Mech1 prevents hydrophobic interactions Prop2 Increased Hydrodynamic Size Mech2 Decreased Renal Clearance Prop2->Mech2 exceeds glomerular filtration threshold Prop3 Shielding Effect Mech3 Reduced Proteolytic Degradation Prop3->Mech3 steric hindrance Mech4 Masking from Immune System Prop3->Mech4 hides payload/epitopes Outcome3 Improved Solubility & Stability Mech1->Outcome3 Outcome2 Decreased Clearance (CL) Mech2->Outcome2 Mech3->Outcome2 Mech4->Outcome2 Outcome1 Increased Half-Life (t½) Outcome4 Increased Tumor Accumulation Outcome1->Outcome4 Outcome2->Outcome1 Outcome3->Outcome4

Caption: How PEG linker properties translate to improved ADC pharmacokinetics.

ADC_PK_Workflow Experimental Workflow for ADC Pharmacokinetic Analysis cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase A 1. Animal Model Preparation (Tumor Xenograft) B 2. ADC Administration (Single IV Dose) A->B C 3. Serial Sample Collection (Blood & Tissues) B->C D 4. Sample Processing (Plasma & Homogenates) C->D E 5. Analyte Quantification (ELISA & LC-MS/MS) D->E F 6. PK Parameter Calculation (t½, CL, AUC) E->F G 7. Comparative Analysis F->G

Caption: Standard workflow for preclinical ADC pharmacokinetic studies.

References

A Comparative Guide to Protein Labeling: Validating N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protein labeling using the branched linker, N-(Amino-PEG2)-N-bis(PEG3-azide), against alternative labeling methodologies. We will delve into the performance, protocols, and underlying principles of these techniques, supported by experimental data to inform your research and development decisions.

Executive Summary

N-(Amino-PEG2)-N-bis(PEG3-azide) is a branched polyethylene glycol (PEG) linker designed for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[] Its key feature is a trifunctional structure: a primary amine for initial conjugation to a protein and two terminal azide groups for the subsequent attachment of payload molecules via "click chemistry."[2][3] This branched architecture offers the potential for a higher drug-to-antibody ratio (DAR) compared to traditional linear linkers, which can be advantageous for enhancing the therapeutic efficacy of ADCs.[][4]

This guide will compare the performance of this branched azide linker with two common alternative protein labeling strategies: traditional amine-reactive labeling using N-Hydroxysuccinimide (NHS) esters and metabolic labeling incorporating bioorthogonal amino acids like L-azidohomoalanine (AHA).

Performance Comparison: Branched Azide Linker vs. Alternatives

The choice of a protein labeling strategy significantly impacts the characteristics of the final conjugate, including its stability, homogeneity, and biological activity. Below is a comparative overview of the key performance indicators for each method.

FeatureN-(Amino-PEG2)-N-bis(PEG3-azide)NHS Ester LabelingMetabolic Labeling (AHA)
Specificity High (Bioorthogonal)Low (Targets primary amines)High (Site-specific incorporation)
Drug-to-Antibody Ratio (DAR) Potentially high and more homogeneousHeterogeneous mixture of speciesHomogeneous
Reaction Conditions Mild (Physiological pH)pH-dependent (alkaline)In vivo (Cell culture)
Versatility Broad (Click chemistry handles)Limited to available aminesRequires protein expression system
Potential for Protein Perturbation LowHigh (Modification of lysines)Low

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing branched and linear linkers, as well as different click chemistry reagents. While direct data for N-(Amino-PEG2)-N-bis(PEG3-azide) is limited, the performance of analogous branched linkers provides valuable insights.

Table 1: In Vitro Cytotoxicity of ADCs with Branched vs. Linear Linkers

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Cell LineIC50 (nM)Reference
Homogeneous DAR 6 (Long Branched)6SK-BR-30.074[4]
Homogeneous DAR 6 (Short Branched)6SK-BR-30.68[4]
Homogeneous DAR 2 (Linear)2SK-BR-30.35[4]
Heterogeneous DAR 6 (Thiol-maleimide)6SK-BR-30.071[4]

This data suggests that the length of the branched linker is a critical parameter, with a longer branched linker leading to significantly higher potency. The high DAR achievable with branched linkers can result in cytotoxicity comparable to heterogeneous mixtures with the same average DAR.

Table 2: Pharmacokinetic Parameters of ADCs with Pendant (Branched-like) vs. Linear PEG Linkers

Linker ConfigurationClearance (mL/day/kg)Cmax (µg/mL)AUC (h·µg/mL)Reference
Pendant (2x PEG12)1.912025000[5]
Linear (PEG24)2.511020000[5]

This data indicates that a branched or "pendant" PEG configuration can lead to slower clearance and higher plasma concentrations over time compared to a linear PEG linker of similar molecular weight, suggesting improved pharmacokinetics.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of protein labeling strategies.

Protocol 1: Two-Step Protein Labeling using N-(Amino-PEG2)-N-bis(PEG3-azide)

This protocol outlines the general steps for conjugating the branched linker to an antibody via its amine group, followed by the attachment of a payload using strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Amino-PEG2)-N-bis(PEG3-azide)

  • NHS ester activation reagent (e.g., EDC, Sulfo-NHS)

  • DBCO- or BCN-functionalized payload

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody-Linker Conjugation (Amine Coupling):

    • Dissolve N-(Amino-PEG2)-N-bis(PEG3-azide) in anhydrous DMSO to a stock concentration of 10 mM.

    • To the antibody solution (typically 1-5 mg/mL), add a 10- to 20-fold molar excess of the dissolved linker.

    • Add EDC and Sulfo-NHS to the reaction mixture to facilitate amide bond formation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

    • Purify the antibody-linker conjugate using an SEC column to remove excess linker and reagents.

  • Payload Attachment (Click Chemistry - SPAAC):

    • Dissolve the DBCO- or BCN-functionalized payload in DMSO.

    • Add a 3- to 5-fold molar excess of the payload solution to the purified antibody-linker conjugate.

    • Incubate the reaction for 4-24 hours at 4°C or room temperature.

    • Purify the final antibody-drug conjugate using SEC to remove the excess payload.

Protocol 2: NHS Ester Labeling of Proteins

This is a widely used method for labeling primary amines on proteins.[6][7][8]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 8.3-8.5)

  • NHS ester-functionalized label (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Gel filtration column

Procedure:

  • Dissolve the NHS ester label in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).

  • Add the NHS ester solution to the protein solution. The optimal molar ratio of label to protein should be determined empirically.

  • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purify the labeled protein using a gel filtration column to remove unreacted label.

Protocol 3: Metabolic Labeling with L-azidohomoalanine (AHA)

This method allows for the incorporation of an azide handle into newly synthesized proteins in living cells.[9][10]

Materials:

  • Mammalian cells in culture

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate for CuAAC)

Procedure:

  • Culture cells to the desired confluency.

  • Replace the normal growth medium with methionine-free medium and incubate for a short period to deplete intracellular methionine.

  • Add AHA to the methionine-free medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 4-18 hours).

  • Wash the cells with PBS and lyse them to harvest the AHA-labeled proteins.

  • Perform a click reaction (CuAAC or SPAAC) to conjugate the alkyne-functionalized probe to the azide groups on the labeled proteins.

  • The labeled proteins are now ready for downstream analysis, such as enrichment or visualization.

Visualizing the Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical principles.

G cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Payload Attachment Antibody Antibody AntibodyLinker Antibody-Linker Conjugate Antibody->AntibodyLinker Amine Coupling Linker N-(Amino-PEG2)-N-bis(PEG3-azide) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC/NHS ActivatedLinker->AntibodyLinker ADC Antibody-Drug Conjugate (DAR=2) AntibodyLinker->ADC SPAAC Payload DBCO/BCN-Payload Payload->ADC ADC2 Antibody-Drug Conjugate (DAR=4) Payload->ADC2 ADC->ADC2

Caption: Workflow for ADC synthesis using the branched azide linker.

G cluster_branched Branched Linker (N-(Amino-PEG2)-N-bis(PEG3-azide)) cluster_linear Linear Linker b_protein Protein b_linker Branched Linker b_protein->b_linker Amine Coupling b_payload1 Payload 1 b_linker->b_payload1 Click Chemistry b_payload2 Payload 2 b_linker->b_payload2 Click Chemistry l_protein Protein l_linker Linear Linker l_protein->l_linker Amine Coupling l_payload Payload l_linker->l_payload Conjugation

Caption: Comparison of branched vs. linear linker architecture.

Conclusion

The validation of N-(Amino-PEG2)-N-bis(PEG3-azide) for protein labeling highlights the advantages of branched linker technology. The ability to achieve a higher and more uniform drug-to-antibody ratio, coupled with the potential for improved pharmacokinetics, makes it a compelling choice for the development of next-generation antibody-drug conjugates and other protein bioconjugates.[][4][5] However, the optimal linker length and overall architecture must be carefully considered to maximize efficacy, as shorter branched linkers may exhibit reduced potency.[4]

In comparison, traditional NHS ester labeling offers simplicity but suffers from a lack of specificity and results in heterogeneous products. Metabolic labeling with AHA provides site-specific incorporation and homogeneity but is limited to systems where the protein can be expressed de novo.

Ultimately, the selection of a protein labeling strategy will depend on the specific application, the nature of the protein and payload, and the desired characteristics of the final conjugate. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and to effectively validate the use of advanced linkers like N-(Amino-PEG2)-N-bis(PEG3-azide) in your research.

References

Safety Operating Guide

Personal protective equipment for handling N-(Amino-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(Amino-PEG2)-N-bis(PEG3-azide)

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-(Amino-PEG2)-N-bis(PEG3-azide). The following procedures are designed to ensure safe operational use and proper disposal of this chemical.

Chemical Identifier:

  • Name: N-(Amino-PEG2)-N-bis(PEG3-azide)

  • CAS Number: 2606952-86-5[1]

  • Molecular Formula: C22H46N8O8[1][2]

  • Molecular Weight: 550.65 g/mol [2]

Hazard Identification and Stability Assessment

The Safety Data Sheet (SDS) for N-(Amino-PEG2)-N-bis(PEG3-azide) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. As an organic azide, it is crucial to recognize that this compound is potentially explosive and sensitive to external energy sources such as light, heat, friction, and pressure[3][4].

A key indicator of the stability of organic azides is the carbon-to-nitrogen (C/N) ratio. For N-(Amino-PEG2)-N-bis(PEG3-azide) (C22H46N8O8), the C/N ratio is 2.75. Organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but require careful handling. They should be stored at low temperatures and at concentrations not exceeding 1 M[3][5].

Hazard Class Classification Precautionary Statements
Acute Oral ToxicityCategory 4H302: Harmful if swallowed. P264, P270, P301+P312, P330[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life. P273, P391[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects. P273, P391[2]
Explosive PotentialUnrated, but inherent to organic azidesHandle with extreme caution. Avoid heat, light, friction, and pressure.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is mandatory to ensure the safe handling of N-(Amino-PEG2)-N-bis(PEG3-azide).

1. Personal Protective Equipment (PPE): A comprehensive PPE setup is the first line of defense against chemical exposure and accidents.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles and a face shield, or a full face-piece respirator[6][7][8].Protects against splashes and potential explosions.
Hand Protection Two pairs of chemical-resistant gloves (e.g., nitrile)[8][9].Prevents skin contact; double-gloving is recommended for handling hazardous materials.
Body Protection A flame-resistant lab coat and a chemical-resistant apron or gown[7][8].Provides a barrier against spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory. A respirator may be required based on risk assessment[10][11].Protects against inhalation of potentially harmful aerosols or volatile compounds.
Foot Protection Closed-toe, chemical-resistant shoes[11].Protects feet from spills.

2. Engineering Controls:

  • Chemical Fume Hood: All work with N-(Amino-PEG2)-N-bis(PEG3-azide) must be conducted in a certified chemical fume hood to minimize inhalation exposure[10].

  • Blast Shield: A blast shield should be used during reactions and handling due to the explosive nature of azide compounds[5][10][12].

  • Ventilation: Ensure adequate ventilation in the laboratory[13].

3. Handling and Storage:

  • Weighing and Transfer: Use non-metal (plastic or ceramic) spatulas for weighing and transferring the compound to avoid the formation of shock-sensitive metal azides[4][10][12].

  • Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane[4][10].

  • Storage: Store the compound at or below room temperature (recommended storage at -20°C), protected from light, heat, friction, and shock[1][4][5]. Store in a designated, clearly labeled area away from incompatible materials, especially acids and heavy metals[4][5].

  • Quantity: Work with the smallest possible quantities and do not scale up reactions without prior approval from a supervisor[12].

4. Experimental Workflow Diagram:

G Experimental Workflow for N-(Amino-PEG2)-N-bis(PEG3-azide) cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood & Blast Shield Prepare Fume Hood & Blast Shield Don PPE->Prepare Fume Hood & Blast Shield Assemble Non-Metal Equipment Assemble Non-Metal Equipment Prepare Fume Hood & Blast Shield->Assemble Non-Metal Equipment Weigh Compound Weigh Compound Assemble Non-Metal Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Run Reaction Run Reaction Prepare Solution->Run Reaction Quench Reaction Quench Reaction Run Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste

Caption: Workflow for handling N-(Amino-PEG2)-N-bis(PEG3-azide).

Disposal Plan: Safe Decontamination and Waste Management

Proper disposal of azide-containing waste is critical to prevent accidents.

1. Waste Segregation:

  • Azide-containing waste must be collected in a separate, clearly labeled, non-metallic waste container[3][4][14].

  • Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid[3].

  • Do not dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing[10][15][16].

2. Decontamination Procedure:

  • For small spills within a fume hood, use an absorbent material to contain the spill. Clean the affected surfaces with a pH-adjusted water solution (pH greater than 9.0)[12].

  • Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in the designated azide waste container[12].

3. Chemical Inactivation (for dilute solutions):

  • Dilute solutions (≤5%) of sodium azide can be deactivated using nitrous acid[10][15]. This procedure must be performed in a chemical fume hood due to the evolution of nitric oxide.

    • Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

    • Add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of sodium azide) with stirring[15].

    • Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic[15]. This order of addition is critical to prevent the formation of volatile and poisonous hydrazoic acid [15].

    • Stir until the evolution of nitrogen oxides ceases. Test for excess nitrite with starch-iodide paper (a blue color indicates completion)[15].

    • Neutralize the resulting solution to a pH between 6 and 9 before disposal down the drain with copious amounts of water[15].

4. Final Disposal:

  • All non-deactivated azide waste is considered hazardous and must be disposed of through your institution's chemical waste program[3].

  • Ensure all waste containers are properly labeled with the specific contents, including "azide-containing waste"[3].

5. Disposal Workflow Diagram:

G Disposal Workflow for Azide-Containing Waste cluster_collection Waste Collection cluster_decision Deactivation Decision cluster_deactivation Chemical Deactivation (in Fume Hood) cluster_disposal Hazardous Waste Disposal Segregate Azide Waste Segregate Azide Waste Use Non-Metal Container Use Non-Metal Container Segregate Azide Waste->Use Non-Metal Container Label Container Clearly Label Container Clearly Use Non-Metal Container->Label Container Clearly Is solution <= 5% azide? Is solution <= 5% azide? Label Container Clearly->Is solution <= 5% azide? Add Sodium Nitrite Add Sodium Nitrite Is solution <= 5% azide?->Add Sodium Nitrite Yes Arrange for Professional Disposal Arrange for Professional Disposal Is solution <= 5% azide?->Arrange for Professional Disposal No / Solid Waste Add Sulfuric Acid Slowly Add Sulfuric Acid Slowly Add Sodium Nitrite->Add Sulfuric Acid Slowly Test for Completion Test for Completion Add Sulfuric Acid Slowly->Test for Completion Neutralize & Dispose Neutralize & Dispose Test for Completion->Neutralize & Dispose

Caption: Disposal workflow for azide-containing waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.